molecular formula C20H24N2O2 B7722754 Quinine CAS No. 72402-53-0

Quinine

Número de catálogo: B7722754
Número CAS: 72402-53-0
Peso molecular: 324.4 g/mol
Clave InChI: LOUPRKONTZGTKE-WZBLMQSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quinine is a naturally occurring alkaloid isolated from the bark of the Cinchona tree . With a molecular formula of C20H24N2O2 and a molar mass of 324.424 g·mol⁻¹, it serves as a critical compound in various scientific research fields . Its primary historical and research value lies in its antimalarial properties, where it acts as a blood schizonticide against Plasmodium falciparum . The theorized mechanism of action involves the disruption of the parasite's heme detoxification pathway within its food vacuole; this compound is believed to inhibit the enzyme heme polymerase, leading to a cytotoxic accumulation of heme . Beyond parasitology, this compound is widely utilized as a fluorescence standard in photochemistry due to its well-characterized and constant fluorescence quantum yield . It also functions as a chiral moiety or backbone in the synthesis of ligands for asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation . In physiological research, it is noted for its ability to block certain potassium channels and influence muscle membrane excitability, making it a tool for studying neuromuscular function . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044280
Record name Quinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
Record name Quinine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUININE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72402-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine [BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine tannate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUININE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUININE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Quinine: An In-depth Technical Guide to its History and Extraction from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree has been the sole source of quinine (B1679958), the first effective treatment for malaria. This technical guide provides a comprehensive historical and scientific overview of the discovery and isolation of this pivotal alkaloid. It details the evolution of extraction and analytical methodologies, from the rudimentary preparations of the 17th century to modern chromatographic techniques. This document is intended to serve as a detailed resource, offering insights into the pioneering chemical work that paved the way for modern drug discovery and development. Included are structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key historical and technical workflows.

Historical Overview: From Indigenous Remedy to Isolated Alkaloid

The journey of this compound from a traditional remedy to a purified pharmaceutical is a compelling narrative of ethnobotany, exploration, and chemical innovation.

Early Use and Introduction to Europe: The indigenous Quechua people of Peru were aware of the medicinal properties of the Cinchona bark, using it to treat shivering.[1] In the 17th century, Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe, where it became known as "Jesuit's bark" or "Peruvian bark".[2][3][4] Initially, the bark was simply dried, ground into a powder, and mixed with liquids like wine to be consumed.[1][5][6] The bitter taste of this concoction was a notable characteristic.

Scientific Scrutiny and Early Investigations: The French mathematician and explorer Charles Marie de La Condamine provided one of the first scientific descriptions of the Cinchona tree in the 1730s.[7][8][9] However, it was not until the early 19th century that the active principle of the bark was isolated.

The Breakthrough Isolation by Pelletier and Caventou (1820): In a landmark achievement for pharmacology, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated this compound from Cinchona bark in 1820.[1][6][10][11][12][13][14][15][16] Their work marked a pivotal moment, transitioning the use of a crude plant extract to a purified, quantifiable chemical compound. This allowed for standardized dosing and greatly improved the efficacy and safety of malaria treatment.[13] Pelletier and Caventou also established a factory to produce this compound, a venture often considered a precursor to the modern pharmaceutical industry.[13][15]

The Dawn of Chemotherapy: Paul Ehrlich, a German physician and scientist, conducted early work on this compound and its derivatives.[17] His research into selective chemical agents to target pathogens, which he termed "magic bullets," was influenced by the specific action of this compound on the malaria parasite and laid the foundation for the field of chemotherapy.[16][17][18][19]

Total Synthesis: The complex chemical structure of this compound presented a significant challenge to organic chemists. In 1944, Robert Burns Woodward and William von Eggers Doering reported the formal total synthesis of this compound, a monumental achievement in the field.[13][20][21][22]

Quantitative Data

The concentration of this compound and other alkaloids varies significantly between different species of Cinchona and can be influenced by factors such as the geographical origin and age of the tree. Modern analytical techniques have allowed for precise quantification, and various extraction methods yield different efficiencies.

Table 1: this compound Content in Various Cinchona Species

Cinchona SpeciesCommon NameTypical this compound Content in Bark (% by dry weight)Other Major Alkaloids
Cinchona calisayaYellow Bark4 - 8%Quinidine, Cinchonine, Cinchonidine
Cinchona ledgerianaLedger Bark5 - 14%Quinidine
Cinchona succirubra (C. pubescens)Red Bark1 - 4%Cinchonine, Cinchonidine
Cinchona officinalisCrown Bark2 - 7.5%Cinchonine, Cinchonidine

Source:[1][18][23]

Table 2: Comparison of Modern this compound Extraction Yields from Cinchona officinalis

Extraction MethodOptimized ConditionsThis compound Yield (mg/g of dry bark)Reference
Microwave-Assisted Extraction (MAE)65% Ethanol, 130°C, 34 min3.93 ± 0.11[22][24]
Ultrasound-Assisted Extraction (UAE)61% Ethanol, 25°C, 15 min2.81 ± 0.04[22][24]
Soxhlet ExtractionMethanol with 20% (v/v) diethyl amine, 10 h~22.02 (2.202%)[24]

Table 3: Aqueous Solubility of this compound and its Salts

CompoundTemperature (°C)Solubility ( g/100 mL)Notes
This compound (free base)150.05Insoluble in water.[5][25]
This compound Sulfate (B86663) Dihydrate20~0.12Slightly soluble in water.[2]
This compound Hydrochloride25~4.35Significantly more soluble than the sulfate salt.[2]
This compound SulfateBoiling WaterSparingly SolubleIncreased solubility at higher temperatures.[2]

Experimental Protocols

Historical Method: The Isolation of this compound by Pelletier and Caventou (1820) - A Reconstruction

While the precise, step-by-step details of Pelletier and Caventou's original protocol are not exhaustively documented in a modern format, the principles of their acid-base extraction method are well-understood. They utilized the differential solubility of the this compound free base and its salt form.

Principle: this compound, as an alkaloid, is a weak base. In its free base form, it is poorly soluble in water but soluble in organic solvents. When reacted with an acid, it forms a salt (e.g., this compound sulfate) which is soluble in water but not in organic solvents. This chemical property is the cornerstone of its extraction.

Reconstructed Protocol:

  • Alkaloid Liberation: Powdered Cinchona bark (specifically "yellow" bark, likely Cinchona calisaya) was treated with an alkaline solution, such as milk of lime (calcium hydroxide), to convert the naturally occurring this compound salts into the free base form.[1][11]

  • Solvent Extraction: The treated bark was then extracted with a suitable organic solvent of the era, likely a non-polar solvent like turpentine (B1165885) or an early form of ether, to dissolve the this compound free base, leaving behind the insoluble plant material.

  • Acidification and Salt Formation: The organic solvent containing the crude this compound was then treated with a dilute acid, such as sulfuric acid. This converted the this compound free base into this compound sulfate, which partitioned into the aqueous acidic layer.

  • Purification and Crystallization: The aqueous solution of this compound sulfate was then separated. The solution was likely concentrated, and upon cooling, the less soluble this compound sulfate would have crystallized, allowing for its separation from more soluble impurities. This process could be repeated to enhance purity.

Modern Laboratory-Scale Extraction and Purification of this compound

This protocol describes a typical modern laboratory procedure for the extraction and purification of this compound from Cinchona bark.

Materials:

  • Powdered Cinchona bark (100 g)

  • Calcium hydroxide (B78521) (slaked lime)

  • Toluene (B28343)

  • 2M Sulfuric acid

  • Activated charcoal

  • Distilled water

  • Heating mantle with reflux condenser

  • Separatory funnel

  • Filter paper and funnel

  • pH meter or pH indicator strips

Procedure:

  • Alkaline Treatment: In a beaker, mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the this compound salts to the free base.[1]

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.

  • Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours.[1]

  • Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude this compound free base dissolved in toluene.

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The this compound will move into the acidic aqueous phase as this compound sulfate.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the crude this compound sulfate into a clean flask.

  • Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[11]

  • Recrystallization: Allow the decolorized solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of pure this compound sulfate.[9][26][27][28]

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and allow to air dry.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a standard and highly accurate method for the quantitative analysis of this compound in Cinchona extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.[1]

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[1]

  • Sample Preparation: Accurately weigh a sample of the extracted this compound sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Historical Timeline of this compound Discovery

G 17th_Century 17th Century Indigenous use of Cinchona bark by Quechua people. Jesuit missionaries introduce 'Jesuit's Bark' to Europe for treating fevers. 1737 1737 Charles Marie de La Condamine provides the first scientific description of the Cinchona tree. 17th_Century->1737 1820 1820 Pierre Pelletier and Joseph Caventou isolate the active alkaloid and name it this compound. 1737->1820 1854 1854 Adolph Strecker determines the molecular formula of this compound. 1820->1854 Late_19th_Century Late 19th Century Paul Ehrlich's work on this compound contributes to the foundation of chemotherapy. 1854->Late_19th_Century 1944 1944 Robert B. Woodward and William von Eggers Doering report the formal total synthesis of this compound. Late_19th_Century->1944 G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification Bark Cinchona Bark Powder Grinding to Powder Bark->Powder Alkaline_Treatment Alkaline Treatment (e.g., with Ca(OH)2) Powder->Alkaline_Treatment Solvent_Extraction Extraction with Organic Solvent (e.g., Toluene) Alkaline_Treatment->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Acidic_Extraction Acidic Extraction (e.g., with H2SO4) Filtration->Acidic_Extraction Crude_Sulfate Crude this compound Sulfate Solution Acidic_Extraction->Crude_Sulfate Purification Decolorization & Recrystallization Crude_Sulfate->Purification Pure_this compound Pure this compound Sulfate Purification->Pure_this compound G cluster_0 Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite_Death Parasite Death (due to oxidative stress) Heme->Parasite_Death Accumulation leads to This compound This compound This compound->Heme Inhibits Biocrystallization

References

The Unraveling of a Molecular Enigma: A Technical Guide to the Chemical Structure Elucidation of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree held the key to combating malaria, a scourge that has plagued humanity throughout history. The active principle, quinine (B1679958), a complex alkaloid, presented a formidable challenge to the pioneers of organic chemistry. Its intricate molecular architecture, a puzzle of interconnected rings and stereocenters, became a focal point of scientific inquiry for over a century. This technical guide provides an in-depth exploration of the classical and modern techniques employed in the monumental task of elucidating the chemical structure of this compound. From the early degradative experiments that painstakingly chipped away at its core to the definitive confirmation by total synthesis and the nuanced analysis by modern spectroscopic methods, this document details the journey of discovery. It serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and logical-flow diagrams to illuminate the intellectual and experimental prowess that led to the complete structural assignment of this vital medicine.

Historical Perspective: Key Milestones and Pioneers

The quest to understand this compound's structure is a story of scientific perseverance and incremental breakthroughs. The journey began with its isolation and culminated in its complete stereochemically-defined synthesis, a saga spanning over 150 years.

  • 1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated this compound from the bark of the Cinchona tree, providing the pure substance for subsequent investigation.[1]

  • 1853: Louis Pasteur's work on the optical activity of organic molecules led him to discover that this compound could be converted into an isomeric, non-levorotatory substance he named quinotoxine upon treatment with acid.[1]

  • 1854: Adolph Strecker, a German chemist, correctly determined the empirical formula of this compound as C₂₀H₂₄N₂O₂ through combustion analysis, laying the fundamental groundwork for its structural determination.[1]

  • 1907: After decades of painstaking degradation studies by numerous chemists, Paul Rabe proposed the correct connectivity of the atoms in the this compound molecule, a landmark achievement in structural chemistry.[1][2]

  • 1918: Paul Rabe and Karl Kindler achieved a partial synthesis of this compound from quinotoxine, a key transformation that would later become a point of significant academic debate.[1]

  • 1944: In a monumental feat of chemical synthesis, Robert Burns Woodward and William von Eggers Doering announced the formal total synthesis of this compound. Their work, however, relied on Rabe's earlier conversion of quinotoxine to this compound.[1]

  • 2001: Gilbert Stork published the first fully stereoselective total synthesis of this compound, a landmark in modern organic synthesis. His work also brought to the forefront a controversy regarding the reproducibility of Rabe's 1918 partial synthesis.

  • 2007-2008: The long-standing controversy was finally laid to rest when Robert Williams and his research group successfully replicated Rabe's conversion of quinotoxine to this compound, vindicating Woodward and Doering's formal synthesis.

Classical Structure Elucidation: A Symphony of Degradation

In an era predating modern spectroscopic techniques, the elucidation of complex molecular structures relied on a systematic process of chemical degradation. By breaking the molecule into smaller, more easily identifiable fragments, chemists could piece together the puzzle of the parent structure.

Oxidation with Chromic Acid: Cleavage to Key Fragments

One of the most informative degradation experiments involved the oxidation of this compound with chromic acid (CrO₃). This powerful oxidizing agent cleaves the molecule at the junction of the quinoline (B57606) and quinuclidine (B89598) ring systems, yielding two crucial fragments: quininic acid and meroquinene.[3][4]

  • Quininic acid was identified as 6-methoxyquinoline-4-carboxylic acid. Its structure was deduced through further degradation, including decarboxylation to 6-methoxyquinoline.

  • Meroquinene , a more complex fragment, was determined to be 3-vinyl-4-piperidineacetic acid. Its structure was elucidated through a series of further degradative reactions.

Further Degradation of Meroquinene

The structure of meroquinene was further probed through oxidation with potassium permanganate (B83412) (KMnO₄). This led to the formation of cincholoiponic acid (piperidine-3,4-dicarboxylic acid) and formic acid. The production of formic acid was a key indicator of the presence of a vinyl (-CH=CH₂) group in meroquinene. Further oxidation of cincholoiponic acid yielded loiponic acid (piperidine-3,4-dicarboxylic acid).

Hofmann Exhaustive Methylation and Elimination

The Hofmann degradation, a reaction sequence that converts amines to alkenes, was instrumental in determining the nature of the nitrogen atoms and the cyclic structure of the quinuclidine core. When subjected to exhaustive methylation with methyl iodide followed by treatment with silver oxide and heat, the quinuclidine ring undergoes fragmentation, providing valuable clues about its bicyclic nature.

Zinc Dust Distillation

A classical technique for the structural elucidation of alkaloids, zinc dust distillation, involves heating the compound with zinc dust to high temperatures. This harsh treatment typically results in the dehydrogenation and aromatization of the molecule. In the case of this compound, this reaction yielded quinoline and other aromatic fragments, confirming the presence of the quinoline nucleus within the structure.

Logical Flow of Classical Structure Elucidation

The following diagram illustrates the logical progression of the classical degradation experiments in determining the structure of this compound.

G Logical Flow of this compound's Classical Structure Elucidation This compound This compound Chromic_Acid Chromic Acid Oxidation This compound->Chromic_Acid Hofmann_Degradation Hofmann Degradation This compound->Hofmann_Degradation Zinc_Dust Zinc Dust Distillation This compound->Zinc_Dust Quininic_Acid Quininic Acid (6-methoxyquinoline-4-carboxylic acid) Chromic_Acid->Quininic_Acid Meroquinene Meroquinene (3-vinyl-4-piperidineacetic acid) Chromic_Acid->Meroquinene KMnO4_Oxidation KMnO4 Oxidation Meroquinene->KMnO4_Oxidation Cincholoiponic_Acid Cincholoiponic Acid KMnO4_Oxidation->Cincholoiponic_Acid Formic_Acid Formic Acid KMnO4_Oxidation->Formic_Acid Loiponic_Acid Loiponic Acid Cincholoiponic_Acid->Loiponic_Acid Quinuclidine_Structure Evidence for Quinuclidine Ring Hofmann_Degradation->Quinuclidine_Structure Quinoline_Nucleus Confirmation of Quinoline Nucleus Zinc_Dust->Quinoline_Nucleus

Caption: Logical flow of classical degradation experiments.

Spectroscopic Analysis: The Modern Approach to Structure Confirmation

The advent of spectroscopic techniques revolutionized chemical structure elucidation, providing a non-destructive and highly detailed means of probing molecular architecture.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound in dilute acid exhibits two main absorption maxima at approximately 250 nm and 350 nm, which are characteristic of the quinoline chromophore. Upon excitation at these wavelengths, this compound displays a strong fluorescence emission with a maximum around 450 nm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key absorptions include a broad band in the region of 3000-3500 cm⁻¹ corresponding to the O-H stretching of the secondary alcohol, C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and characteristic peaks for C=C and C=N bonds of the quinoline ring, as well as C-O stretching of the methoxy (B1213986) group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of the molecule. The high-resolution mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at an m/z of 325.1916, consistent with the molecular formula C₂₀H₂₄N₂O₂. The fragmentation pattern reveals characteristic losses corresponding to different parts of the molecule, further confirming the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for structure elucidation. The ¹H NMR spectrum of this compound displays a complex pattern of signals corresponding to the different protons in the molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants provide detailed information about the connectivity of atoms. Similarly, the ¹³C NMR spectrum shows distinct signals for each of the 20 carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC were crucial in unambiguously assigning all the proton and carbon signals and confirming the complete bonding framework of this compound.

X-ray Crystallography

The definitive three-dimensional structure of this compound was ultimately confirmed by single-crystal X-ray diffraction. This technique provides the precise spatial arrangement of all atoms in the crystalline state, including the relative stereochemistry of the chiral centers. The crystal structure of this compound reveals a monoclinic crystal system with the space group P2₁.

Data Summary Tables

Table 1: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations and Data
UV-Visible Spectroscopy λmax (absorption): ~250 nm, ~350 nm (in 0.1 M H₂SO₄)
λmax (emission): ~450 nm (in 0.1 M H₂SO₄)
Infrared Spectroscopy ~3300 cm⁻¹ (O-H stretch, broad), ~3070 cm⁻¹ (aromatic C-H stretch), ~2940 cm⁻¹ (aliphatic C-H stretch), ~1620 cm⁻¹ (C=C stretch), ~1590, 1508 cm⁻¹ (quinoline ring stretches), ~1245 cm⁻¹ (C-O stretch, methoxy)
Mass Spectrometry [M+H]⁺: m/z 325.1916
¹H NMR (CDCl₃, 400 MHz) δ 8.73 (d, 1H), 8.03 (d, 1H), 7.65 (d, 1H), 7.37 (dd, 1H), 7.30 (d, 1H), 5.75 (ddd, 1H), 5.55 (d, 1H), 4.98 (d, 1H), 4.94 (d, 1H), 3.94 (s, 3H), 3.10-1.45 (m, 11H)
¹³C NMR (CDCl₃, 100 MHz) δ 157.9, 148.8, 147.5, 144.9, 141.3, 131.6, 126.6, 121.7, 118.6, 114.4, 101.3, 71.8, 60.3, 56.8, 55.9, 42.8, 39.7, 27.8, 27.0, 21.6
X-ray Crystallography Crystal System: Monoclinic, Space Group: P2₁

Confirmation by Total Synthesis: The Ultimate Proof

The unambiguous proof of a proposed chemical structure lies in its total synthesis from simple, known starting materials. The total synthesis of this compound has been a landmark achievement in organic chemistry, with several distinct approaches developed over the years.

The Woodward-Doering Formal Total Synthesis (1944)

The synthesis by Woodward and Doering started from 7-hydroxyisoquinoline (B188741) and proceeded through a series of complex steps to produce d-quinotoxine. The final conversion of d-quinotoxine to this compound relied on the earlier work of Rabe and Kindler. Although a "formal" synthesis, it was a monumental achievement for its time, demonstrating a masterful application of synthetic strategy.

The Rabe-Kindler Conversion of Quinotoxine to this compound

This crucial three-step sequence involves the N-bromination of quinotoxine, followed by base-catalyzed cyclization to form quininone, and finally, reduction of the ketone to the secondary alcohol of this compound. The reproducibility of this final reduction step was the source of the historical controversy.

The Stork Stereoselective Total Synthesis (2001)

Gilbert Stork's synthesis was the first to control the stereochemistry at all of the chiral centers of this compound, a significant advancement in the field of asymmetric synthesis. This elegant synthesis provided an independent and unambiguous confirmation of the structure and stereochemistry of this compound.

Synthetic Pathways Overview

The following diagram provides a high-level overview of the key synthetic approaches to this compound.

G Overview of this compound Total Syntheses Start_WD 7-Hydroxyisoquinoline Woodward_Doering Woodward & Doering Synthesis (1944) Start_WD->Woodward_Doering Quinotoxine d-Quinotoxine Rabe_Kindler Rabe & Kindler Conversion (1918) Quinotoxine->Rabe_Kindler This compound This compound Start_Stork Chiral Starting Material Stork Stork Stereoselective Synthesis (2001) Start_Stork->Stork Woodward_Doering->Quinotoxine Rabe_Kindler->this compound Stork->this compound

Caption: High-level overview of key total syntheses of this compound.

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the evolution of organic chemistry. It showcases the power of classical degradation methods in an era of limited analytical tools and highlights the definitive and detailed insights provided by modern spectroscopic techniques. The final confirmation through multiple, elegant total syntheses not only solidified our understanding of this complex molecule but also pushed the boundaries of the art and science of chemical synthesis. This comprehensive understanding of this compound's structure has been fundamental to the development of synthetic antimalarial drugs and continues to inspire chemists in the design and synthesis of new therapeutic agents.

References

A Technical Guide to the Core Chemical Properties of Quinine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, remains a compound of significant interest in pharmaceutical research and development.[1] Historically lauded for its antimalarial properties, its unique physicochemical and spectral characteristics continue to make it a valuable molecule in various scientific domains, including as a fluorescence standard and a chiral catalyst in asymmetric synthesis.[2] This technical guide provides an in-depth overview of the core chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data into structured tables, presents detailed methodologies for key analytical experiments, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this multifaceted compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, ensuring stability, bioavailability, and manufacturability. This compound is a weakly basic drug, and its properties are significantly influenced by pH.[1]

Table 1: General Physicochemical Properties of this compound and its Salts

PropertyValueReferences
Chemical Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[1]
Molecular Formula C₂₀H₂₄N₂O₂[1]
Molecular Weight 324.42 g/mol [3]
Appearance White or almost white crystalline powder or fine, colorless, silky needles.[1][1]
Taste Very bitter.[3][3]
Odor Odorless.[3][3]

Table 2: Quantitative Physicochemical Data of this compound and its Common Salts

PropertyThis compoundThis compound Hydrochloride (dihydrate)This compound Sulfate (B86663) (dihydrate)References
pKa (Strongest Basic) 9.05~9.05~9.05[1]
Melting Point (°C) 177 (with decomposition)[3]115-116 (with decomposition)[1]Varies with form (e.g., 206-210 for a specific complex)[1][3][4]
Aqueous Solubility (g/L at 25°C) 0.5 (at 15°C)[3]62.5~1.23 (at 20°C)[1][3]
logP (Octanol/Water) 3.44--[3]
Specific Optical Rotation [α]D --245° to -258° (in 0.1 N HCl)-240° to -248° (in 0.1 N HCl)[1][5]

Spectral Properties

This compound's distinct spectral properties, particularly its strong fluorescence, make it a subject of interest for analytical and photochemical studies.

Table 3: Spectral Characteristics of this compound

Spectral PropertyWavelength/RangeConditionsReferences
UV-Vis Absorption (λmax) ~250 nm, ~350 nmIn dilute sulfuric acid[6][7]
Fluorescence Excitation (λex) ~250 nm, ~350 nmIn dilute sulfuric acid[6][7]
Fluorescence Emission (λem) ~450 nmIn dilute sulfuric acid[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data in a research setting. The following sections outline methodologies for determining key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa of this compound can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of this compound Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent, such as a methanol-water mixture. Dilute to a final volume of 50 mL in a beaker.[8][9]

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[8]

  • Titration Setup: Place the beaker containing the this compound solution on a magnetic stirrer and immerse the calibrated pH electrode.[8]

  • Titration: Begin stirring the solution and record the initial pH. Add small, precise increments (e.g., 0.1 mL) of a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) as the titrant.[8]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[1]

Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride to a known volume of purified water or a relevant buffer solution in a sealed flask.[1]

  • Equilibration: Agitate the flask in a constant temperature water bath shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved solid.[1]

  • Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[1]

    • UV-Vis Spectrophotometry: Measure the absorbance of the filtered solution at a specific wavelength (e.g., ~347.5 nm for this compound in acidic solution) and calculate the concentration using a pre-established calibration curve.[1]

  • Reporting: Report the solubility in units such as g/L or mg/mL at the specified temperature.[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting point and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan.[10]

  • Reference Preparation: Prepare an empty, sealed aluminum pan as a reference.[10]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.[11]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its impurities.[6]

Methodology:

  • Instrumentation: Use a standard HPLC system with a C18 column and a UV or fluorescence detector.[6]

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH (e.g., 2.7).[6]

  • Standard Solution Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of working standard solutions by serial dilution to construct a calibration curve.[6]

  • Sample Preparation:

    • For Pharmaceutical Formulations: Crush tablets to a fine powder, accurately weigh a portion, dissolve in the mobile phase, sonicate, and filter before injection.[6]

    • For Biological Samples (Plasma): Precipitate proteins by adding an internal standard solution in methanol, vortex, and centrifuge. Inject the supernatant.[6]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm) or equivalent.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at ~235 nm or fluorescence with excitation at ~325-350 nm and emission at ~375-450 nm.[2][6]

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area relative to the calibration curve.

Stability and Degradation

Understanding the stability of this compound under various stress conditions is critical for formulation and storage. Forced degradation studies are performed to identify potential degradation products and pathways.

Stress Conditions for Forced Degradation Studies:

  • Acidic Hydrolysis: Treatment with hydrochloric acid.

  • Alkaline Hydrolysis: Treatment with sodium hydroxide.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photodegradation: Exposure to UV light.[12][13]

Studies have shown that this compound sulfate is more susceptible to degradation under acidic and alkaline conditions compared to oxidative, photo, and thermal stress.[13] The primary degradation product of this compound is quinotoxine.[14]

Mechanism of Action and Signaling Pathways

The primary antimalarial mechanism of action of this compound involves the disruption of heme detoxification in the Plasmodium falciparum parasite. Additionally, this compound has been shown to interact with other cellular signaling pathways.

Inhibition of Heme Detoxification

Inside infected red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin. This compound is believed to inhibit this process.[15][16]

Heme_Detoxification_Inhibition cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin (in Red Blood Cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity This compound This compound This compound->Hemozoin Inhibits

This compound inhibits the biocrystallization of toxic heme into non-toxic hemozoin.

This inhibition leads to the accumulation of toxic free heme within the parasite, causing oxidative stress and ultimately leading to parasite death.[15]

Interaction with TRAF6-AKT Signaling Pathway

Recent research has indicated that this compound can also interact with cellular signaling pathways, such as the TRAF6-AKT pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit the activation of AKT by targeting TRAF6.[17][18]

TRAF6_AKT_Pathway_Inhibition TRAF6 TRAF6 AKT AKT TRAF6->AKT Ubiquitinates pAKT Phosphorylated AKT (Active) AKT->pAKT Phosphorylation Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Apoptosis Apoptosis pAKT->Apoptosis Inhibits This compound This compound This compound->TRAF6 Inhibits

This compound inhibits the TRAF6-mediated activation of the AKT signaling pathway.

This inhibition of AKT activation can lead to decreased cell survival and proliferation and may contribute to some of this compound's other biological activities.[17]

Conclusion

This compound remains a cornerstone compound in medicinal chemistry and drug development. Its well-defined chemical properties, coupled with its complex biological activities, provide a rich area for continued research. This technical guide serves as a foundational resource for professionals engaged in the study and application of this compound, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. A thorough understanding of these fundamental properties is paramount for the rational design of new therapeutic agents and the innovative application of this historic molecule in modern science.

References

The intricate Pathway of Quinine Biosynthesis in Cinchona Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone in the treatment of malaria, is a complex terpenoid indole (B1671886) alkaloid (TIA) produced by trees of the Cinchona genus. For centuries, the bark of these trees has been the sole viable source of this critical medicine. Understanding the intricate biosynthetic pathway of this compound is paramount for endeavors in metabolic engineering, synthetic biology, and the development of sustainable alternative production platforms. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway, presenting key enzymatic steps, quantitative data on metabolite distribution, detailed experimental protocols for pathway elucidation, and visualizations of the biosynthetic and regulatory networks. Recent research has refined our understanding of this pathway, particularly regarding the timing of the characteristic methoxy (B1213986) group addition, revealing parallel pathways for methoxylated and non-methoxylated alkaloids.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).

The initial committed step is the condensation of tryptamine and secologanin, catalyzed by strictosidine (B192452) synthase (STR) , to form the central intermediate of all TIAs, strictosidine.[1][2][3] Subsequent enzymatic modifications, including deglycosylation, reductions, and complex rearrangements, lead to the formation of the quinoline (B57606) ring system characteristic of this compound and its related alkaloids.

A recent paradigm shift in understanding this pathway involves the timing of methoxylation. It was previously thought that the methoxy group of this compound was a late-stage addition. However, recent evidence suggests that methoxylation can occur early in the pathway, at the level of tryptamine, leading to two parallel biosynthetic routes: one for the production of methoxylated alkaloids like this compound and quinidine, and another for their non-methoxylated counterparts, cinchonidine (B190817) and cinchonine.[4][5]

Key Enzymatic Steps:
  • Tryptamine and 5-Methoxytryptamine (B125070) Formation: Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. A parallel pathway involves the hydroxylation of tryptamine by tryptamine-5-hydroxylase (T5H) to form serotonin, which is then methylated by an O-methyltransferase (OMT) to produce 5-methoxytryptamine.[4][5]

  • Strictosidine and 10-Methoxystrictosidine Synthesis: Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine or 5-methoxytryptamine with secologanin to form strictosidine or 10-methoxystrictosidine, respectively.[1][3]

  • Formation of Dihydrocorynantheal: Strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to an unstable aglycone. This is followed by the action of a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) to yield the intermediate dihydrocorynantheal.[6][7]

  • Late-Stage Conversions: A series of complex, and still partially unelucidated, cyclization and rearrangement reactions convert dihydrocorynantheal into the cinchoninone (B1261553) scaffold.

  • Final Hydroxylation, Methylation, and Reduction: For the methoxylated pathway, the cinchoninone core is hydroxylated, followed by methylation catalyzed by a specific O-methyltransferase (CpOMT1) that acts preferentially on 6'-hydroxycinchoninone.[3][6] The final step involves an NADPH-dependent keto-reduction to yield this compound and its stereoisomer quinidine.[6][8] A similar set of final modifications occurs in the parallel non-methoxylated pathway to produce cinchonidine and cinchonine.

Visualizing the Biosynthetic Pathway

Quinine_Biosynthesis Tryptophan Tryptophan TDC TDC Tryptophan->TDC Secologanin Secologanin STR STR Secologanin->STR Tryptamine Tryptamine T5H T5H Tryptamine->T5H Tryptamine->STR Serotonin Serotonin OMT_early OMT Serotonin->OMT_early Five_MT 5-Methoxytryptamine Five_MT->STR Parallel Pathway Strictosidine Strictosidine SGD SGD Strictosidine->SGD Ten_MStrictosidine 10-Methoxystrictosidine Strictosidine_aglycone Strictosidine Aglycone CpDCS_CpDCE CpDCS / CpDCE Strictosidine_aglycone->CpDCS_CpDCE Dihydrocorynantheal Dihydrocorynantheal Late_enzymes Multiple Steps Dihydrocorynantheal->Late_enzymes Cinchoninone Cinchoninone Hydroxylase Hydroxylase Cinchoninone->Hydroxylase Reductase Reductase Cinchoninone->Reductase Hydroxycinchoninone 6'-Hydroxycinchoninone CpOMT1 CpOMT1 Hydroxycinchoninone->CpOMT1 Methoxycinchoninone 6'-Methoxycinchoninone Methoxycinchoninone->Reductase Cinchonidine_Cinchonine Cinchonidine / Cinchonine Quinine_Quinidine This compound / Quinidine TDC->Tryptamine T5H->Serotonin OMT_early->Five_MT STR->Strictosidine STR->Ten_MStrictosidine SGD->Strictosidine_aglycone CpDCS_CpDCE->Dihydrocorynantheal Late_enzymes->Cinchoninone Hydroxylase->Hydroxycinchoninone CpOMT1->Methoxycinchoninone Reductase->Cinchonidine_Cinchonine Reductase->Quinine_Quinidine

Caption: Revised this compound Biosynthetic Pathway in Cinchona trees.

Quantitative Data

The accumulation of this compound and related alkaloids varies significantly between different tissues of the Cinchona tree and among different species. This distribution provides insights into the sites of biosynthesis and accumulation.

Table 1: Alkaloid Content in Bark of Different Cinchona Species

Cinchona SpeciesTotal Alkaloid Content in Bark (% dry weight)Reference
C. succirubra5 - 7[9]
C. calisaya4 - 7[9]
C. ledgeriana5 - 14[9]
C. ledgeriana (in culture)0.009 - 0.66[10]

Table 2: Relative Abundance of this compound and Related Alkaloids in Different Tissues of Cinchona pubescens

CompoundRootsStemsLeavesReference
This compound++++++-[5][6]
Quinidine++++++-[5][6]
Cinchonine+++++++[5][6]
Cinchonidine+++++++[5][6]
Dihydrothis compound++++++-[5][6]
Dihydroquinidine++++++-[5][6]
Dihydrocinchonine+++++++[5][6]
Dihydrocinchonidine+++++++[5][6]

Note: '+++' indicates high relative abundance, '+' indicates presence, and '-' indicates not detected.

Table 3: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmVmaxSource OrganismReference
Strictosidine SynthaseTryptamine2.3 mMNot specifiedCatharanthus roseus[11]
Secologanin3.4 mMNot specifiedCatharanthus roseus[11]
6,4'-O-methyltransferase(R,S)-norlaudanosoline109 µM1.5 nkat/mgCoptis japonica[1]
S-Adenosyl-L-methionine187 µM1.5 nkat/mgCoptis japonica[1]

Note: Kinetic data for enzymes directly from Cinchona species is limited. Data from related species is provided for context.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.

Metabolomic Analysis of Cinchona Alkaloids by UPLC-MS

This protocol describes the extraction and analysis of alkaloids from Cinchona tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Polytetrafluoroethylene (PTFE) syringe filters (0.2 µm)

  • UPLC-MS system with a C18 column (e.g., Waters Acquity UPLC BEH-C18)

  • Formic acid

  • Acetonitrile (MS grade)

  • Ultrapure water

Procedure:

  • Sample Preparation: Harvest fresh plant material (roots, stems, leaves), snap-freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the ground tissue with methanol, normalizing the volume to the fresh tissue weight (e.g., 100 mg tissue in 1 mL methanol).

  • Clarification: Centrifuge the extract at 16,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter.

  • Dilution: Dilute the filtered extract (e.g., 1:10) in methanol for analysis.

  • UPLC-MS Analysis:

    • Column: Waters Acquity UPLC BEH-C18 (2.1 x 50 mm; 1.7 µm).

    • Mobile Phase A: Ultrapure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute compounds of increasing hydrophobicity, followed by a wash and re-equilibration step. For example: 5% B to 30% B over 10 min, then to 100% B in 1 min, hold for 1 min, and return to 5% B for 2.5 min.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 2 µL.

    • MS Detection: Use a high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for compound identification.[4]

Transcriptomic Analysis via RNA Sequencing

This protocol outlines the extraction of high-quality RNA from Cinchona tissues for subsequent sequencing.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • CTAB extraction buffer (2% CTAB, 2% PVP-40, 100 mM Tris-HCl pH 8.0, 25 mM EDTA, 2.0 M NaCl)

  • β-mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1)

  • Lithium chloride (LiCl)

  • Ethanol (70% and 100%)

  • RNase-free water

Procedure:

  • Tissue Homogenization: Grind frozen Cinchona tissue to a fine powder in liquid nitrogen.

  • Lysis: Add pre-warmed (65°C) CTAB extraction buffer containing 2% β-mercaptoethanol to the ground tissue and vortex vigorously.

  • Incubation: Incubate the mixture at 65°C for 10-30 minutes with occasional vortexing.

  • Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex, and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.25 volumes of 10 M LiCl. Precipitate the RNA overnight at 4°C.

  • Pelleting: Centrifuge at high speed for 20 minutes at 4°C to pellet the RNA.

  • Washing: Wash the RNA pellet with 70% ethanol, air-dry briefly.

  • Resuspension: Resuspend the RNA pellet in RNase-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer.[2][12]

Heterologous Expression and Characterization of Biosynthetic Enzymes

This workflow describes the functional characterization of candidate genes identified from transcriptomic data.

Workflow:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from Cinchona cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or yeast expression vectors).

  • Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Induce protein expression under optimized conditions (e.g., IPTG induction for E. coli).

  • Protein Purification: Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) followed by size-exclusion chromatography.

  • Enzyme Assays:

    • General Protocol: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., NADPH for reductases, S-adenosylmethionine for methyltransferases) in a suitable buffer at an optimal temperature and pH.

    • Product Detection: Stop the reaction (e.g., by adding methanol) and analyze the reaction mixture by UPLC-MS to detect the formation of the expected product. Compare the retention time and mass spectrum with an authentic standard if available.

    • Example - OMT Assay: Incubate the purified OMT with a hydroxylated precursor (e.g., 6'-hydroxycinchoninone) and S-adenosylmethionine. Analyze for the production of the methylated product (e.g., 6'-methoxycinchoninone).[3][6]

    • Example - Dehydrogenase Assay: Incubate the purified dehydrogenase with strictosidine aglycone and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze product formation by UPLC-MS.[6][13]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Transcriptomics cluster_1 Metabolomics cluster_2 Functional Genomics Cinchona_tissue Cinchona Tissue (Root, Stem, Leaf) RNA_extraction RNA Extraction (CTAB) Cinchona_tissue->RNA_extraction RNA_seq RNA Sequencing RNA_extraction->RNA_seq Gene_candidates Candidate Gene Identification RNA_seq->Gene_candidates Gene_cloning Gene Cloning into Expression Vector Gene_candidates->Gene_cloning Cinchona_tissue2 Cinchona Tissue (Root, Stem, Leaf) Metabolite_extraction Metabolite Extraction (Methanol) Cinchona_tissue2->Metabolite_extraction UPLC_MS UPLC-MS Analysis Metabolite_extraction->UPLC_MS Metabolite_ID Metabolite Identification UPLC_MS->Metabolite_ID Enzyme_assay Enzyme Assays Metabolite_ID->Enzyme_assay Substrate Identification Heterologous_expression Heterologous Expression (E. coli / Yeast) Gene_cloning->Heterologous_expression Protein_purification Protein Purification Heterologous_expression->Protein_purification Protein_purification->Enzyme_assay Functional_characterization Functional Characterization Enzyme_assay->Functional_characterization Jasmonate_Signaling Wounding Wounding / Herbivory JA_biosynthesis Jasmonate Biosynthesis Wounding->JA_biosynthesis JA Jasmonic Acid (JA) JA_biosynthesis->JA JAZ JAZ Repressor Protein JA->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses ORCAs ORCA Transcription Factors MYC2->ORCAs activates TIA_genes TIA Biosynthesis Genes (e.g., STR, TDC) ORCAs->TIA_genes activates transcription TIA_production This compound & Alkaloid Production TIA_genes->TIA_production

References

An In-Depth Technical Guide to the Mechanism of Action of Quinine Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the treatment of malaria, particularly against drug-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary mode of action is the disruption of heme detoxification in the parasite's digestive vacuole, leading to the accumulation of toxic free heme and subsequent oxidative stress. Additionally, evidence suggests that this compound may interfere with other crucial parasite processes, including nucleic acid and protein synthesis. This document details the key molecular interactions, summarizes quantitative efficacy data, and provides detailed experimental protocols for studying the antiplasmodial effects of this compound. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interplay between this compound and P. falciparum.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of P. falciparum digest large quantities of host hemoglobin within their acidic food vacuole to obtain essential amino acids. This process releases toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin. This compound's primary antimalarial activity is widely accepted to be the inhibition of this hemozoin formation.[1][2]

This compound, a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole.[2] Here, it is proposed to interfere with hemozoin biocrystallization through several potential mechanisms:

  • Binding to Heme: this compound can directly bind to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[3][4] Molecular modeling studies suggest that the quinoline (B57606) ring of this compound interacts with the porphyrin ring of heme.[5][6]

  • Inhibition of Heme Polymerase: While a specific "heme polymerase" enzyme has not been definitively isolated, it is believed that a parasite-mediated process facilitates hemozoin formation. This compound may inhibit this enzymatic or lipid-mediated process.[2]

  • Capping Hemozoin Crystal Growth: this compound may bind to the surface of nascent hemozoin crystals, preventing the addition of further heme units and effectively capping crystal growth.

The accumulation of toxic, non-polymerized heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3][7]

Signaling Pathway: Hemoglobin Digestion and Hemozoin Formation

The following diagram illustrates the process of hemoglobin digestion by P. falciparum and the inhibitory action of this compound on hemozoin formation.

Hemozoin_Formation cluster_erythrocyte Infected Erythrocyte cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Heme_Quinine_Complex Heme-Quinine Complex Heme->Heme_Quinine_Complex Quinine_Vacuole This compound Quinine_Vacuole->Heme_Quinine_Complex Heme_Quinine_Complex->Hemozoin Inhibition

Caption: Hemoglobin digestion and this compound's inhibition of hemozoin formation.

Other Potential Mechanisms of Action

While the inhibition of hemozoin formation is considered the primary mechanism, other effects of this compound on P. falciparum have been reported, suggesting a multi-targeted approach:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some in vitro studies indicate that this compound can inhibit the synthesis of nucleic acids and proteins in the parasite, although the precise mechanisms are not fully elucidated.[1][3] One hypothesis suggests that this compound may intercalate with parasitic DNA, disrupting replication and transcription.[8]

  • Inhibition of Glycolysis: this compound has been shown to inhibit glycolysis in P. falciparum.[1]

  • Induction of Oxidative Stress: The accumulation of free heme due to hemozoin inhibition is a major source of oxidative stress.[7] This can lead to the generation of reactive oxygen species (ROS), causing widespread damage to parasite macromolecules.

Quantitative Data on this compound Efficacy

The efficacy of this compound against P. falciparum can be quantified both in vitro and in vivo.

In Vitro Susceptibility

The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency. IC50 values for this compound can vary depending on the parasite strain's sensitivity to chloroquine (B1663885) and other antimalarials.

P. falciparum StrainChloroquine SensitivityThis compound IC50 (nM)Reference(s)
3D7Sensitive156.7[9]
K1Resistant-[10]
Gabonese Isolates (Franceville)Mixed156.7 (mean)[9]
Gabonese Isolates (Bakoumba)High Resistance385.5 (mean)[9]
Thai IsolatesMultidrug-resistant354 (geometric mean)[11]
Nigerian IsolatesSensitive250 (IC50)[12]
Filipino IsolatesSensitive-[13]
Indian Field IsolatesHigh CQ ResistanceHigher than reference strains[10]
5 Thai Strains-168 (median)[14]
In Vivo Efficacy: Clinical Trial Data

Clinical studies provide valuable data on the in vivo efficacy of this compound, often measured by parasite clearance time (PCT) and fever clearance time (FCT).

Study PopulationThis compound RegimenMean PCT (hours)Mean FCT (hours)Reference(s)
Malawian Children10 mg/kg every 8h6736[15]
Nigerian Adults-57.6 (2.4 days)33.6 (1.4 days)[12]
Filipino Adults10 mg/kg 3x daily for 5d60.343.2[13]
Adult Travelers7-day course72 (median)52 (median)[16]
Children with Cerebral MalariaIntravenous-53.3[17]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.

Workflow Diagram:

SYBR_Green_Assay Start Start Prep_Plates Prepare 96-well plates with serial dilutions of this compound Start->Prep_Plates Add_Parasites Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) Prep_Plates->Add_Parasites Incubate_72h Incubate for 72 hours at 37°C in a mixed gas environment Add_Parasites->Incubate_72h Add_Lysis_Buffer Add SYBR Green I lysis buffer to each well Incubate_72h->Add_Lysis_Buffer Incubate_Dark Incubate in the dark at room temperature for 1 hour Add_Lysis_Buffer->Incubate_Dark Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Measure_Fluorescence Calculate_IC50 Calculate IC50 from dose-response curve Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Methodology:

  • Parasite Culture: Maintain P. falciparum cultures in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[18]

  • Drug Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of this compound. Include a positive control (e.g., chloroquine for sensitive strains) and a negative control (vehicle, e.g., DMSO).[18]

  • Parasite Seeding: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.[18][19]

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.[18][19]

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for at least 1 hour.[18][19][20]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19][20]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Heme Polymerization Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.

Detailed Methodology:

  • Reagent Preparation: Prepare a stock solution of hemin (B1673052) chloride in DMSO. Prepare a 1 M acetate (B1210297) buffer (pH 4.8).[21]

  • Assay Setup: In a microplate, add the hemin solution diluted in acetate buffer. Add various concentrations of this compound to the test wells. Include a positive control (e.g., chloroquine) and a negative control (no inhibitor).

  • Initiation of Polymerization: Initiate the reaction and incubate. The specific conditions for initiation (e.g., addition of an inducer like Tween 20) and incubation (temperature and time) can vary.[21][22]

  • Washing Steps: After incubation, pellet the β-hematin by centrifugation. Wash the pellet multiple times to remove unreacted heme and heme aggregates. A typical washing sequence involves a Tris/SDS buffer followed by an alkaline bicarbonate solution.[21]

  • Quantification: Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

  • Spectrophotometric Reading: Measure the absorbance of the dissolved β-hematin solution at 405 nm.[21]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Intra-erythrocytic pH (BCECF-AM-based Fluorometry)

This method uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure the cytoplasmic pH of the parasite.

Detailed Methodology:

  • Cell Loading: Incubate P. falciparum-infected erythrocytes with BCECF-AM. The ester groups allow the dye to cross the cell membrane, and intracellular esterases cleave them, trapping the fluorescent BCECF inside the cell.[23][24][25]

  • Washing: Wash the cells to remove extracellular dye.[24]

  • Fluorescence Measurement: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.[23][24]

  • Calibration: To convert the fluorescence ratio to an absolute pH value, a calibration curve is generated using nigericin, a protonophore that equilibrates the intracellular and extracellular pH, in buffers of known pH.

  • Data Analysis: Use the calibration curve to determine the intracellular pH of the parasite from the measured fluorescence ratio.

Mechanisms of this compound Resistance

Resistance to this compound in P. falciparum is a complex and multifactorial phenomenon. Unlike chloroquine resistance, which is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, the genetic basis of this compound resistance is less clear. However, several factors are thought to contribute:

  • Transporter Proteins: Polymorphisms in genes encoding transporter proteins, such as PfCRT and the P. falciparum multidrug resistance protein 1 (PfMDR1), have been associated with altered this compound susceptibility.[26][27]

  • Altered Drug Accumulation: Similar to chloroquine resistance, a reduction in the accumulation of this compound within the parasite's food vacuole is a likely mechanism of resistance.

Conclusion

The primary mechanism of action of this compound against P. falciparum is the inhibition of hemozoin biocrystallization, leading to the accumulation of toxic free heme and subsequent parasite death. However, evidence suggests that this compound may also exert its antiplasmodial effects through other pathways, including the disruption of nucleic acid and protein synthesis. The quantitative data from both in vitro and in vivo studies underscore its continued, albeit sometimes variable, efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel antimalarial agents. A thorough understanding of this compound's multifaceted mechanism of action and the emerging mechanisms of resistance is crucial for optimizing its clinical use and for the design of next-generation antimalarials.

References

A Technical Guide to the Natural Sources and Isolation of Quinine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the vital anti-malarial alkaloid, quinine (B1679958), and details the methodologies for its isolation and purification. The information is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical production.

Natural Sources of this compound

The principal natural source of this compound is the bark of several species of the Cinchona genus, a flowering plant in the Rubiaceae family, native to the Andean forests of South America.[1][2] The concentration of this compound and other related cinchona alkaloids, such as quinidine, cinchonine, and cinchonidine, varies significantly depending on the species, geographical location, age of the tree, and specific part of the bark.[3] While other plants have been investigated, Cinchona trees remain the only economically viable source for the commercial production of this compound.

This compound Content in Cinchona Species

The following table summarizes the typical this compound content found in the bark of various economically important Cinchona species.

Cinchona SpeciesCommon NameTypical this compound Content in Bark (% by dry weight)Other Major Alkaloids
Cinchona ledgerianaLedger's Bark5 - 14%Quinidine
Cinchona calisayaYellow Bark4 - 8%Quinidine, Cinchonine, Cinchonidine
Cinchona officinalisCrown Bark2 - 7.5%Cinchonine, Cinchonidine
Cinchona succirubra (syn. C. pubescens)Red Bark1 - 4%Cinchonine, Cinchonidine

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the amino acid tryptophan and the monoterpenoid secologanin.[2] These precursors undergo a Pictet-Spengler reaction, catalyzed by strictosidine (B192452) synthase, to form the key intermediate, strictosidine.[2] From strictosidine, a series of enzymatic transformations, including hydrolysis, decarboxylation, and rearrangements, lead to the formation of the quinoline (B57606) ring structure characteristic of this compound. Recent research has identified several key enzymes in this pathway, including a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) that produce the intermediate dihydrocorynantheal from strictosidine aglycone.[1][4] The final steps are believed to involve hydroxylation of cinchoninone, followed by methylation and a keto-reduction to yield this compound.[1][4]

This compound Biosynthesis Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Hydrolysis Dihydrocorynantheal Dihydrocorynantheal Strictosidine_aglycone->Dihydrocorynantheal CpDCS (Dehydrogenase) CpDCE (Esterase) Cinchonaminal Cinchonaminal Dihydrocorynantheal->Cinchonaminal Rearrangement Cinchonidinone Cinchonidinone Cinchonaminal->Cinchonidinone Ring Opening & Recyclization Hydroxycinchoninone 6'-Hydroxycinchoninone Cinchonidinone->Hydroxycinchoninone Hydroxylation This compound This compound Hydroxycinchoninone->this compound O-Methyltransferase Keto-reduction

A simplified diagram of the this compound biosynthesis pathway.

Isolation and Purification of this compound

The isolation of this compound from Cinchona bark is a multi-step process that leverages the alkaline nature of the molecule. The general principle involves treating the powdered bark with an alkali to liberate the free base form of the alkaloids, followed by extraction with an organic solvent. The alkaloids are then transferred to an acidic aqueous solution, and this compound is selectively precipitated and purified.

Laboratory-Scale Extraction and Purification

Several methods have been developed for the laboratory-scale extraction of this compound, ranging from traditional Soxhlet extraction to more modern and efficient techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).

The following table compares the efficiency of different laboratory-scale extraction methods for this compound from Cinchona officinalis bark.

Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry bark)
Soxhlet ExtractionMethanol with 20% (v/v) diethyl amineBoiling point10 hours~2.01
Ultrasound-Assisted Extraction (UAE)61% Ethanol2515 minutes~2.81
Microwave-Assisted Extraction (MAE)65% Ethanol13034 minutes~3.93

Data compiled from a study optimizing extraction methods.

This protocol describes a typical method for the extraction and purification of this compound from powdered Cinchona bark.

Materials:

  • Powdered Cinchona bark

  • Calcium hydroxide (B78521) (slaked lime) or Sodium hydroxide

  • Toluene (B28343) or other suitable organic solvent

  • Dilute sulfuric acid (e.g., 2M)

  • Activated charcoal

  • Distilled water

  • Heating mantle and reflux condenser

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter or indicator strips

Procedure:

  • Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This step converts the this compound salts present in the bark into the free base form.

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry, free-flowing powder.

  • Solvent Extraction: Transfer the dried powder to a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the this compound free base into the organic solvent.

  • Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude mixture of Cinchona alkaloids in toluene.

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the alkaloids by shaking with 100 mL of 2M sulfuric acid. The basic alkaloids will react with the acid and move into the acidic aqueous phase as their sulfate (B86663) salts.

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the crude alkaloid sulfates.

  • Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.

  • Crystallization: Carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH of approximately 6.5-7.0. As the pH is adjusted, this compound sulfate, which has low solubility in neutral water, will precipitate out.

  • Purification by Recrystallization: The crude this compound sulfate crystals can be further purified by recrystallization. Dissolve the crystals in a minimal amount of hot water, and then allow the solution to cool slowly. The purified this compound sulfate will crystallize out, leaving more soluble impurities in the mother liquor.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator or a low-temperature oven.

Laboratory_Extraction_Workflow Start Powdered Cinchona Bark Alkaline_Treatment Alkaline Treatment (e.g., with Ca(OH)2) Start->Alkaline_Treatment Solvent_Extraction Solvent Extraction (e.g., Toluene) Alkaline_Treatment->Solvent_Extraction Filtration1 Filtration Solvent_Extraction->Filtration1 Acidic_Extraction Acidic Extraction (H2SO4) Filtration1->Acidic_Extraction Filtrate Separation Phase Separation Acidic_Extraction->Separation Decolorization Decolorization (Activated Charcoal) Separation->Decolorization Aqueous Layer Crystallization Crystallization (pH adjustment) Decolorization->Crystallization Recrystallization Recrystallization Crystallization->Recrystallization Final_Product Purified this compound Sulfate Recrystallization->Final_Product

Workflow for laboratory-scale extraction and purification of this compound.
Industrial-Scale Isolation and Purification

The industrial production of this compound follows the same fundamental principles as the laboratory-scale method but is carried out in large-scale reactors and extraction vessels.

  • Preparation of Raw Material: Large quantities of Cinchona bark are finely ground to increase the surface area for efficient extraction.

  • Alkaline Treatment: The powdered bark is mixed with an alkaline solution, such as milk of lime (a suspension of calcium hydroxide) or a sodium hydroxide solution, in large vats. This process liberates the free alkaloid bases.

  • Extraction: The treated bark is then extracted with a hot organic solvent, often an aromatic hydrocarbon like toluene, in a counter-current extraction system to maximize efficiency.

  • Acidification and Separation: The organic solvent containing the crude alkaloids is then mixed with dilute sulfuric acid. The alkaloids are extracted into the aqueous phase as sulfates. This mixture is allowed to settle in large tanks, and the aqueous layer is separated.

  • Crude this compound Sulfate Precipitation: The acidic aqueous solution is partially neutralized. Due to its lower solubility compared to the other Cinchona alkaloid sulfates, this compound sulfate precipitates out of the solution first.

  • Purification: The crude this compound sulfate is then subjected to several rounds of recrystallization to achieve pharmaceutical-grade purity. This process also helps in separating the remaining traces of other alkaloids.

  • Separation of Other Alkaloids: The mother liquor from the this compound sulfate precipitation contains the other Cinchona alkaloids. These can be separated and purified through fractional crystallization or chromatographic techniques. For instance, after the removal of this compound, the pH of the filtrate can be raised to precipitate the remaining alkaloids, which can then be separated based on their differential solubilities in various solvents or by forming different salts.[5]

  • Drying and Packaging: The purified this compound sulfate is dried, milled to the desired particle size, and packaged for pharmaceutical use.

Industrial_Isolation_Process Start Ground Cinchona Bark Alkaline_Vat Alkaline Treatment Vat (Milk of Lime) Start->Alkaline_Vat Extractor Counter-Current Extractor (Hot Organic Solvent) Alkaline_Vat->Extractor Acid_Reactor Acidification Reactor (Dilute H2SO4) Extractor->Acid_Reactor Alkaloid-rich Solvent Settling_Tank Settling Tank Acid_Reactor->Settling_Tank Precipitation_Vessel Precipitation Vessel (Partial Neutralization) Settling_Tank->Precipitation_Vessel Aqueous Alkaloid Sulfate Solution Purification Purification (Recrystallization) Precipitation_Vessel->Purification Crude this compound Sulfate Other_Alkaloids Separation of Other Alkaloids (from mother liquor) Precipitation_Vessel->Other_Alkaloids Mother Liquor Drying Drying and Milling Purification->Drying Final_Product Pharmaceutical Grade This compound Sulfate Drying->Final_Product

Process flow diagram for the industrial isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound and other Cinchona alkaloids. Supercritical Fluid Chromatography (SFC) is also an effective and more environmentally friendly alternative.[6]

Experimental Protocol: HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a sample of the extracted this compound sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. For further detailed information on specific analytical methods and advanced purification techniques, consulting the cited literature is recommended.

References

A Technical Guide to the Spectroscopic Properties of Quinine: UV-Vis Absorption and Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of quinine (B1679958), a molecule widely recognized for its distinct UV-Vis absorption and strong fluorescence characteristics. This compound's sensitivity to its chemical environment, particularly pH, makes it a valuable compound for both analytical quantification and fundamental spectroscopic studies. This document details its spectral characteristics, presents quantitative data in a structured format, and outlines standardized experimental protocols for its analysis.

UV-Vis Absorption Properties

This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from π → π* electronic transitions within its quinoline (B57606) aromatic system. The absorption spectrum typically shows two primary maxima.[1][2]

1.1 Quantitative Absorption Data

The UV-Vis absorption parameters of this compound are highly dependent on the solvent and pH of the medium. The most commonly cited data are for this compound sulfate (B86663) in acidic solutions, typically sulfuric acid.

ParameterValueConditionsReference(s)
Absorption Maxima (λmax) ~250 nm0.05 M H₂SO₄[1][2]
~350 nm0.05 M H₂SO₄[1][2]
Molar Absorptivity (ε) at 347.5 nm 5,700 M⁻¹cm⁻¹0.5 M H₂SO₄[3]
Molar Absorptivity (ε) at 349.0 nm 5,700 M⁻¹cm⁻¹Not Specified[4]
Molar Absorptivity (ε) at 350 nm 5,600 M⁻¹cm⁻¹0.5 M H₂SO₄[5]

1.2 Experimental Protocol: UV-Vis Absorbance Measurement

This protocol outlines the procedure for determining the UV-Vis absorption spectrum of this compound.

1.2.1 Materials and Reagents

  • This compound sulfate dihydrate

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

1.2.2 Procedure

  • Stock Solution Preparation: Accurately weigh a known mass of this compound sulfate dihydrate to prepare a stock solution (e.g., 100 mg/L) in a volumetric flask using 0.05 M H₂SO₄ as the solvent.[6]

  • Standard Solution Preparation: Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 2.5, 5, 8, 10, 20 mg/L) using 0.05 M H₂SO₄.[6]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 10-15 minutes to ensure lamp stability.[6]

  • Blank Measurement: Fill a quartz cuvette with the 0.05 M H₂SO₄ solvent blank. Place it in the spectrophotometer and record a baseline correction or "zero" the instrument.[6]

  • Sample Measurement: Rinse the cuvette with the this compound standard solution before filling it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired wavelength range (e.g., 200-450 nm).[7] Ensure the maximum absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0.[6]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If performing quantitative analysis, construct a calibration curve by plotting absorbance at a specific λmax versus concentration.[8]

Fluorescence Properties

This compound is renowned for its strong fluorescence in acidic solutions, making it a common standard for fluorescence quantum yield measurements.[9] Its fluorescence is characterized by a large Stokes shift, with emission occurring at a significantly longer wavelength than its absorption.

2.1 Quantitative Fluorescence Data

The fluorescence properties of this compound are exceptionally sensitive to pH and the presence of quenching agents.[10][11]

ParameterValueConditionsReference(s)
Excitation Maxima (λex) ~250 nm0.05 M H₂SO₄[1][2]
~350 nm0.05 M H₂SO₄[1][2]
Emission Maximum (λem) ~450 nm0.05 M H₂SO₄, λex at 350 nm[1][2]
~461 nmNot Specified, λex at 349 nm[12]
Fluorescence Quantum Yield (Φf) ~0.55Dilute H₂SO₄[1]
0.5460.5 M H₂SO₄[3]
0.600.1 M Perchloric Acid (less temperature dependent)[13]

2.2 Effect of pH on Fluorescence

The fluorescence intensity of this compound is highly pH-dependent.[14] In strongly acidic solutions, the quinoline nitrogen is protonated, leading to the highly fluorescent dicationic or monocationic forms.[10][14] As the pH increases towards neutral and alkaline conditions, the fluorescence intensity decreases significantly.[10] The maximum fluorescence intensity is observed around pH 3.7, where the monoprotonated form of this compound is predominant.[14]

2.3 Fluorescence Quenching

This compound fluorescence can be diminished or "quenched" by various factors:

  • Chemical Quenching: Halide ions, such as chloride (Cl⁻), are effective quenchers of this compound fluorescence. The presence of NaCl, for instance, can reduce emission intensity.[1][15]

  • Concentration Quenching (Inner Filter Effect): At high concentrations, the solution can absorb an excessive amount of the excitation light, preventing it from reaching the center of the cuvette where emission is measured. This leads to a non-linear relationship between concentration and fluorescence intensity.[10][11] To avoid this, sample absorbance should generally be kept below 0.1.[3][10]

2.4 Experimental Protocol: Fluorescence Measurement

This protocol describes the steps for measuring the fluorescence emission and excitation spectra of this compound.

2.4.1 Materials and Reagents

  • Same as for UV-Vis absorbance measurement (Section 1.2.1)

  • Spectrofluorometer

2.4.2 Procedure

  • Sample Preparation: Prepare stock and standard solutions of this compound in 0.05 M H₂SO₄ as described in Section 1.2.2. Ensure concentrations are low enough to avoid inner filter effects (absorbance < 0.1).[3]

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.[1]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to one of the absorption maxima, typically ~350 nm.[1]

    • Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.[2]

    • Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 370-600 nm).[2]

    • Record the spectrum of a solvent blank (0.05 M H₂SO₄) and subtract it from the sample spectra.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum emission, ~450 nm.[2]

    • Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 220-400 nm).[2]

    • The resulting spectrum should resemble the absorption spectrum, confirming the identity of the fluorescing species.

  • Data Analysis: Identify the wavelengths of maximum excitation and emission. For quantitative analysis, use the fluorescence intensity at the emission maximum to construct a calibration curve.[16]

Visualized Workflows and Processes

3.1 Spectroscopic Analysis Workflow

The general workflow for performing a spectroscopic analysis, from sample preparation to data interpretation, is outlined below.

G A Sample Preparation (e.g., Dilution in 0.05 M H₂SO₄) B Instrument Setup (Warm-up, Slit Widths) A->B C Blank Measurement (Solvent Reference) B->C D Sample Measurement (Acquire Spectrum) C->D E Data Processing (Baseline Correction) D->E F Data Analysis & Interpretation E->F

Caption: General workflow for spectroscopic measurements.

3.2 Jablonski Diagram for this compound Fluorescence

This diagram illustrates the electronic and vibrational transitions that result in fluorescence following the absorption of a photon.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Excited Singlet State) s0_v0 v=0 s1_v2 v=2 s0_v0->s1_v2 Absorption (350 nm) s0_v1 v=1 s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence (~450 nm) s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

Caption: Simplified Jablonski diagram for this compound.

3.3 Quantitative Analysis Workflow

This diagram shows the logical flow for determining the concentration of this compound in an unknown sample, such as tonic water, using a calibration curve method.

G cluster_cal Calibration cluster_unk Unknown Sample A Prepare Standard Solutions (Known Concentrations) B Measure Fluorescence Intensity of Each Standard A->B C Generate Calibration Curve (Intensity vs. Concentration) B->C F Determine Concentration of Unknown from Curve C->F D Prepare Unknown Sample (e.g., Dilute Tonic Water) E Measure Fluorescence Intensity of Unknown D->E E->F

Caption: Workflow for quantitative analysis of this compound.

References

The Stereochemical Maze of Quinine: An In-depth Guide to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine (B1679958), a cornerstone in the history of medicine, continues to be a subject of intense scientific scrutiny due to its complex stereochemistry and the diverse pharmacological profiles of its isomers. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound and its principal diastereomers—quinidine (B1679956), epithis compound (B123177), and epiquinidine (B559691). We delve into their distinct physicochemical properties, biological activities, and the experimental methodologies crucial for their study and separation.

The Core Structure: A Foundation of Chirality

This compound belongs to the Cinchona alkaloids and possesses a complex molecular architecture featuring a quinoline (B57606) and a quinuclidine (B89598) ring system linked by a hydroxymethylene bridge.[1] The molecule has five stereogenic centers, giving rise to 16 possible stereoisomers.[1][2] However, the four most prominent and studied isomers are this compound, its diastereomer quinidine, and their respective C9 epimers, epithis compound and epiquinidine.

The absolute configuration of this compound is (8S,9R)-6'-methoxycinchonan-9-ol.[1] Its diastereomer, quinidine, differs in the configuration at the C8 and C9 positions, possessing an (8R,9S) configuration.[3] This seemingly subtle difference leads to profound changes in their three-dimensional structure and, consequently, their interaction with biological targets.

The 8-amino and 9-hydroxy substituents in the clinically significant antimalarials, this compound and quinidine, are in an erythro orientation. In contrast, their C9 epimers, epithis compound and epiquinidine, which are largely inactive as antimalarials, exhibit a threo configuration.[4]

Physicochemical Properties: A Tale of Four Isomers

The distinct stereochemistry of this compound and its isomers directly influences their physicochemical properties. These differences are critical for their separation, characterization, and understanding their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundQuinidineEpithis compoundEpiquinidine
Absolute Configuration (8S,9R)(8R,9S)(8S,9S)(8R,9R)
Specific Rotation [α]D -165° to -172° (in ethanol)[5][6]+230° to +260° (in ethanol)+45.8° (in ethanol)+101° (in ethanol)
Melting Point (°C) 173-177 (anhydrous)[4][6][7]168-172[8]113-115113-115
pKa1 (quinuclidine N) ~8.5[9]~8.5[9]Not widely reportedNot widely reported
pKa2 (quinoline N) ~4.25[9]~4.25[9]Not widely reportedNot widely reported

Biological Activity: A Spectrum of Stereoselectivity

The stereochemical arrangement of this compound's isomers is a masterclass in biological specificity. While all are structurally similar, their pharmacological activities diverge significantly.

  • Antimalarial Activity: this compound and quinidine are potent antimalarials, with quinidine often reported to be slightly more effective.[10] They are thought to interfere with the detoxification of heme in the malaria parasite.[10] In stark contrast, epithis compound and epiquinidine are practically devoid of antimalarial activity.[11]

  • Cardiac Effects: Quinidine is a well-known Class IA antiarrhythmic agent, primarily acting by blocking sodium and potassium channels in the heart.[12][13] this compound also exhibits some antiarrhythmic properties but is significantly less potent than quinidine in this regard.[10] The differential effects on cardiac ion channels, particularly the hERG potassium channel, are a key area of research to understand their respective cardiotoxicity profiles.

  • Enzyme Inhibition: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6, a property not as pronounced in this compound. This has significant implications for drug-drug interactions.

  • Calcium Signaling: Both this compound and quinidine have been shown to inhibit calcium release from intracellular stores by blocking the binding of inositol (B14025) 1,4,5-trisphosphate (IP3) to its receptor, suggesting a mechanism of action that extends beyond their classical targets.[3]

Experimental Protocols

A fundamental aspect of studying this compound and its isomers is the ability to separate and quantify them accurately and to assess their biological activity. Below are representative experimental protocols.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate this compound and its diastereomer quinidine using reversed-phase HPLC.

Materials:

  • Symmetry C18 column (150 x 4.6 mm, 3.5 µm particle size)[14]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Triethylamine (TEA)

  • Acetic acid

  • Orthophosphoric acid

  • This compound and quinidine standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile:Water:Triethylamine:Acetic acid in a ratio of 9:90:0.25:0.75 (v/v/v/v).[14]

  • pH Adjustment: Adjust the pH of the mobile phase to 3.03 using orthophosphoric acid.[14]

  • Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound and quinidine standards in the mobile phase. Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[14]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm[14]

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards and quantify using the peak areas.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound isomers against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 with supplements)

  • This compound isomer stock solutions (in 70% ethanol (B145695) or DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

Procedure:

  • Drug Plate Preparation: Serially dilute the stock solutions of the this compound isomers in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

  • Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[15]

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA. Incubate in the dark at room temperature for 1-2 hours.[15]

  • Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]

  • Data Analysis: Subtract the background fluorescence of the uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizing the Stereochemistry and Mechanisms

Stereochemical Relationships of this compound Isomers

G Stereochemical Relationships of this compound Isomers This compound This compound (8S, 9R) quinidine Quinidine (8R, 9S) This compound->quinidine Diastereomers (Epimers at C8 & C9) epithis compound Epithis compound (8S, 9S) This compound->epithis compound Epimers at C9 epiquinidine Epiquinidine (8R, 9R) quinidine->epiquinidine Epimers at C9 epithis compound->epiquinidine Diastereomers (Epimers at C8 & C9)

Caption: Logical relationships between the four main stereoisomers of this compound.

Proposed Mechanism of Action on Intracellular Calcium Signaling

G Inhibition of IP3-Mediated Calcium Release ligand Ligand (e.g., Angiotensin II) receptor G-protein Coupled Receptor ligand->receptor binds plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 cleaves ip3 Inositol 1,4,5-trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag ip3r IP3 Receptor ip3->ip3r binds er Endoplasmic Reticulum ca_release Ca²⁺ Release ip3r->ca_release induces quinine_isomer This compound / Quinidine quinine_isomer->ip3r blocks binding

Caption: Signaling pathway showing the inhibitory effect of this compound and quinidine on IP3 receptor-mediated calcium release.

Experimental Workflow for HPLC Separation

G HPLC Analysis Workflow for this compound Isomers cluster_prep Sample Preparation cluster_hplc HPLC System sample Sample containing This compound/Quinidine dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Autosampler/Injector filter->injector column C18 Column injector->column detector UV Detector (254 nm) column->detector data_acq Data Acquisition & Processing detector->data_acq Signal results Results: Peak Identification & Quantification data_acq->results Chromatogram

Caption: A typical experimental workflow for the separation and quantification of this compound isomers by HPLC.

Conclusion

The stereochemistry of this compound is not merely an academic curiosity but a critical determinant of its biological function. The subtle changes in the three-dimensional arrangement of atoms among its isomers lead to a dramatic divergence in their therapeutic effects and toxicological profiles. A thorough understanding of these stereochemical nuances is paramount for the rational design of new drugs, the optimization of existing therapies, and the development of robust analytical methods for their quality control. This guide provides a foundational framework for researchers and professionals engaged in the fascinating and complex world of Cinchona alkaloids.

References

The Genesis of a Cure: An In-depth Technical Guide to the Early Research on the Antimalarial Properties of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the foundational scientific inquiries that established quinine (B1679958) as the first effective chemotherapeutic agent against malaria. From the empirical use of Cinchona bark to the isolation and early clinical evaluation of its primary alkaloid, this document provides a detailed account of the pivotal experiments, quantitative data, and methodologies that marked the dawn of modern antimalarial drug development. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the genesis of one of medicine's most important discoveries.

From Bark to Alkaloid: The Dawn of Antimalarial Chemistry

The journey of this compound's discovery began with the observation of the medicinal properties of Cinchona tree bark, used by indigenous populations in Peru to treat fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark."[1] For centuries, the bark was administered in a crude, powdered form, often mixed with wine, with dosages being largely empirical.[2]

A paradigm shift occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, which they named this compound.[1] This breakthrough, a landmark in phytochemistry, allowed for the administration of a purified and standardized dose of the active principle, revolutionizing the treatment of malaria.[3] The molecular formula of this compound was later determined by Adolph Strecker in 1854, further cementing its chemical identity.[4]

Experimental Protocols

Isolation of this compound from Cinchona Bark (Pelletier and Caventou, 1820)

  • Preparation of the Bark: "Yellow" Cinchona bark, known to be particularly effective, was pulverized into a fine powder.[5]

  • Acidic Extraction: The powdered bark was treated with a dilute acid, such as sulfuric acid. This step protonated the alkaloid amines, including this compound, making them soluble in the aqueous solution as salts (e.g., this compound bisulfate).

  • Filtration: The acidic solution containing the dissolved alkaloids was filtered to remove the solid plant material.

  • Basification: A base, such as calcium hydroxide (B78521) or sodium hydroxide, was added to the filtered solution. This deprotonated the alkaloid salts, causing the free-base alkaloids, which are poorly soluble in water, to precipitate out of the solution.

  • Solvent Extraction: The precipitated alkaloids were then dissolved in an organic solvent, such as alcohol or ether.[6]

  • Crystallization and Purification: The solvent was carefully evaporated, leading to the crystallization of the alkaloids. Further purification steps, likely involving repeated crystallization, would have been employed to separate this compound from other Cinchona alkaloids like cinchonine.

Determination of this compound's Molecular Formula (Adolph Strecker, 1854)

Strecker's determination of this compound's molecular formula as C20H24N2O2 was a crucial step in understanding its chemical nature.[3][4] While his original 1854 publication is not readily accessible, the methodology would have relied on the elemental analysis techniques of the time, pioneered by Justus von Liebig. The general workflow would have been as follows:

  • Combustion Analysis: A precisely weighed sample of purified this compound would be combusted in a specialized apparatus. The combustion products, carbon dioxide (CO2) and water (H2O), would be collected and weighed.

  • Carbon and Hydrogen Determination: From the masses of CO2 and H2O produced, the mass and percentage of carbon and hydrogen in the original sample could be calculated.

  • Nitrogen Determination: The nitrogen content would likely have been determined using the Dumas method or a similar technique, which involves converting the nitrogen in the sample to nitrogen gas (N2) and measuring its volume.

  • Oxygen Determination: The percentage of oxygen was typically determined by subtracting the percentages of carbon, hydrogen, and nitrogen from 100%.

  • Empirical and Molecular Formula Calculation: Based on the percentage composition and the known atomic weights of the elements, the empirical formula (the simplest whole-number ratio of atoms) could be determined. The molecular formula was then deduced by considering the compound's molar mass, which could be estimated through methods like vapor density measurements or by analyzing the stoichiometry of its reactions with acids to form salts.

Early Clinical Investigations of Cinchona Alkaloids

The isolation of this compound and other Cinchona alkaloids prompted more systematic investigations into their efficacy. One of the most significant early clinical trials was conducted by the Madras Government in India between 1866 and 1868.[7][8] This large-scale study aimed to compare the effectiveness of this compound with other alkaloids from the Cinchona bark.

Experimental Protocols

Madras Clinical Trial of Cinchona Alkaloids (1866-1868)

  • Objective: To assess the relative efficacy of this compound, quinidine, cinchonine, and cinchonidine (B190817) in the treatment of "paroxysmal malarious fevers."[8]

  • Study Population: 2,472 patients suffering from malarial fevers.[7]

  • Interventions: Patients were treated with one of the four purified Cinchona alkaloids. The exact dosages and treatment regimens were not detailed in the available summaries, but the alkaloids were administered to different groups of patients.

  • Outcome Measures: The primary outcome was the cessation of fever and cure of the patient. Failure was defined as the persistence or recurrence of fever.

  • Data Collection: The number of cases treated with each alkaloid and the number of treatment failures were recorded.

Data Presentation

The quantitative data from the Madras clinical trial is summarized in the table below for easy comparison.

AlkaloidNumber of Cases TreatedNumber of CuresNumber of FailuresFailure Rate per 1000 Cases
This compound84684067
Quinidine66466046
Cinchonine5595461323
Cinchonidine403399410

Data sourced from the Report of the Madras Government (1891) as cited in various secondary sources.[7][8]

Early Understanding of the Mechanism of Action

The precise mechanism of action of this compound was not well understood in the 19th century. However, early hypotheses centered on its interaction with the malaria parasite within red blood cells. The prevailing theory was that this compound interfered with the parasite's ability to digest hemoglobin.[4] The digestion of hemoglobin by the parasite releases toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline substance called hemozoin. Early researchers postulated that this compound inhibited this detoxification process, leading to the accumulation of toxic heme and the death of the parasite.

Signaling Pathway

The following diagram illustrates the early conceptualization of this compound's proposed mechanism of action.

Quinine_Mechanism cluster_parasite Malaria Parasite (in Red Blood Cell) cluster_outcome Outcome Hemoglobin Hemoglobin Digestion Heme Toxic Heme Hemoglobin->Heme releases Hemozoin Hemozoin (Inert) Heme->Hemozoin polymerized by parasite ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to This compound This compound This compound->Heme Inhibits polymerization

Early hypothesis of this compound's mechanism of action.

Experimental Workflows

The early research on this compound involved a logical progression from the raw plant material to the purified active compound and its clinical evaluation.

Workflow for this compound Isolation and Early Characterization

Quinine_Workflow Cinchona Cinchona Bark PowderedBark Pulverization Cinchona->PowderedBark AcidExtraction Acid-Base Extraction PowderedBark->AcidExtraction CrudeAlkaloids Crude Alkaloid Mixture AcidExtraction->CrudeAlkaloids Purification Purification (Crystallization) CrudeAlkaloids->Purification QuinineAlkaloid Isolated this compound Purification->QuinineAlkaloid ElementalAnalysis Elemental Analysis QuinineAlkaloid->ElementalAnalysis MolecularFormula Determination of Molecular Formula ElementalAnalysis->MolecularFormula

Workflow for the isolation and characterization of this compound.

Conclusion

The early research on the antimalarial properties of this compound laid the groundwork for modern pharmacology and the development of infectious disease therapeutics. The systematic progression from the use of a traditional botanical remedy to the isolation, chemical characterization, and clinical testing of its active constituent represents a triumph of early scientific methodology. While the precise molecular targets of this compound are still a subject of ongoing research, the foundational work of pioneers like Pelletier, Caventou, and Strecker, and the systematic clinical evaluations such as the Madras trial, provided the crucial evidence base for its widespread adoption and the subsequent quest for synthetic antimalarial agents. This historical technical guide serves as a testament to the enduring legacy of this seminal research in the global fight against malaria.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Quinine from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a primary alkaloid from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1] Its complex chemical structure and significant therapeutic properties continue to make it a subject of interest in pharmaceutical research and development. This document provides detailed application notes and protocols for various methods of extracting this compound from Cinchona bark, catering to both classical and modern laboratory settings. The methodologies covered range from traditional solvent-based extractions to advanced techniques such as microwave-assisted, ultrasound-assisted, and supercritical fluid extraction.

The extraction of this compound from Cinchona bark is a multi-step process that generally involves liberating the alkaloid from the plant matrix, followed by solvent extraction and purification. The fundamental principle relies on the solubility of this compound in acidic water and organic solvents, while it is insoluble in alkaline water.[1]

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology and the solvent system employed. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction techniques.

Table 1: this compound Content in the Bark of Various Cinchona Species

Cinchona SpeciesTypical this compound Content in Bark (% by dry weight)Other Major Alkaloids
Cinchona calisaya (Yellow Bark)4 - 8%Quinidine, Cinchonine, Cinchonidine
Cinchona ledgeriana5 - 14%Quinidine
Cinchona succirubra (Red Bark)1 - 4%Cinchonine, Cinchonidine
Cinchona officinalis (Crown Bark)2 - 7.5%Cinchonine, Cinchonidine
Cinchona pubescens1.5 - 5%Cinchonine, Cinchonidine

Source: BenchChem[1]

Table 2: Comparison of Modern Extraction Techniques for this compound from Cinchona officinalis

Extraction MethodOptimal SolventTemperature (°C)Time (min)This compound Yield (mg/g of dry bark)
Microwave-Assisted Extraction (MAE)65% Ethanol (B145695)130343.93 ± 0.11
Ultrasound-Assisted Extraction (UAE)61% Ethanol25152.81 ± 0.04
Soxhlet ExtractionMethanol with 20% (v/v) diethyl amineWater Bath600 (10 h)2.01 ± 0.07

Source: MDPI[2][3]

Table 3: Relative Extraction Efficiency of Solvents in Soxhlet Extraction

SolventRelative Extraction Efficiency (%)
Toluene (B28343)95
Benzene92
Chloroform85
Diethyl Ether78

Note: Efficiency is relative to the most effective solvent and method shown.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound extraction.

Protocol 1: Classical Acid-Base Solvent Extraction (Laboratory-Scale)

This protocol describes a typical laboratory-scale method for the extraction of this compound from powdered Cinchona bark using an acid-base extraction technique.

Materials:

  • Powdered Cinchona bark (100 g)

  • Calcium hydroxide (B78521) (15 g)

  • Water (200 mL)

  • Toluene (500 mL)

  • 2M Sulfuric acid (100 mL)

  • Activated charcoal

  • Heating mantle, reflux condenser, separatory funnel, filtration apparatus, beakers, and flasks.

Procedure:

  • Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This step converts the this compound sulfate (B86663) (the natural form in the bark) into the free base.[1]

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.[1]

  • Solvent Extraction: Place the dried powder in a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the this compound free base into the toluene.[1]

  • Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude this compound in toluene.[1]

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the this compound by shaking with 100 mL of 2M sulfuric acid. The this compound will move into the acidic aqueous phase as this compound sulfate.[1]

  • Separation: Allow the layers to separate and drain off the lower aqueous layer containing the crude this compound sulfate.[1]

  • Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the this compound sulfate.[1]

  • Purification: The crude this compound sulfate can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines the optimized conditions for the rapid extraction of this compound from Cinchona officinalis bark using MAE.[2][3]

Materials:

  • Powdered Cinchona bark

  • 65% aqueous Ethanol solution

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Sample Preparation: Place a known amount of powdered Cinchona bark into the microwave extraction vessel.

  • Solvent Addition: Add the 65% aqueous ethanol solution to the vessel, ensuring the sample is fully submerged.

  • Extraction Parameters: Set the microwave extractor to the following optimal conditions:

    • Temperature: 130 °C[2][3]

    • Extraction Time: 34 minutes[2][3]

  • Extraction: Run the microwave extraction program.

  • Filtration and Collection: After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the bark residue. The filtrate contains the extracted this compound.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

This protocol details the optimized conditions for the rapid extraction of this compound from Cinchona officinalis bark using UAE.[2][3]

Materials:

  • Powdered Cinchona bark

  • 61% aqueous Ethanol solution

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Place a known amount of powdered Cinchona bark into a suitable flask.

  • Solvent Addition: Add the 61% aqueous ethanol solution to the flask.

  • Extraction Parameters: Set the ultrasound parameters to the following optimal conditions:

    • Temperature: 25 °C[2][3]

    • Extraction Time: 15 minutes[2][3]

  • Extraction: Place the flask in the ultrasonic bath or immerse the probe sonicator into the mixture and run for the specified time.

  • Filtration and Collection: After sonication, filter the mixture to separate the extract from the bark residue. The filtrate contains the extracted this compound.

Protocol 4: Supercritical Fluid Extraction (SFE) - General Protocol

This protocol provides a general procedure for the extraction of this compound from Cinchona bark using supercritical CO2.

Materials:

  • Finely comminuted Cinchona bark

  • Supercritical fluid extraction system

  • Carbon dioxide (CO2)

  • Sulfuric acid (for precipitation)

Procedure:

  • Sample Loading: Load the finely comminuted Cinchona bark into the extraction vessel of the SFE system.

  • Extraction Conditions: Pressurize and heat the system to bring the CO2 to a supercritical state. The typical conditions for this compound extraction are:

    • Pressure: 100 to 500 bar[4][5]

    • Temperature: 80 to 120 °C[4][5]

  • Extraction: Pass the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Precipitation: The extracted this compound is precipitated from the CO2 in a separation vessel. This can be achieved by reducing the pressure and temperature, or by passing the fluid through a solution of sulfuric acid to precipitate the this compound as this compound sulfate.[4]

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described extraction methods.

G cluster_0 Preparation cluster_1 Alkaline Treatment cluster_2 Solvent Extraction cluster_3 Acidic Extraction & Purification start Powdered Cinchona Bark alkaline Mix with Calcium Hydroxide Slurry start->alkaline dry Dry the Mixture alkaline->dry reflux Reflux with Toluene (4-6h) dry->reflux filter_solid Filter to Remove Bark Residue reflux->filter_solid acid_extract Extract with Sulfuric Acid filter_solid->acid_extract separate Separate Aqueous Layer acid_extract->separate decolorize Decolorize with Activated Charcoal separate->decolorize crystallize Crystallize this compound Sulfate decolorize->crystallize end Pure this compound Sulfate crystallize->end

Caption: Workflow for Classical Acid-Base Solvent Extraction of this compound.

G cluster_0 Sample Preparation cluster_1 MAE Protocol cluster_2 UAE Protocol start Powdered Cinchona Bark mae_solvent Add 65% Ethanol start->mae_solvent uae_solvent Add 61% Ethanol start->uae_solvent mae_extract Microwave Extraction (130°C, 34 min) mae_solvent->mae_extract mae_filter Filter mae_extract->mae_filter mae_end This compound Extract (MAE) mae_filter->mae_end uae_extract Ultrasonic Extraction (25°C, 15 min) uae_solvent->uae_extract uae_filter Filter uae_extract->uae_filter uae_end This compound Extract (UAE) uae_filter->uae_end

Caption: Workflows for MAE and UAE of this compound.

G cluster_0 Preparation cluster_1 Supercritical Fluid Extraction cluster_2 Precipitation start Finely Comminuted Cinchona Bark sfe_extract Extract with Supercritical CO2 (100-500 bar, 80-120°C) start->sfe_extract precipitate Precipitate as this compound Sulfate sfe_extract->precipitate end Pure this compound Sulfate precipitate->end

Caption: Workflow for Supercritical Fluid Extraction of this compound.

References

Application Notes and Protocols for Quinine-Catalyzed Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinine (B1679958) and its derivatives, have emerged as powerful and versatile chiral organocatalysts in a vast array of asymmetric transformations. Their rigid bicyclic structure, containing multiple stereocenters and key functional groups—a quinoline (B57606) ring, a quinuclidine (B89598) core, a secondary alcohol, and a tertiary amine—allows for effective bifunctional catalysis. These catalysts can simultaneously activate both the nucleophile and the electrophile, often through a combination of Brønsted base/acid and hydrogen bonding interactions, to create a highly organized chiral environment for stereoselective bond formation. This ability to induce high levels of enantioselectivity makes them invaluable tools in modern organic synthesis, particularly in the development of chiral drugs and complex molecules.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as chiral catalysts in three key asymmetric reactions: the Aldol (B89426) Reaction, the Michael Addition, and the Aza-Henry Reaction.

General Principles of Catalysis

The catalytic prowess of this compound and its derivatives stems from their ability to act as bifunctional catalysts. The quinuclidine nitrogen is basic and can deprotonate a pronucleophile to generate a reactive nucleophile. Simultaneously, the hydroxyl group at the C9 position, or a synthetically installed hydrogen-bonding donor like a thiourea (B124793) or squaramide group, can activate the electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a defined chiral pocket, favoring the formation of one enantiomer over the other.

Catalytic Cycle of a this compound-Thiourea Catalyzed Reaction

Catalytic Cycle cluster_cycle Catalyst This compound-Thiourea Catalyst Complex1 Catalyst-Nucleophile Complex (Enolate) Catalyst->Complex1 + Nucleophile - H+ Nucleophile Nucleophile (e.g., Ketone) Complex2 Ternary Complex (Transition State) Complex1->Complex2 + Electrophile Electrophile Electrophile (e.g., Isatin) Product_Catalyst Product-Catalyst Complex Complex2->Product_Catalyst C-C Bond Formation Product_Catalyst->Catalyst - Product + H+ Product Chiral Product Product_Catalyst->Product Release

Caption: General catalytic cycle for a this compound-thiourea catalyzed reaction.

Application Note 1: Asymmetric Aldol Reaction of Isatins with Ketones

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. This compound-derived thioureas are highly effective catalysts for the enantioselective aldol reaction between isatins and unactivated ketones, yielding valuable 3-alkyl-3-hydroxyindolin-2-ones, which are common motifs in biologically active molecules.[1]

Quantitative Data Summary
EntryIsatin (B1672199) SubstituentKetoneCatalystYield (%)ee (%)
1HAcetoneQuinidine (B1679956) Thiourea9585
25-BrAcetoneQuinidine Thiourea9288
35-MeOAcetoneQuinidine Thiourea9682
4HAcetophenoneQuinidine Thiourea9891
55-BrAcetophenoneQuinidine Thiourea9794
65-MeOAcetophenoneQuinidine Thiourea9989

Data sourced from a representative study on quinidine thiourea-catalyzed aldol reactions.[1]

Experimental Protocol

General Procedure for the Aldol Reaction of Isatins with Ketones:

  • To a stirred solution of the appropriate isatin (0.10 mmol) and quinidine thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol%) in tetrahydrofuran (B95107) (THF, 2.0 mL) at 5 °C, add the corresponding ketone (0.20 mmol).

  • Stir the reaction mixture at 5 °C for the time specified in the data table (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).

Application Note 2: Asymmetric Michael Addition of Malononitrile (B47326) to Chalcones

The Michael addition is a widely used method for the formation of carbon-carbon bonds. This compound-derived squaramide catalysts have been shown to be highly efficient in catalyzing the asymmetric Michael addition of malononitrile to chalcones, providing chiral γ-cyano carbonyl compounds with high enantioselectivity at very low catalyst loadings.

Quantitative Data Summary
EntryChalcone (B49325) (Ar¹)Chalcone (Ar²)Catalyst Loading (mol%)Yield (%)ee (%)
1C₆H₅C₆H₅0.59592
24-MeC₆H₄C₆H₅0.59693
34-MeOC₆H₄C₆H₅0.59491
44-ClC₆H₄C₆H₅0.59895
5C₆H₅4-MeC₆H₄0.59390
6C₆H₅4-BrC₆H₄0.59796

Data is illustrative of typical results obtained with this compound-derived squaramide catalysts.

Experimental Protocol

General Procedure for the Michael Addition of Malononitrile to Chalcones:

  • To a solution of the chalcone (0.2 mmol) in toluene (B28343) (1.0 mL) is added the this compound-derived squaramide catalyst (0.001 mmol, 0.5 mol%).

  • Malononitrile (0.24 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the final product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Application Note 3: Asymmetric Aza-Henry (Nitro-Mannich) Reaction

The aza-Henry reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile intermediates for the preparation of vicinal diamines and α-amino acids. This compound and its derivatives, particularly those modified with thiourea moieties, are excellent catalysts for the enantioselective aza-Henry reaction of ketimines with nitroalkanes.

Quantitative Data Summary: Aza-Henry Reaction of Isatin-Derived Ketimines
EntryKetimine (Isatin Substituent)NitroalkaneCatalystYield (%)dree (%)
1HNitromethane (B149229)Hydrothis compound-Thiourea95-92
25-FNitroethaneHydrothis compound-Thiourea9892:896
35-ClNitroethaneHydrothis compound-Thiourea9999:198
45-BrNitroethaneHydrothis compound-Thiourea9794:697
56-ClNitroethaneHydrothis compound-Thiourea9794:696
67-MeNitroethaneHydrothis compound-Thiourea9993:799

Data is representative of results from studies using hydrothis compound-derived thiourea catalysts.

Experimental Protocol

General Procedure for the Asymmetric Aza-Henry Reaction:

  • To a Schlenk tube under a nitrogen atmosphere, add the hydrothis compound-derived thiourea catalyst (0.03 mmol), 5Å molecular sieves (120 mg), toluene (3.0 mL), and nitromethane (4.5 mmol).

  • Add the N-Boc protected isatin ketimine (0.3 mmol) to the mixture.

  • Stir the resulting mixture at 20 °C until the complete consumption of the ketimine, as monitored by TLC analysis.

  • Remove the solvent under reduced pressure.

  • Directly subject the residue to column chromatography (eluent: dichloromethane/acetone, 10:1 v/v) to afford the desired product.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an asymmetric reaction using a this compound-based catalyst.

Experimental Workflow start Start reagent_prep Reagent Preparation (Substrates, Catalyst, Solvent) start->reagent_prep reaction_setup Reaction Setup (Add reagents to flask under appropriate atmosphere) reagent_prep->reaction_setup reaction_run Stir Reaction Mixture (Controlled Temperature and Time) reaction_setup->reaction_run monitoring Monitor Reaction Progress (TLC, HPLC, etc.) reaction_run->monitoring monitoring->reaction_run Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis chiral_analysis Determine Enantiomeric Excess (Chiral HPLC) analysis->chiral_analysis end End chiral_analysis->end

Caption: A general experimental workflow for asymmetric synthesis.

Conclusion

This compound and its derivatives are readily available, cost-effective, and highly efficient chiral organocatalysts for a wide range of asymmetric transformations. The modular nature of the cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to achieve high levels of enantioselectivity and reactivity for specific applications. The protocols outlined in this document provide a starting point for researchers to explore the utility of these remarkable catalysts in their own synthetic endeavors.

References

application of quinine as a fluorescent standard in spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quinine (B1679958) Sulfate (B86663) as a Fluorescent Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide on the use of this compound sulfate as a fluorescent standard for instrument calibration, spectral correction, and quantum yield determination in fluorescence spectroscopy.

Introduction

Fluorescence spectroscopy is a highly sensitive analytical technique used to study the electronic structure of molecules and quantify substances at very low concentrations. However, the raw fluorescence data obtained from a spectrofluorometer is influenced by the instrument's specific characteristics, such as the wavelength-dependent efficiency of the light source, monochromators, and detector. To obtain corrected spectra that are independent of the instrument and comparable across different laboratories, the use of reliable fluorescent standards is essential.

This compound, an alkaloid renowned for its antimalarial properties, is also one of the most widely used and well-characterized fluorescent standards.[1] When dissolved in an acidic medium, typically sulfuric acid, this compound sulfate exhibits strong, stable fluorescence with a well-defined excitation and emission profile. Its broad emission in the blue region of the spectrum makes it particularly suitable for correcting spectra in this range.[1][2]

Photophysical Properties of this compound Sulfate

The fluorescence of this compound is highly dependent on its environment, particularly the solvent and pH.[3][4] In neutral water, its fluorescence is weak, but it becomes intense in dilute acidic solutions like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).[2][5] The acid protonates the quinoline (B57606) nitrogen, leading to the formation of the highly fluorescent this compound dication. The key photophysical parameters in standard acidic solutions are summarized below.

Data Presentation: Photophysical Properties of this compound Sulfate

PropertyValue (in 0.05 M H₂SO₄)Value (in 0.5 M H₂SO₄)Reference
Fluorescence Quantum Yield (Φf) 0.5460.546[6][7]
Primary Excitation Maxima (λex) ~250 nm, ~350 nm~310 nm, ~347.5 nm[2][3][6]
Emission Maximum (λem) ~450 nm~450 nm[1][3]
Molar Extinction Coefficient (ε) 5,700 M⁻¹cm⁻¹ at 349 nm5,700 M⁻¹cm⁻¹ at 347.5 nm[6][7]
Fluorescence Lifetime (τ) Not monophasicNot monophasic[6]

Note: While this compound is an excellent standard for steady-state fluorescence measurements, its complex, non-monophasic fluorescence decay makes it less suitable for time-resolved fluorescence studies where a single-exponential decay is preferred.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Sulfate Standard Solutions

This protocol describes the preparation of a concentrated stock solution and diluted working standards. It is crucial that solutions are prepared fresh and protected from light to prevent photodegradation.[3][8]

Materials:

  • This compound sulfate dihydrate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, MW: 782.9 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Volumetric flasks (1000 mL, 100 mL, 25 mL)

  • Pipettes

  • Quartz cuvettes (1 cm pathlength)

Procedure:

  • Prepare 0.05 M H₂SO₄ Diluent: Add 2.8 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

  • Prepare 100 µg/mL (ppm) this compound Stock Solution:

    • Accurately weigh 120.7 mg of this compound sulfate dihydrate.[3][8]

    • Transfer the solid to a 1000 mL volumetric flask.

    • Add approximately 50 mL of 1 M H₂SO₄ to ensure complete dissolution.[3][8]

    • Dilute to the 1000 mL mark with deionized water. Mix thoroughly.

    • Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it in a cool, dark place.

  • Prepare Working Standards:

    • Prepare a series of working standards by diluting the stock solution with 0.05 M H₂SO₄. For example, to prepare a 1 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.

    • For spectral correction, a concentration that yields an absorbance below 0.1 at the excitation wavelength (e.g., 350 nm) is required to prevent inner-filter effects.[6][7][9]

Protocol 2: Acquiring the Fluorescence Emission Spectrum

This protocol outlines the steps for measuring the fluorescence spectrum of a this compound sulfate standard.

Instrumentation:

  • Spectrofluorometer

  • Quartz cuvette (1 cm pathlength)

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

  • Set Parameters:

    • Excitation Wavelength (λex): 350 nm.

    • Emission Scan Range: 370 nm to 700 nm.

    • Excitation and Emission Slit Widths: Set to achieve a good signal-to-noise ratio without saturating the detector (e.g., 5 nm).[10]

    • Scan Speed and Integration Time: Select appropriate values for your instrument (e.g., 1200 nm/min and 0.1 s).

  • Blank Measurement: Fill a quartz cuvette with the 0.05 M H₂SO₄ diluent. Place it in the sample holder and record a blank spectrum. This will be used for background subtraction.

  • Sample Measurement:

    • Rinse the cuvette with the this compound standard solution, then fill it.

    • Measure the absorbance of the solution to ensure it is < 0.1 at 350 nm.

    • Place the cuvette in the spectrofluorometer and record the emission spectrum.

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence emission of this compound sulfate.

Protocol 3: Generating an Emission Correction Curve

The measured this compound spectrum is used to correct for the wavelength-dependent sensitivity of the instrument's emission optics and detector.

Principle: The true, corrected fluorescence spectrum (I_corr) is related to the measured spectrum (I_meas) by a correction factor (C(λ)):

I_corr(λ) = I_meas(λ) × C(λ)

The correction factor C(λ) is determined by comparing the measured spectrum of a standard with its known, certified spectrum.

C(λ) = I_certified(λ) / I_meas(λ)

Procedure:

  • Obtain Certified Data: Download the certified, corrected emission spectrum of this compound sulfate in 0.5 M H₂SO₄ or 0.05 M H₂SO₄ from a reliable source (e.g., NIST, literature).

  • Acquire Measured Data: Follow Protocol 2 to measure the emission spectrum of your this compound standard on your instrument.

  • Process Data:

    • Ensure both the certified and measured spectra are on the same wavelength scale and have the same data interval. Interpolate if necessary.

    • Normalize both spectra to a specific wavelength, typically the emission maximum (~450 nm).

  • Calculate Correction Factors: For each wavelength (λ), divide the intensity value from the certified spectrum by the corresponding intensity value from your measured spectrum.

  • Apply Correction: Most modern spectroscopy software has a built-in function to import and apply such correction files to subsequent measurements. Once applied, the instrument will display corrected emission spectra for all future samples.

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Solution Preparation cluster_measure Step 2: Spectral Acquisition cluster_correct Step 3: Data Correction prep_stock Prepare 100 ppm this compound Sulfate Stock Solution prep_working Dilute Stock to Working Standard (Abs < 0.1) prep_stock->prep_working measure_sample Measure this compound Emission Spectrum prep_working->measure_sample prep_blank Prepare 0.05 M H2SO4 Blank measure_blank Measure Blank Spectrum (Background) subtract Subtract Blank from Sample Spectrum measure_blank->subtract measure_sample->subtract calc_factors Calculate Correction Factor File subtract->calc_factors Measured Spectrum get_certified Obtain Certified This compound Spectrum get_certified->calc_factors apply_correction Apply Correction File to Instrument Software calc_factors->apply_correction final_result Obtain Corrected Fluorescence Spectra apply_correction->final_result spectral_correction_logic true_spectrum True Molecular Fluorescence (I_true) measured_spectrum Measured Spectrum I_meas = I_true * S(λ) true_spectrum->measured_spectrum distorted by instrument_response Instrument Response Function S(λ) (Source, Optics, Detector) corrected_spectrum Corrected Sample Spectrum I_corr = I_meas * C(λ) measured_spectrum->corrected_spectrum standard_true Certified Standard Spectrum (I_std_true) correction_factor Correction Factor C(λ) = I_std_true / I_std_meas C(λ) = 1 / S(λ) standard_true->correction_factor standard_measured Measured Standard Spectrum (I_std_meas) standard_measured->correction_factor correction_factor->corrected_spectrum

References

Application Notes and Protocols for the Quantitative Analysis of Quinine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of quinine (B1679958) in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a natural alkaloid widely used for its antimalarial properties and as a flavoring agent in beverages.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and food safety monitoring. HPLC is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and specificity.[3] A variety of reversed-phase HPLC (RP-HPLC) methods have been developed, utilizing different stationary phases, mobile phases, and detection techniques to suit various applications.[4]

Part 1: Comparative Summary of HPLC Methods

A summary of various HPLC methods for this compound quantification is presented below to facilitate method selection based on the specific analytical requirements.

Table 1: HPLC Methods for Quantitative Analysis of this compound

Method ReferenceSample MatrixColumnMobile PhaseFlow Rate (mL/min)DetectionLinearity RangeLODLOQ
Wanwimolruk et al.[5][6]Plasma, Urine, Microsomal SamplesMicrobore C18 (2 mm I.D.)Acetonitrile:Aqueous Phosphate Buffer (40:60, v/v) with 10 mM SDS and 0.1 mM tetrabutylammonium (B224687) bromide, pH 2.10.5Fluorescence (Ex: 350 nm, Em: 450 nm)Not Specified0.16 µg/mLNot Specified
Pussard et al.[7]PlasmaZ-module C18Acetonitrile:0.05 M Ammonium Formate (6.5:93.5, v/v), pH 2.04.0Fluorescence (Ex: 340 nm, Em: 425 nm)0-7000 ng/mLNot Specified4 ng/mL
Miralles et al.[8]Plasma, Whole BloodNot SpecifiedNot SpecifiedNot SpecifiedUV & FluorescenceNot Specified0.1 µg/mLNot Specified
Samanidou et al.[6][9]Soft DrinksMZ Kromasil C18 (250 x 4 mm, 5 µm)Methanol (B129727):Acetonitrile:0.1 M Ammonium Acetate (45:15:40, v/v/v)1.0Fluorescence (Ex: 325 nm, Em: 375 nm)Up to 0.7 ng/µL0.3 ngNot Specified
Nobilis et al.[10]Pharmaceutical SuspensionsC180.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35, v/v/v)1.0UV (330 nm)0.08-600 µg/mL4.32 µg/mL13.09 µg/mL
BenchChem[3]Pharmaceutical FormulationsC18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (30:70, v/v)1.0UV (233 nm)10-50 µg/mLNot SpecifiedNot Specified
Patel et al.[11]Pharmaceutical TabletsC18 Varian (4.6 x 250 mm)Methanol:Water (30:70, v/v)0.7UV (233 nm)10-50 µg/mLNot SpecifiedNot Specified
USP Method (modified)[12]This compound SulfateCogent Phenyl Hydride™ (4.6 x 75mm, 4µm)A: DI Water/0.1% TFA, B: Acetonitrile/0.1% TFA (Gradient)1.0UV (235 nm)Not SpecifiedNot SpecifiedNot Specified

Part 2: Detailed Experimental Protocols

Here are detailed protocols for two common applications: the analysis of this compound in human plasma and in pharmaceutical tablets.

Protocol 1: Quantitative Analysis of this compound in Human Plasma

This protocol is adapted from the method described by Wanwimolruk et al. for the analysis of this compound in biological fluids.[5]

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Dodecyl Sulphate (SDS)

  • Tetrabutylammonium Bromide

  • Potassium Dihydrogen Phosphate

  • Orthophosphoric Acid

  • Human Plasma (drug-free)

  • Ultrapure water

3. Instrumentation and Chromatographic Conditions:

  • HPLC system with a fluorescence detector

  • Column: Microbore C18, 2 mm I.D.

  • Mobile Phase: Acetonitrile:Aqueous Phosphate Buffer (40:60, v/v) containing 10 mM SDS and 0.1 mM tetrabutylammonium bromide, adjusted to pH 2.1 with orthophosphoric acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 30 µL

  • Fluorescence Detector Settings: Excitation at 350 nm, Emission at 450 nm.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions by spiking known amounts of the stock solution into drug-free human plasma to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

5. Sample Preparation:

  • To 100-500 µL of plasma sample (or standard), add two volumes of cold methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 1500 x g for 10 minutes.

  • Collect the supernatant for HPLC analysis.

6. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 30 µL of the prepared supernatant from the standards and samples.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

G Workflow for this compound Analysis in Plasma cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (100-500 µL) add_methanol Add 2 volumes of cold Methanol plasma->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (1500 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject 30 µL into HPLC supernatant->hplc_injection chromatography Isocratic Elution Column: Microbore C18 Mobile Phase: ACN/Phosphate Buffer Flow Rate: 0.5 mL/min hplc_injection->chromatography detection Fluorescence Detection (Ex: 350 nm, Em: 450 nm) chromatography->detection peak_integration Integrate this compound Peak detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

Caption: Workflow for this compound Analysis in Plasma.

Protocol 2: Quantitative Analysis of this compound in Pharmaceutical Tablets

This protocol is based on a general method for the analysis of this compound hydrochloride in pharmaceutical formulations.[3][4]

1. Objective: To determine the this compound content in pharmaceutical tablets.

2. Materials and Reagents:

  • This compound Hydrochloride/Sulfate reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

3. Instrumentation and Chromatographic Conditions:

  • HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 233 nm

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase to a concentration of 1000 µg/mL.[3]

  • From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by further dilution with the mobile phase.[3]

5. Sample Preparation:

  • Weigh and finely powder at least 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 20 mg) and transfer it to a volumetric flask (e.g., 20 mL).[4]

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.[4]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[4]

6. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the prepared standard and sample solutions.

  • Record the chromatograms and measure the peak area for this compound.

7. Data Analysis:

  • Create a calibration curve by plotting the peak area of the this compound standards versus their concentrations.

  • Calculate the concentration of this compound in the sample solution from the calibration curve and the initial weight of the tablet powder to determine the amount of this compound per tablet.

G Workflow for this compound Analysis in Tablets cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis tablets Weigh and Powder Tablets weigh_powder Weigh Powder Equivalent to 20 mg this compound tablets->weigh_powder dissolve Dissolve in Mobile Phase weigh_powder->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc_injection Inject 20 µL into HPLC filter->hplc_injection chromatography Isocratic Elution Column: C18 (250x4.6mm, 5µm) Mobile Phase: Methanol/Water (30:70) Flow Rate: 1.0 mL/min hplc_injection->chromatography detection UV Detection at 233 nm chromatography->detection peak_integration Measure this compound Peak Area detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Calculate this compound Content per Tablet calibration_curve->quantification

Caption: Workflow for this compound Analysis in Tablets.

References

Application Note: Thin-Layer Chromatography for Quinine Purification and Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine (B1679958) is a natural alkaloid historically used for its antimalarial properties.[1] In pharmaceutical development and quality control, verifying the identity and purity of active pharmaceutical ingredients like this compound is critical. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for these purposes.[1][2] It allows for the qualitative identification of this compound by comparing its retention factor (Rf) with a known standard and can be scaled up for the purification of small quantities of the compound. This document provides detailed protocols for both the analytical identification and preparative purification of this compound using TLC.

Data Presentation: System Parameters

The selection of an appropriate mobile phase and visualization method is crucial for successful separation and detection. The following tables summarize key quantitative data and options for the TLC analysis of this compound.

Table 1: Recommended TLC/HPTLC Mobile Phase Systems for this compound on Silica (B1680970) Gel Plates

Mobile Phase Composition (v/v/v/v) System Type Approximate this compound Rf Value Reference
Toluene : Chloroform : Diethyl Ether : Diethylamine (B46881) (40:15:35:10) Quaternary Varies; optimized for Cinchona alkaloids [3]
Ethyl Acetate (B1210297) : Diethylamine (88:12) Binary ~0.24 [4][5]
Isopropanol : n-Heptane : Water (7:3:1) + 1% Triethylamine (B128534) Ternary ~0.37 (hRf = 37) [6]

Note: Rf values are approximate and can vary based on experimental conditions such as temperature, humidity, and plate quality. The addition of a basic modifier like diethylamine or triethylamine is often necessary to prevent tailing of the alkaloid spot.[7]

Table 2: Visualization Methods for this compound on TLC Plates

Method Type Principle Observation Reference
UV Light (254 nm) Non-destructive This compound, an aromatic compound, quenches the fluorescence of the indicator (F254) in the silica gel. Dark spots appear against a green fluorescent background. [7][8]
UV Light (366 nm) Non-destructive Some compounds, including this compound, can exhibit natural fluorescence. Fluorescent spots (often blue/purple) may be visible. [9]
Dragendorff's Reagent Destructive Forms an ion pair complex with the nitrogen atom in the alkaloid. Orange to orange-brown spots. [2]
Iodoplatinate Reagent Destructive Forms a complex with the alkaloid. Purple spots. [2]

| Iodine Vapor | Semi-destructive | Iodine absorbs onto the surface of the organic compound. | Yellow-brown spots. The stain may fade over time. |[8][10] |

Experimental Protocols

This protocol details the steps for identifying this compound in a sample by comparing it to a known standard.

Materials and Reagents:

  • TLC plates (Silica gel 60 F254)[5]

  • This compound standard (e.g., this compound Sulfate CRS)[11]

  • Sample containing unknown or this compound to be tested

  • Developing chamber

  • Mobile phase (see Table 1)

  • Sample solvent (e.g., Methanol, Chloroform)[2]

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm / 366 nm)

  • Visualization reagent (e.g., Dragendorff's) if needed

  • Fume hood

  • Pencil and ruler

Methodology:

  • Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15-30 minutes.[7]

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the this compound standard at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.

    • Test Solution: Dissolve the sample to be analyzed in the same solvent to achieve a similar concentration. If the sample is a complex mixture, an initial extraction or filtration step may be necessary.[12]

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a faint origin line about 1-1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.[7]

    • Using a capillary tube, apply small spots of the standard solution, the test solution, and a "co-spot" (a single spot containing both the standard and test solution) onto the origin line.[7]

    • Ensure spots are small and concentrated by applying them in succession, allowing the solvent to evaporate completely between applications.

  • Chromatogram Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase.[13]

    • Cover the chamber and allow the solvent front to ascend the plate undisturbed until it is about 1 cm from the top edge.[13]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

    • View the dried plate under a UV lamp at 254 nm and circle any visible dark spots.[7]

    • If further visualization is required, spray the plate with a suitable staining reagent.

    • Calculate the Retention Factor (Rf) for the standard and test spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Identification: The sample is identified as this compound if the Rf value of its spot matches that of the this compound standard, and the co-spot appears as a single, unified spot.[7]

This protocol is for isolating and purifying this compound from a mixture on a larger scale than analytical TLC.

Materials and Reagents:

  • Preparative TLC plates (PTLC, 0.5-2.0 mm thickness)[12]

  • Crude sample mixture containing this compound

  • All materials listed in Protocol 3.1

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., ethyl acetate, acetone, or a mixture with methanol)[13]

  • Glass funnel with a cotton or glass wool plug, or a fritted glass funnel[13]

  • Collection flask

  • Rotary evaporator or a stream of inert gas for solvent removal

Methodology:

  • Plate and Chamber Preparation:

    • Activate the PTLC plate by heating at 110°C for 15-30 minutes if required.[13]

    • Prepare and equilibrate the developing chamber as described in the analytical protocol.

  • Sample Application:

    • Dissolve the crude mixture (typically 10-100 mg) in a minimal amount of a low-boiling-point solvent.[13]

    • Instead of a spot, apply the sample as a thin, continuous line (a "band") across the origin line of the PTLC plate, leaving space at the edges.[12]

  • Development and Visualization:

    • Develop the plate in the prepared chamber as per the analytical protocol.

    • After development, dry the plate and visualize the separated bands using a non-destructive method, primarily UV light at 254 nm.[13] Identify the band corresponding to this compound based on a co-spotted analytical TLC plate or a known Rf value.

  • Extraction of this compound:

    • Carefully scrape the silica gel of the target band corresponding to this compound onto a piece of clean weighing paper.[13]

    • Transfer the scraped silica into a fritted glass funnel or a small column plugged with cotton wool.

    • Elute the this compound from the silica by slowly passing a polar solvent (e.g., ethyl acetate with a small percentage of methanol) through the silica. Collect the filtrate in a clean flask.[13] Repeat the elution several times to ensure complete recovery.

  • Recovery:

    • Evaporate the solvent from the collected filtrate using a rotary evaporator or under a gentle stream of nitrogen to obtain the purified this compound.[13]

    • Assess the purity of the recovered compound using analytical TLC.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the identification and purification of this compound using TLC.

TLC_Identification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Developing Chamber prep_sample 2. Prepare Standard & Test Solutions prep_chamber->prep_sample prep_plate 3. Spot Plate: Standard, Test, Co-spot prep_sample->prep_plate develop 4. Develop Plate in Chamber prep_plate->develop dry 5. Mark Solvent Front & Dry Plate develop->dry visualize 6. Visualize Spots (UV 254 nm) dry->visualize calculate 7. Calculate Rf Values visualize->calculate compare 8. Compare Spots (Rf & Co-spot) calculate->compare result Identification Confirmed? compare->result

Caption: Workflow for the identification of this compound using analytical TLC.

TLC_Purification_Workflow cluster_prep Preparation & Loading cluster_run Separation & Isolation cluster_recovery Recovery prep_plate 1. Prepare PTLC Plate & Chamber prep_sample 2. Dissolve Crude Sample in Min. Solvent prep_plate->prep_sample apply_band 3. Apply Sample as a Continuous Band prep_sample->apply_band develop 4. Develop Plate apply_band->develop visualize 5. Visualize Bands (Non-destructive, UV) develop->visualize scrape 6. Scrape Target This compound Band visualize->scrape elute 7. Elute this compound from Silica with Polar Solvent scrape->elute evaporate 8. Evaporate Solvent elute->evaporate product Purified this compound evaporate->product

References

Application Notes and Protocols for the Synthesis and Evaluation of Quinine Derivatives in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various classes of quinine (B1679958) derivatives and protocols for their biological evaluation, focusing on their potential as novel therapeutic agents. The information compiled is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] The quinoline (B57606) scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[1] This versatility has spurred extensive research into the synthesis of novel quinoline derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4]

These derivatives often function through diverse mechanisms of action. In malaria, they can interfere with the parasite's heme detoxification process.[5][6] In cancer, they have been shown to inhibit critical cellular processes by targeting protein kinases like Epidermal Growth Factor Receptor (EGFR), disrupting tubulin polymerization, or inhibiting topoisomerases.[3][5][7] This guide outlines key synthetic procedures and biological assays to facilitate the exploration of novel this compound derivatives for drug discovery.

I. Synthesis Protocols for this compound Derivatives

The synthesis of novel derivatives often involves modifying the quinoline core at various positions to explore structure-activity relationships (SAR).[8] Below are generalized protocols for the synthesis of prominent classes of quinoline derivatives.

Protocol 1: General Synthesis of 4-Aminoquinoline (B48711) Derivatives

4-Aminoquinolines are a major class of antimalarial drugs.[2] Their synthesis is typically achieved through nucleophilic aromatic substitution.[9][10]

Reaction Scheme: 7-substituted-4-chloro-quinoline + Alkylamine → 7-substituted-4-aminoquinoline derivative

Materials:

  • 7-substituted-4-chloro-quinoline (e.g., 4,7-dichloroquinoline)

  • Appropriate mono- or di-alkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottomed flask, combine the 7-substituted-4-chloro-quinoline (1.0 eq) and the desired amine (2.0 eq).[9]

  • Heat the reaction mixture to 120-130°C with constant stirring for 6-8 hours.[9] The reaction is typically performed neat (without a solvent).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by precipitation using a hexane:chloroform mixture (e.g., 80:20) or by column chromatography to obtain the desired 4-aminoquinoline derivative.[9]

Protocol 2: General Synthesis of Quinoline-Chalcone Derivatives

Chalcones are precursors to many biologically active heterocyclic compounds.[7] Quinoline-chalcone hybrids have demonstrated significant anticancer activity.[11]

Reaction Scheme: Substituted Acetophenone (B1666503) + Quinoline-aldehyde → Quinoline-Chalcone

Materials:

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 4-chloro-2-methylquinoline (B1666326)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (EtOH)

  • Hydrochloric Acid (HCl)

  • Acetonitrile

  • Potassium Hydroxide (KOH)

  • Iodomethane or Iodoethane (for subsequent alkylation if desired)

Procedure (Two-Step Example): [11] Step 1: Synthesis of Chalcone (B49325) Intermediate

  • Dissolve 4-aminoacetophenone (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in ethanol.

  • Add a solution of NaOH in water and stir the mixture at room temperature.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the chalcone intermediate.

Step 2: Synthesis of Quinoline-Chalcone Derivative

  • Reflux a mixture of the chalcone intermediate from Step 1 (1.0 eq) and 4-chloro-2-methylquinoline (1.0 eq) in ethanol in the presence of a catalytic amount of HCl at 80°C.[11]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Filter the resulting solid, wash with a small amount of cold ethanol, and dry.

  • The product can be further purified by recrystallization or column chromatography.

II. Biological Evaluation Protocols

Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a widely used, high-throughput method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[12] It quantifies parasite growth by measuring the amount of parasite DNA.[12]

Materials:

  • P. falciparum culture (ring-stage synchronized, ~0.5-1% parasitemia)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (supplemented with human serum or Albumax II)

  • This compound derivative stock solution (dissolved in DMSO or 70% ethanol)

  • 96-well microplates

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Prepare Drug Plates: a. Add 25 µL of complete medium to all wells of a 96-well plate.[12] b. Add 25 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.[12] c. Include drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).

  • Parasite Inoculation: a. Prepare a suspension of parasitized erythrocytes at 2% hematocrit and 0.5-1% parasitemia in complete medium. b. Add 200 µL of this suspension to each well of the drug-coated plate.[12]

  • Incubation: a. Place the plate in a modular incubation chamber and flush with the gas mixture. b. Incubate at 37°C for 72 hours.[12]

  • Lysis and Staining: a. After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[12] b. Mix gently and incubate in the dark at room temperature for at least 1 hour.[12]

  • Data Acquisition: a. Read the fluorescence intensity using a plate reader. b. Subtract the background fluorescence from uninfected erythrocyte wells. c. Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 value using a sigmoidal dose-response curve.

Protocol 4: Tubulin Polymerization Inhibition Assay

This assay determines if a compound inhibits the assembly of microtubules, a key mechanism for many anticancer agents.[13]

Materials:

  • Tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5′-triphosphate (GTP)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Colchicine (as a known inhibitor) and Paclitaxel (as a known stabilizer)

  • 96-well plate (UV-transparent)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a 96-well plate pre-warmed to 37°C, add the tubulin solution.

  • Add the test compounds, colchicine, or DMSO (vehicle control) to the respective wells.

  • Initiate the polymerization reaction by adding GTP to each well.[14]

  • Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[14] An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin assembly by 50%.[15]

III. Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6d Quinoline HybridA549 (Lung)0.06[3]
8b Quinoline HybridA549 (Lung)0.11[3]
12e Quinoline-ChalconeMGC-803 (Gastric)1.38[11]
12e Quinoline-ChalconeMCF-7 (Breast)5.21[11]
12e Quinoline-ChalconeHCT-116 (Colon)5.34[11]
3c Quinoline-5-SulfonamideC-32 (Melanoma)19.82[16]
3c Quinoline-5-SulfonamideMDA-MB-231 (Breast)26.11[16]
4c Pyridin-2-one QuinolineMDA-MB-231 (Breast)-[13]
34b Quinoline-IndoleK562 (Leukemia)2.09 (Tubulin Assay)[15]

Table 2: Antimalarial Activity of Representative this compound Derivatives

Compound IDDerivative ClassP. falciparum StrainIC50 (ng/mL)Reference
This compound Natural Alkaloid-64.36[17]
1 N-benzyl-4-aminoquinolineCQ-resistant (W2)19.3[18]
2 N-benzyl-4-aminoquinolineCQ-resistant (W2)12.0[18]
4 N-benzyl-4-aminoquinolineCQ-resistant (W2)13.0[18]
Azithromycin Macrolide (for comparison)-2570.3[17]

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

The overall process from chemical synthesis to biological evaluation follows a logical progression to identify lead compounds.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Outcome A Design of Derivatives (SAR-guided) B Chemical Synthesis (e.g., Protocol 1 or 2) A->B C Purification (Chromatography/Recrystallization) B->C D Structural Characterization (NMR, MS) C->D E In Vitro Cytotoxicity Assays (Anticancer) D->E F In Vitro Antiplasmodial Assays (Antimalarial, Protocol 3) D->F G Data Analysis (IC50 Calculation) E->G F->G H Target-Based Assays (e.g., Kinase Inhibition) G->H I Tubulin Polymerization Assay (Protocol 4) H->I J Cell Cycle Analysis I->J K Lead Compound Identification J->K L SAR Elucidation K->L

Caption: Workflow from derivative design to lead compound identification.

EGFR Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. This prevents downstream signaling that promotes cell proliferation and survival.[5]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibits Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

References

Application Notes and Protocols: Quinine in Sharpless Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from olefins.[1][2][3] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as quinine (B1679958) and its derivatives.[1][4][5] The use of these ligands allows for predictable and high levels of stereocontrol, making it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[1][3][4][5]

These application notes provide detailed protocols for the use of this compound-derived ligands in the Sharpless Asymmetric Dihydroxylation, along with quantitative data for a variety of olefin substrates.

Reaction Mechanism and Stereoselectivity

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral this compound-derived ligand. This chiral complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[1] Subsequent hydrolysis of this intermediate yields the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant.[2][6]

The stereochemical outcome of the dihydroxylation is determined by the choice of the cinchona alkaloid derivative. Ligands derived from dihydrothis compound (DHQ), such as (DHQ)₂PHAL, typically deliver the hydroxyl groups to the α-face of the olefin when it is oriented according to a mnemonic developed by Sharpless. Conversely, ligands derived from dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL, deliver the hydroxyl groups to the β-face.[1] Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ-based ligand) and AD-mix-β (containing the DHQD-based ligand), simplify the experimental procedure.[1][5]

Sharpless_Mechanism OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex Ligand Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Ligand->Complex Intermediate Cyclic Osmate Ester Complex->Intermediate [3+2] Cycloaddition Alkene Alkene Alkene->Intermediate Diol Vicinal Diol Intermediate->Diol Hydrolysis OsVI Os(VI) Species Intermediate->OsVI OsVI->OsO4 Cooxidant Co-oxidant (e.g., K₃Fe(CN)₆) Cooxidant->OsO4 Reoxidation

Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Quantitative Data Summary

The following tables summarize the results of the Sharpless Asymmetric Dihydroxylation for a variety of olefin substrates using AD-mix-α and AD-mix-β.

SubstrateLigandProductYield (%)ee (%)
Styrene(DHQD)₂PHAL (in AD-mix-β)(R)-1-Phenyl-1,2-ethanediol9597
trans-Stilbene(DHQD)₂PHAL (in AD-mix-β)(R,R)-1,2-Diphenyl-1,2-ethanediol9899
cis-Stilbene(DHQD)₂PHAL (in AD-mix-β)(1S,2S)-1,2-Diphenyl-1,2-ethanediol9092
1-Decene(DHQ)₂PHAL (in AD-mix-α)(S)-1,2-Decanediol8594
α-Methylstyrene(DHQD)₂PHAL (in AD-mix-β)(R)-1-Phenyl-1,2-propanediol9288
Indene(DHQ)₂PHAL (in AD-mix-α)(1S,2R)-Indane-1,2-diol9496

Table 1: Enantioselective dihydroxylation of various olefins. Data compiled from multiple sources.

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation using AD-mix

This protocol is a general procedure for the dihydroxylation of 1 mmol of an olefin.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).

  • Add AD-mix-α or AD-mix-β (1.4 g) to the solvent mixture.

  • Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the olefin (1 mmol) to the stirred mixture. For solid olefins, dissolve them in a minimal amount of tert-butanol before addition.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate.

  • Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the pure vicinal diol.

Experimental_Workflow Start Start Prepare_AD_mix Prepare AD-mix solution (t-BuOH/H₂O) Start->Prepare_AD_mix Cool Cool to 0 °C Prepare_AD_mix->Cool Add_Olefin Add Olefin Cool->Add_Olefin React Stir at 0 °C (6-24 h) Add_Olefin->React Quench Quench with Na₂SO₃ React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Figure 2: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Protocol for Determination of Enantiomeric Excess (ee) by ¹H NMR Spectroscopy

The enantiomeric excess of the resulting diol can be determined by converting the diol into a diastereomeric mixture using a chiral derivatizing agent, followed by analysis using ¹H NMR spectroscopy. Mosher's acid (or its acyl chloride) is a common derivatizing agent.

Materials:

  • Diol sample (approx. 5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine (B92270)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR

Procedure:

  • Dissolve the diol sample (1 equivalent) in anhydrous pyridine (0.5 mL) in an NMR tube.

  • Add a slight excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (1.1 equivalents) to the solution.

  • Seal the NMR tube and allow the reaction to proceed at room temperature until the esterification is complete (monitor by TLC or ¹H NMR).

  • Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.

  • Identify a well-resolved proton signal that is different for the two diastereomers.

  • Integrate the corresponding signals for each diastereomer.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Applications in Drug Development

The Sharpless Asymmetric Dihydroxylation has been instrumental in the synthesis of numerous biologically active compounds and pharmaceutical drugs. The ability to introduce two adjacent stereocenters with high enantioselectivity makes it a key strategy in the construction of chiral building blocks for complex targets. For instance, this methodology has been applied to the synthesis of intermediates for drugs such as the anticancer agent Taxol and the antiviral drug Tamiflu. The vicinal diols produced are versatile intermediates that can be further transformed into a variety of functional groups.

Conclusion

The use of this compound and its derivatives as chiral ligands in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the synthesis of vicinal diols. The commercially available AD-mix formulations simplify the experimental setup, making this powerful transformation accessible to a broad range of chemists. The detailed protocols and data presented in these notes are intended to facilitate the application of this important reaction in research and development, particularly in the field of drug discovery.

References

Analytical Techniques for the Identification of Quinine in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a naturally occurring alkaloid from the bark of the Cinchona tree, is a significant compound in pharmaceuticals for its antimalarial properties and in the food and beverage industry as a flavoring agent.[1][2][3] Accurate and reliable identification and quantification of this compound in complex matrices such as biological fluids, pharmaceutical formulations, and beverages are crucial for quality control, pharmacokinetic studies, and food safety.[1] This document provides detailed application notes and experimental protocols for various analytical techniques used for the determination of this compound.

Analytical Methods Overview

Several analytical techniques are employed for the analysis of this compound, each with distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most common methods include High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or UV detection, Fluorescence Spectroscopy, UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][5][6]

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.[1] The following table summarizes the key performance parameters for the analysis of this compound using various techniques.

ParameterFluorescence SpectroscopyHPLC-UVHPLC-FluorescenceLC-MS/MS
Linearity (R²) > 0.999[1]> 0.999> 0.999[1][7]> 0.99 (10-1500 ng/mL)[6]
Limit of Detection (LOD) Lower than HPLC[1]-0.16 µg/mL, 0.3 ng[1]0.25 mg L⁻¹[8]
Limit of Quantification (LOQ) 2 µg/mL[1]-4 ng/mL[1][7][9]0.8 mg L⁻¹[8]
Precision (%RSD) < 7%[1]< 2%< 7% (Inter-assay: 0.3-6.8%)[1][7][9]Within ±15%[6]
Accuracy/Recovery (%) ~95%[1]99.352%[10]76-101.8%[1][7]98.9% to 100.3%[2]
Analysis Time Rapid[1]< 10 minutes< 15 minutes~2 minutes[6]

Application Note 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and specificity.[4] It is particularly suitable for complex matrices like biological fluids and pharmaceutical formulations.[1][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Complex Mixture (e.g., Plasma, Beverage) Prep_Sample Sample Preparation (e.g., Dilution, Extraction, Protein Precipitation) Sample->Prep_Sample Standard This compound Standard Prep_Standard Standard Dilution Standard->Prep_Standard Injector Autosampler/ Manual Injector Prep_Sample->Injector Prep_Standard->Injector Mobile_Phase Mobile Phase (e.g., Methanol (B129727):Water) Pump HPLC Pump Mobile_Phase->Pump Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector Detector (UV or Fluorescence) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: General workflow for the analysis of this compound using HPLC.

Protocol: RP-HPLC with UV Detection for Pharmaceutical Formulations[4][10]

1. Instrumentation:

  • Liquid chromatograph equipped with a UV detector.

  • Data acquisition system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v).[4][10]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 233 nm.[4][10]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.[4]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the mobile phase.[4]

  • From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by further dilution with the mobile phase.[4][10]

4. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol: RP-HPLC with Fluorescence Detection for Biological Fluids[1][7][9]

1. Instrumentation:

  • HPLC system with a fluorescence detector.[7]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Z-module C18).[7]

  • Mobile Phase: Isocratic mixture of 0.05 M ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (e.g., 93.5:6.5, v/v), with pH adjusted to 2.0 with ortho-phosphoric acid.[7][9]

  • Flow Rate: A typical flow rate is 0.5 mL/min to 4 mL/min depending on the column dimensions.[1][9]

  • Detection: Fluorescence detector with excitation wavelength set at approximately 325-350 nm and emission wavelength at around 375-450 nm.[1][7]

  • Injection Volume: 20-30 µL.[1][9]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike drug-free plasma with known amounts of this compound to prepare calibration standards.[9]

4. Sample Preparation (Plasma):

  • Protein Precipitation: To a 0.25 mL plasma sample, add two volumes of cold methanol, vortex, and centrifuge. The supernatant is used for analysis.[1]

  • Liquid-Liquid Extraction: To 250 µL of plasma, add 1 M NaOH. Extract the mixture with 5 mL of chloroform (B151607) by mechanical tumbling for 30 minutes, followed by centrifugation. Evaporate the chloroform phase to dryness and reconstitute the residue in methanol for injection.[9]

5. Analysis:

  • Inject the prepared standards and samples.

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.[1]

Application Note 2: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and rapid technique for the quantification of this compound, which is a strongly fluorescent molecule.[1][11] This method is particularly advantageous for the analysis of this compound in beverages like tonic water.[11][12]

Experimental Workflow for Fluorescence Spectroscopy

Fluorescence_Workflow cluster_prep Sample & Standard Preparation cluster_spectro Spectrofluorometer cluster_data Data Analysis Sample Liquid Sample (e.g., Tonic Water) Prep_Sample Degas and Dilute Sample with 0.05 M H₂SO₄ Sample->Prep_Sample Standard This compound Stock Solution Prep_Standard Serial Dilutions in 0.05 M H₂SO₄ Standard->Prep_Standard Measurement Measure Fluorescence Intensity Prep_Sample->Measurement Prep_Standard->Measurement Excitation Set Excitation Wavelength (e.g., 350 nm) Excitation->Measurement Emission Set Emission Wavelength (e.g., 450 nm) Emission->Measurement Calibration_Curve Construct Calibration Curve (Intensity vs. Concentration) Measurement->Calibration_Curve Quantification Determine this compound Concentration in Sample Calibration_Curve->Quantification

Caption: General workflow for this compound analysis by fluorescence spectroscopy.

Protocol: Determination of this compound in Tonic Water[1][11][13]

1. Instrumentation:

  • Spectrofluorometer.[1]

2. Reagents:

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving an accurately weighed amount of this compound sulfate in 0.05 M H₂SO₄.[11][13]

  • Perform serial dilutions of the stock solution with 0.05 M H₂SO₄ to prepare a series of standard solutions of known concentrations (e.g., 0.2-5.0 ppm).[1][13]

4. Sample Preparation:

  • Degas the tonic water sample by sonication.[14]

  • Dilute the degassed sample with 0.05 M H₂SO₄ to bring the this compound concentration within the linear range of the calibration curve. A typical dilution involves taking 2 mL of tonic water into a 50 mL volumetric flask and diluting to the mark.[1][13]

5. Instrumental Parameters:

  • Set the excitation wavelength to approximately 350 nm.[1][13]

  • Set the emission wavelength to approximately 450 nm.[1][13]

  • Set the excitation and emission slits (e.g., 5 nm).[1][13]

6. Analysis:

  • Measure the fluorescence intensity of the standard solutions and the prepared sample solution.

  • Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their concentrations.[1]

  • Determine the concentration of this compound in the diluted sample from the calibration curve.[1]

  • Calculate the original concentration of this compound in the tonic water sample, accounting for the dilution factor.

Application Note 3: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective method suitable for the routine quality control of this compound in pure drug substances and simple pharmaceutical formulations.[4]

Protocol: Determination of this compound in Pharmaceutical Formulations[4]

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.[4]

2. Reagents:

  • This compound Hydrochloride reference standard.

  • 0.1 N Hydrochloric Acid (HCl).

3. Standard Solution Preparation:

  • Accurately weigh approximately 100 mg of this compound Hydrochloride reference standard and dissolve it in 100 mL of 0.1 N HCl to obtain a stock solution.[4]

  • Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).[4]

4. Sample Preparation:

  • For liquid formulations: Dilute an appropriate volume of the sample with 0.1 N HCl to obtain a theoretical concentration within the calibration range.[4]

  • For tablets: Prepare a sample solution as described in the HPLC protocol, using 0.1 N HCl as the diluent.[4]

5. Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound in 0.1 N HCl, which is approximately 348 nm, using 0.1 N HCl as a blank.[4]

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.[4]

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Application Note 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the determination of low concentrations of this compound in complex matrices and for simultaneous analysis of multiple compounds.[6]

Logical Relationship for LC-MS/MS Analysis

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) cluster_quant Quantification Separation Chromatographic Separation of Analytes Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor_Selection Precursor Ion Selection (m/z 325.0 for this compound) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (m/z 307.0 for this compound) Fragmentation->Product_Ion_Detection MRM Multiple Reaction Monitoring (MRM) Product_Ion_Detection->MRM

Caption: Logical steps in the LC-MS/MS analysis of this compound.

Protocol: Simultaneous Determination of this compound and Doxycycline (B596269) in Pharmaceutical Formulations[6]

1. Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[6]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Sun Fire Waters C18, 50 mm × 3.0 mm I.D.).[6]

  • Mobile Phase: Acetonitrile:0.1% formic acid (75:25, v/v).[6]

  • Flow Rate: 0.45 mL/min (with a 1:3 split).[6]

  • Injection Volume: 10 µL.[6]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ES+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • This compound: 325.0 > 307.0.[6]

    • Doxycycline: 445.0 > 428.1.[6]

4. Standard and Sample Preparation:

  • Prepare stock and working solutions of this compound and doxycycline in a suitable solvent.

  • Dilute samples to fall within the linear concentration range of 10–1500 ng/mL for both compounds.[6]

5. Analysis:

  • Inject the standards and samples into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify this compound based on the peak area of the specific MRM transition.

Conclusion

The choice of analytical technique for the identification and quantification of this compound in complex mixtures is dictated by the specific requirements of the analysis. HPLC methods offer a balance of sensitivity, specificity, and versatility for various sample types. Fluorescence spectroscopy provides a rapid and highly sensitive option, especially for beverage analysis. UV-Vis spectrophotometry is a cost-effective tool for routine quality control of simpler formulations. For the highest sensitivity and specificity, particularly in complex biological matrices or for multi-analyte detection, LC-MS/MS is the method of choice. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the selection and implementation of the most suitable method for their analytical needs.

References

Application Note: Protocols for Determining Quinine Concentration in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a flavoring agent in many carbonated beverages like tonic water, is regulated due to its potential physiological effects at high concentrations. Accurate quantification is essential for quality control and regulatory adherence. This document provides detailed protocols for determining this compound concentration in beverages using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and UV-Vis Spectrophotometry. Each protocol is designed for easy implementation in a laboratory setting.

Introduction

This compound is an alkaloid historically used for its antimalarial properties and is now primarily used to impart a characteristic bitter taste to beverages.[1][2][3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have set maximum allowable limits for this compound in soft drinks, typically around 83 parts per million (ppm), to ensure consumer safety.[1] Therefore, robust and reliable analytical methods are crucial for beverage manufacturers. This application note details validated protocols for this compound quantification to assist researchers and quality control professionals.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity for the analysis of this compound in complex beverage matrices. A reversed-phase HPLC method with fluorescence detection is described below.

a. Sample Preparation

  • Degassing: Vigorously shake or sonicate the beverage sample to remove dissolved carbon dioxide.[1]

  • Dilution: To ensure the this compound concentration falls within the linear range of the calibration curve, dilute the sample. A 100-fold dilution is common for many commercial tonic waters.[1]

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter prior to injection to prevent clogging of the HPLC system.

b. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, and fluorescence detector.

  • Column: A C18 analytical column (e.g., 250 x 4 mm, 5 µm particle size) is suitable for this separation.[4]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1M ammonium (B1175870) acetate (B1210297) (e.g., in a 45:15:40 v/v/v ratio) can be used.[4][5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][5]

  • Detection: Fluorescence detection should be set with an excitation wavelength of 325 nm and an emission wavelength of 375 nm.[4][5]

  • Injection Volume: 50 µL.[4]

c. Calibration

  • Prepare a stock solution of this compound standard.

  • Perform serial dilutions to create a series of standards with concentrations ranging from 0.01 to 0.7 ng/mL.[4]

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

d. Analysis and Data Interpretation

  • Inject the prepared beverage sample.

  • Identify the this compound peak based on its retention time (approximately 4.85 minutes under the specified conditions).[4]

  • Calculate the this compound concentration in the sample using the calibration curve.

  • Remember to account for the dilution factor to determine the original concentration in the beverage.

Method 2: Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive and selective method for quantifying this compound, which is a naturally fluorescent molecule.[1][2][6]

a. Sample Preparation

  • Degassing: Remove carbonation from the beverage sample by vigorous shaking.[1]

  • Dilution: Dilute the degassed sample with 0.05 M sulfuric acid. A 100-fold dilution is often appropriate.[1] The acidic environment enhances this compound's fluorescence.[6]

b. Instrumentation and Conditions

  • Spectrofluorometer: A standard fluorescence spectrophotometer is required.

  • Excitation Wavelength: Set the excitation wavelength to 350 nm.[6]

  • Emission Wavelength: Set the emission wavelength to 450 nm.[2][6]

  • Slit Widths: Use slit widths of 5 nm for both excitation and emission.[7]

c. Calibration

  • Prepare a 1000 ppm this compound stock solution in 0.05 M H2SO4.[1][6]

  • From the stock solution, prepare a working solution and then a series of calibration standards ranging from 0.05 to 1.5 ppm by diluting with 0.05 M H2SO4.[1]

  • Measure the fluorescence intensity of each standard.

  • Generate a calibration curve by plotting fluorescence intensity versus concentration. A linear regression coefficient (R2) greater than 0.999 indicates a high level of correlation.[1][2]

d. Analysis and Data Interpretation

  • Measure the fluorescence intensity of the prepared sample.

  • Determine the this compound concentration from the calibration curve.

  • Apply the dilution factor to calculate the concentration in the original beverage.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler, more accessible method for this compound determination, though it may be less selective than other techniques.

a. Sample Preparation

  • Degassing: Decarbonate the beverage sample.

  • Dilution: Dilute the sample with 0.1N sulfuric acid to bring the absorbance into the optimal range of the instrument.

b. Instrumentation and Conditions

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Analysis Wavelength: Set the wavelength to 347.5 nm for maximum absorbance.[8]

  • Blank: Use 0.1N sulfuric acid as the blank.[8]

c. Calibration

  • Prepare a stock solution of 10 ppm this compound and create a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm) through serial dilution with 0.1N sulfuric acid.[8]

  • Measure the absorbance of each standard at 347.5 nm.[8]

  • Construct a calibration curve of absorbance versus concentration.

d. Analysis and Data Interpretation

  • Measure the absorbance of the diluted beverage sample.

  • Calculate the concentration of this compound using the calibration curve.

  • Factor in the dilution to determine the final concentration in the original beverage.

Data Presentation

ParameterHPLC with Fluorescence DetectionFluorescence SpectroscopyUV-Vis Spectrophotometry
Linear Range 0.01 - 0.7 ng/mL[4]0.05 - 1.5 ppm[1]0.2 - 1.0 ppm[8]
Limit of Detection (LOD) 0.3 ng[4][5]Lower than HPLC[9]Not specified
Analysis Time < 5 minutes[4][5]RapidRapid
Selectivity HighHighModerate
Common Solvents Methanol, Acetonitrile, Ammonium Acetate[4][5]0.05 M Sulfuric Acid[1][2][6]0.1N Sulfuric Acid[8]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing beverage Beverage Sample degas Degassing beverage->degas dilute Dilution degas->dilute filtrate Filtration (for HPLC) dilute->filtrate hplc HPLC dilute->hplc fluorescence Fluorescence Spectroscopy dilute->fluorescence uv_vis UV-Vis Spectrophotometry dilute->uv_vis filtrate->hplc calibration Calibration Curve hplc->calibration fluorescence->calibration uv_vis->calibration quantification Quantification calibration->quantification calculation Final Concentration Calculation quantification->calculation

Caption: Experimental workflow for this compound determination in beverages.

signaling_pathway cluster_hplc HPLC Analysis Pathway inject Inject Sample separate Separation on C18 Column inject->separate detect Fluorescence Detection (Ex: 325 nm, Em: 375 nm) separate->detect peak Peak Identification (Retention Time) detect->peak quantify Quantification (Peak Area) peak->quantify

Caption: Logical pathway for this compound analysis using HPLC.

logical_relationship cluster_selection Method Selection Factors sensitivity Sensitivity Requirement hplc_f HPLC-Fluorescence sensitivity->hplc_f fluor Fluorescence Spectroscopy sensitivity->fluor selectivity Selectivity Requirement selectivity->hplc_f equipment Equipment Availability equipment->hplc_f equipment->fluor uv_vis UV-Vis Spectrophotometry equipment->uv_vis speed Analysis Speed speed->fluor speed->uv_vis

Caption: Logical relationship for analytical method selection.

References

Application Note: Determination of Quinine's Fluorescence Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fluorescence quantum yield (Φf) is a fundamental photophysical property of a fluorescent molecule, representing the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] Accurate determination of Φf is crucial in various research fields, including drug discovery, materials science, and environmental analysis, for characterizing and comparing fluorescent probes. This application note provides a detailed protocol for measuring the relative fluorescence quantum yield of quinine (B1679958), a widely used fluorophore, using the comparative method.

The comparative method, as described by Williams et al., is a reliable and commonly used technique for determining Φf.[2] It involves comparing the fluorescence intensity of the sample under investigation (the "test") to that of a well-characterized fluorescence standard with a known quantum yield. By using a standard, this method circumvents the need for complex corrections for instrument-specific parameters.

Historically, this compound sulfate (B86663) in 0.1 M or 0.05 M sulfuric acid has been a common fluorescence standard.[3][4][5] However, recent studies have revealed a significant temperature dependence of its fluorescence quantum yield, making it less reliable.[6][7] Consequently, this compound in 0.1 M perchloric acid, which exhibits a stable quantum yield over a range of temperatures, is now recommended as a more robust standard.[1][6]

Principle of the Comparative Method

When a solution of a fluorescent molecule is excited, the integrated fluorescence intensity is proportional to the amount of light absorbed and the fluorescence quantum yield. For dilute solutions (absorbance < 0.1) at the excitation wavelength, the relationship can be expressed as:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

  • The subscripts 'x' and 'st' refer to the test sample and the standard, respectively.[2]

To minimize errors, a series of solutions with different concentrations for both the test sample and the standard are prepared, and the integrated fluorescence intensity is plotted against absorbance. The slope (gradient) of this plot is then used in the calculation, making the measurement more accurate.[8]

The equation then becomes:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where 'Grad' is the gradient of the plot of integrated fluorescence intensity versus absorbance.[2]

Experimental Protocol

This protocol details the steps for determining the fluorescence quantum yield of a this compound solution using a comparative method with a known fluorescence standard.

1. Materials and Reagents

  • This compound sulfate dihydrate

  • Fluorescence standard with a known quantum yield (e.g., this compound in 0.1 M perchloric acid, Rhodamine 6G in ethanol)

  • Solvents (e.g., 0.1 M perchloric acid, ethanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements

2. Instrumentation

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

3. Solution Preparation

a. Standard Solution Preparation:

  • Prepare a stock solution of the chosen fluorescence standard at a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.

  • From the stock solution, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[2][9]

b. This compound (Test) Solution Preparation:

  • Prepare a stock solution of this compound sulfate in the desired solvent (e.g., 0.1 M sulfuric acid or 0.1 M perchloric acid).

  • From the stock solution, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength used for the standard.[2][9]

4. Experimental Workflow

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->measure_abs prep_this compound Prepare this compound Solutions (Abs < 0.1) prep_this compound->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor Same Solutions integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Experimental Workflow for Quantum Yield Measurement

5. Measurement Procedure

a. Absorbance Measurements:

  • Set the UV-Vis spectrophotometer to measure absorbance at the chosen excitation wavelength. This wavelength should ideally be at the absorption maximum of the standard and the test sample.

  • Use the corresponding solvent as a blank to zero the instrument.

  • Measure and record the absorbance of each dilution of the standard and this compound solutions. Ensure the absorbance values are within the 0.01 to 0.1 range to minimize inner-filter effects.[3][4]

b. Fluorescence Measurements:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to the same wavelength used for the absorbance measurements.

  • Set the emission wavelength range to cover the entire fluorescence spectrum of both the standard and this compound.

  • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements.[2]

  • Measure the fluorescence spectrum of the solvent blank and subtract it from the sample spectra.

  • Measure and record the fluorescence spectra for each dilution of the standard and this compound solutions.

6. Data Analysis

  • Correct the recorded fluorescence spectra for the instrument's wavelength-dependent sensitivity, if this is not done automatically by the instrument software.

  • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • For both the standard and the this compound, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Perform a linear regression for both datasets. The plot should be linear with an intercept close to zero. The slope of this line is the gradient (Grad).[2][8]

  • Calculate the fluorescence quantum yield of this compound using the formula:

    Φthis compound = Φstandard * (Gradthis compound / Gradstandard) * (ηthis compound solvent2 / ηstandard solvent2)

Data Presentation

Table 1: Fluorescence Quantum Yield Standards

FluorophoreSolventExcitation λ (nm)Emission λ Range (nm)Quantum Yield (Φf)
This compound Sulfate0.1 M HClO4350400 - 6500.60[1][6]
Rhodamine 6GEthanol488500 - 7000.95
Fluorescein0.1 M NaOH490500 - 6000.95[2]

Table 2: Refractive Indices of Common Solvents

SolventRefractive Index (η)
Water1.333
0.1 M H2SO4~1.334
0.1 M HClO4~1.334
Ethanol1.361

Table 3: Example Data for Quantum Yield Calculation

SampleAbsorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Standard (this compound in 0.1 M HClO4) Dilution 10.021150,000
Standard Dilution 20.042305,000
Standard Dilution 30.063455,000
Standard Dilution 40.084602,000
Gradient (Gradstandard) 7,142,857
This compound in 0.1 M H2SO4 Dilution 10.020110,000
This compound Dilution 20.040225,000
This compound Dilution 30.060338,000
This compound Dilution 40.080452,000
Gradient (Gradthis compound) 5,650,000

Using the data from Table 3 and the quantum yield of the standard (0.60), the quantum yield of this compound in 0.1 M H2SO4 can be calculated. Assuming the refractive indices are similar:

Φthis compound = 0.60 * (5,650,000 / 7,142,857) * (1.3342 / 1.3342) ≈ 0.47

This demonstrates the calculation process. An actual determination would require careful measurement and consideration of all experimental variables.

References

Troubleshooting & Optimization

overcoming challenges in the total synthesis of quinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of quinine (B1679958). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is a significant challenge in organic chemistry due to its complex molecular structure. Key difficulties include:

  • Stereochemical Control: this compound has five stereogenic centers, meaning it is one of 16 possible stereoisomers.[1] Achieving the correct relative and absolute stereochemistry at each center is a primary obstacle.

  • Construction of the Quinuclidine (B89598) Skeleton: The bicyclic quinuclidine core of the molecule is a complex synthetic target.

  • Installation of the Quinoline (B57606) Moiety: Connecting the quinoline and quinuclidine fragments can be problematic.

  • Low Overall Yields: Many synthetic routes involve numerous steps, leading to low overall yields.[2]

2. Why was the original Woodward-Doering synthesis of 1944 considered a "formal synthesis" and what was the controversy?

The 1944 synthesis by Robert Burns Woodward and William Doering was a landmark achievement.[1][3] However, it was a "formal synthesis" because they synthesized an advanced intermediate, d-quinotoxine, and then cited a 1918 publication by Paul Rabe and Karl Kindler for its conversion to this compound, without repeating the final steps themselves.[1][4][5][6]

The controversy, notably reignited by Gilbert Stork in 2001, questioned whether the Rabe-Kindler conversion was reproducible as described, due to a lack of detailed experimental protocol in the original publication.[1][4][7] This cast doubt on the validity of the Woodward-Doering claim to the total synthesis. The controversy was resolved in 2007 when Robert Williams and coworkers successfully replicated the Rabe-Kindler conversion, vindicating both Rabe and the formal nature of the Woodward-Doering synthesis.[1][4][5]

3. How did Gilbert Stork's 2001 synthesis achieve stereoselectivity?

Gilbert Stork's synthesis, the first fully stereoselective total synthesis of this compound, addressed the stereochemical challenge head-on.[1][8] Instead of creating a mixture of stereoisomers, Stork's strategy involved a sequence where each new stereocenter was introduced with a high degree of control, influenced by the stereochemistry of the existing centers. This approach of "chiral induction" was a significant advancement over previous racemic or partially selective syntheses.[1]

4. What are some modern approaches to streamline the synthesis of this compound?

Recent synthetic strategies have focused on improving efficiency and reducing the number of steps. One notable approach is the "pot-economical" synthesis, where multiple reaction steps are carried out in a single reaction vessel.[9][10] This minimizes the need for purification of intermediates, saving time and reducing waste. For example, a 2022 synthesis accomplished the total synthesis of (–)-quinine in just five reaction vessels.[9][10] Other modern strategies involve novel disconnections and the use of C-H activation to form key bonds more efficiently.[2]

Troubleshooting Guides

Issue 1: Low Yield and Diastereoselectivity in the Conversion of Quinotoxine to this compound (Rabe-Kindler Reaction)

Question: My attempt to convert d-quinotoxine to this compound following the historical Rabe-Kindler protocol resulted in a very low yield and a mixture of diastereomers. How can I improve this?

Answer: This is a historically significant and challenging step. The successful replication by Smith and Williams in 2008 revealed critical experimental details that are not immediately obvious from the original 1918 publication.[4][5][6]

Troubleshooting Steps:

  • N-Bromination: The first step is the addition of sodium hypobromite (B1234621) to quinotoxine to form an N-bromo intermediate.[1][4] Ensure the reaction is carried out at low temperatures to minimize side reactions.

  • Cyclization: The cyclization to form quininone (B45862) is achieved with sodium ethoxide. This reaction is base-catalyzed, and under these conditions, the initial product, quinidinone, isomerizes to an equilibrium mixture of quininone and quinidinone.[4]

  • Reduction of Quininone: This is the most critical and historically problematic step.

    • Reducing Agent: The original protocol specifies "powdered aluminum".[4] Modern, highly reactive aluminum powder may not work. The key to success is using aged aluminum powder .[4][6] The presence of a small amount of aluminum oxide on the surface of the powder is believed to be crucial for the reaction to proceed effectively.[6]

    • Solvent: The reduction is carried out in ethanol (B145695) with sodium ethoxide.[1][4]

  • Purification: The final product will be a mixture of diastereomers, including this compound, quinidine, epi-quinine, and epi-quinidine.[1][4] Isolation of pure this compound relies on fractional crystallization, for example, as the tartrate salt, a technique that was highly refined in the early 20th century.[6]

Issue 2: Failure in the Reduction of a Hydrazone Intermediate in a Modern Synthetic Route

Question: In a modern synthesis route involving the reduction of a sulfonyl hydrazone to form the C9-hydroxyl group and complete the quinuclidine ring, the reaction is not proceeding. What could be the issue?

Answer: This issue was encountered in the Maulide synthesis of this compound and highlights the challenges that can arise even in well-designed modern routes.[2]

Troubleshooting Steps:

  • Hydrazone Choice: The steric bulk of the sulfonyl group is critical. The Maulide group found that the reduction of the tosyl hydrazone was "all but impossible".[2]

    • Solution: Switching to a less sterically hindered mesyl hydrazone derivative allowed the reduction to proceed.[2]

  • Reducing Agent: The choice of reducing agent is also crucial.

    • Solution: The successful reduction was achieved using lithium aluminum hydride (LiAlH4) in methanol (B129727) , which generates trimethoxyaluminium hydride in situ.[2] This specific reagent combination was effective where others might fail.

  • Reaction Conditions: Ensure the reaction is carried out at low temperatures to maintain selectivity and prevent side reactions.

Quantitative Data Summary

Synthesis / StepReported Yield / RatioReference
Stork Synthesis (2001) - Final Oxidation14:1 ratio of this compound to epithis compound[1]
Maulide Synthesis (2018) - Overall Yield5.4% over 10 steps[2]
Maulide Synthesis (2018) - Hydrazone Formation>16:1 diastereomeric ratio[2]
Maulide Synthesis (2018) - Hydrazone Reduction53% yield[2]
Hayashi Synthesis (2022) - Overall Yield14%[9]

Detailed Experimental Protocols

Protocol 1: Rabe-Kindler Conversion of d-Quinotoxine to this compound (as replicated by Smith and Williams)

This protocol is based on the successful 2008 replication of the historic Rabe-Kindler reaction.

Step 1: N-Bromination of d-Quinotoxine

  • d-Quinotoxine is dissolved in an aqueous solution of sodium hydroxide.

  • The solution is cooled in an ice bath.

  • A freshly prepared solution of sodium hypobromite is added dropwise with stirring.

  • The resulting N-bromo intermediate is extracted into an organic solvent (e.g., chloroform).

Step 2: Cyclization to Quininone/Quinidinone

  • The organic extract containing the N-bromo intermediate is added to a solution of sodium ethoxide in absolute ethanol.

  • The mixture is heated to reflux for several hours.

  • This results in the formation of a mixture of quininone and its C8-epimer, quinidinone.

Step 3: Reduction to this compound and Diastereomers

  • To the ethanolic solution of quininone/quinidinone, aged aluminum powder is added in portions.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • The reaction is quenched, and the aluminum salts are filtered off.

  • The filtrate contains a mixture of the four possible diastereomers: this compound, quinidine, epi-quinine, and epi-quinidine.

Step 4: Isolation of (-)-Quinine

  • The crude mixture of alkaloids is isolated.

  • Pure (-)-quinine is obtained by fractional crystallization using D-tartaric acid. The this compound tartrate salt has lower solubility and crystallizes out selectively.

Protocol 2: Maulide Synthesis - Mesyl Hydrazone Reduction

This protocol describes the challenging final step in the 2018 Maulide synthesis.

  • The mesyl hydrazone precursor is dissolved in a mixture of methanol and an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • Lithium aluminum hydride (LiAlH4) is added portion-wise to the stirred solution. The in-situ formation of lithium trimethoxyaluminium hydride occurs.

  • The reaction is stirred at low temperature for several hours and monitored by TLC for the disappearance of the starting material.

  • The reaction is carefully quenched at low temperature with a standard workup procedure (e.g., Fieser workup with water and NaOH solution).

  • The crude product is extracted, purified by column chromatography to yield (-)-quinine.

Visualizations

Quinine_Stereoisomers This compound This compound (1 of 16 stereoisomers) challenges Major Synthetic Challenge: Stereocontrol This compound->challenges centers Five Chiral Centers (C3, C4, C8, C9, N1) challenges->centers strategies Control Strategies challenges->strategies isomers 2^5 = 32 Stereoisomers (16 pairs of enantiomers) centers->isomers stork Stereoselective Synthesis (Stork, 2001) strategies->stork jacobsen Asymmetric Catalysis (Jacobsen, 2004) strategies->jacobsen modern Pot-Economy & C-H Activation (Hayashi, Maulide) strategies->modern Woodward_Doering_Controversy cluster_WD Woodward & Doering (1944) cluster_Rabe Rabe & Kindler (1918) cluster_Stork Stork (2001) cluster_Williams Williams (2007) wd_synthesis Synthesis of d-quinotoxine wd_claim Claim of Total Synthesis (Formal Synthesis) wd_synthesis->wd_claim rabe_conversion Conversion of quinotoxine to this compound wd_claim->rabe_conversion cites stork_doubt Questions Reproducibility 'Myth' rabe_conversion->stork_doubt is questioned by williams_validation Successfully Repeats Rabe-Kindler Conversion stork_doubt->williams_validation is resolved by williams_validation->rabe_conversion validates Hydrazone_Reduction_Troubleshooting start Problem: Hydrazone reduction fails check_hydrazone Is the substrate a tosyl hydrazone? start->check_hydrazone switch_hydrazone Switch to less hindered mesyl hydrazone check_hydrazone->switch_hydrazone Yes check_reagent What is the reducing agent? check_hydrazone->check_reagent No switch_hydrazone->check_reagent use_li_alh4 Use LiAlH4 in Methanol (in situ trimethoxyaluminium hydride) check_reagent->use_li_alh4 Other success Reaction proceeds check_reagent->success LiAlH4/MeOH use_li_alh4->success

References

Technical Support Center: Troubleshooting Chloride Quenching of Quinine Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinine (B1679958) fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during their experiments, with a specific focus on chloride-induced fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound solution weaker than expected?

A1: Weak fluorescence intensity of this compound is often due to quenching, a process that decreases the fluorescence signal. The most common quencher for this compound is the chloride ion (Cl⁻).[1][2] This can be introduced from the use of this compound hydrochloride, hydrochloric acid (HCl) for pH adjustment, or from the sample matrix itself.[1] Other halide ions like bromide (Br⁻) and iodide (I⁻) can also quench this compound fluorescence, with the quenching efficiency increasing with the atomic mass of the halide.[1][3]

Q2: What is the mechanism of chloride quenching of this compound fluorescence?

A2: Chloride ions primarily quench this compound fluorescence through a dynamic or collisional quenching mechanism.[1][4][5] This means that the chloride ions collide with the excited this compound molecules, causing them to return to the ground state without emitting a photon (fluorescence).[1] This process is dependent on the concentration of the quencher and the temperature of the solution.[1]

Q3: How does pH affect this compound fluorescence?

A3: this compound fluorescence is highly pH-dependent. It exhibits the strongest fluorescence in acidic solutions, optimally around pH 1-2, where the quinoline (B57606) nitrogen is protonated.[1] As the pH increases, the fluorescence intensity decreases due to deprotonation.[1][6] Therefore, maintaining a consistent and acidic pH is crucial for reproducible results.[1]

Q4: Can I use hydrochloric acid (HCl) to acidify my this compound solutions?

A4: It is strongly discouraged to use hydrochloric acid to acidify this compound solutions for fluorescence measurements.[1][7] The chloride ions from HCl will significantly quench the fluorescence, leading to lower and potentially variable readings.[1]

Q5: What are the recommended acids for preparing this compound solutions?

A5: The standard and most recommended acid is sulfuric acid (H₂SO₄), typically at a concentration of 0.05 M or 0.1 M.[1][7] Sulfuric acid provides the necessary acidic environment without introducing quenching ions. Perchloric acid (HClO₄) is also a suitable alternative.[1]

Q6: My fluorescence readings are inconsistent or drifting. What could be the cause?

A6: Inconsistent or drifting readings can be caused by several factors:

  • Temperature Fluctuations: The fluorescence quantum yield of this compound in sulfuric acid is temperature-dependent.[1] Maintaining a constant temperature is important for stable measurements.

  • Photodegradation: Prolonged exposure of the this compound solution to the excitation light source can cause it to degrade, leading to a decrease in fluorescence over time.[1]

  • Solvent Evaporation: If using a cuvette without a lid, solvent evaporation can concentrate the sample and alter the readings.[1]

Q7: How can I correct for chloride quenching in my samples?

A7: There are several strategies to mitigate or correct for chloride quenching:

  • Avoid Chloride Sources: Whenever possible, use this compound sulfate (B86663) instead of this compound hydrochloride and sulfuric or perchloric acid for pH adjustment.[1]

  • Matrix Matching: If the chloride concentration in your samples is known and consistent, you can prepare your calibration standards in a solution with the same chloride concentration. This ensures that the quenching effect is uniform across standards and samples, allowing for accurate quantification, although the overall signal will be reduced.[1]

  • Chloride Removal: Chloride ions can be removed from the solution by precipitation with silver nitrate (B79036) (AgNO₃).[1]

  • Use of Protective Agents: In some cases, agents like surfactants (which form micelles) or cyclodextrins can be used to shield the this compound molecule from chloride ions, reducing the quenching effect.[1][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to chloride quenching of this compound fluorescence.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting this compound Fluorescence Issues start Low or No Fluorescence Signal check_cl Are you using This compound hydrochloride or HCl? start->check_cl check_ph Is the pH of the solution between 1 and 2? check_cl->check_ph No solution_cl Switch to this compound sulfate and use H₂SO₄ or HClO₄. check_cl->solution_cl Yes check_instrument Are instrument settings (λex, λem, slits) optimal? check_ph->check_instrument Yes solution_ph Adjust pH to 1-2 with a non-quenching acid. check_ph->solution_ph No check_conc Is the this compound concentration sufficient? check_instrument->check_conc Yes solution_instrument Optimize settings: λex ~350 nm, λem ~450 nm. check_instrument->solution_instrument No solution_conc Increase this compound concentration. check_conc->solution_conc No end Problem Resolved check_conc->end Yes solution_cl->end solution_ph->end solution_instrument->end solution_conc->end

Caption: A flowchart for troubleshooting low fluorescence signals in this compound experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound fluorescence and its quenching by chloride ions.

Table 1: Recommended Instrument Settings for this compound Fluorescence Measurement

ParameterRecommended ValueReference
Excitation Wavelength (λex)~350 nm[1][9]
Emission Wavelength (λem)~450 nm[1][9]
pH1 - 2[1]
Acid0.05 M - 0.1 M H₂SO₄ or 0.1 M HClO₄[1]

Table 2: Stern-Volmer Quenching Constants (Ksv) for Halide Ions on this compound Fluorescence

QuencherKsv (M⁻¹)Reference
Chloride (Cl⁻)~107[5]
Bromide (Br⁻)436[10]
Iodide (I⁻)2385[10]

Note: Ksv values can vary depending on experimental conditions such as solvent and temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Standards and Measurement of Fluorescence

Objective: To prepare a series of this compound standards and measure their fluorescence intensity to generate a calibration curve.

Materials:

  • This compound sulfate dihydrate

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks (e.g., 100 mL, 1 L)

  • Pipettes

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a 100 ppm Stock Solution: Accurately weigh approximately 120.7 mg of this compound sulfate dihydrate and dissolve it in a 1 L volumetric flask with 0.05 M H₂SO₄.[7] Ensure the solid is fully dissolved and protect the solution from light.[7]

  • Prepare Working Standards: Prepare a series of dilutions from the stock solution to create working standards of lower concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm) in 0.05 M H₂SO₄.

  • Instrument Setup: Set the fluorometer to the optimal excitation and emission wavelengths for this compound (~350 nm and ~450 nm, respectively).[1]

  • Measure Blank: Use a cuvette filled with 0.05 M H₂SO₄ to measure the blank and zero the instrument.

  • Measure Standards: Measure the fluorescence intensity of each working standard, starting from the lowest concentration.

  • Plot Calibration Curve: Plot the fluorescence intensity versus the this compound concentration. The resulting graph should be linear in the lower concentration range and can be used to determine the concentration of unknown samples.[1]

Protocol 2: Determination of Chloride Quenching Effect

Objective: To quantify the quenching effect of chloride ions on this compound fluorescence.

Materials:

  • 1 ppm this compound solution in 0.05 M H₂SO₄

  • Sodium chloride (NaCl)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare this compound-Chloride Solutions: Prepare a series of solutions each containing 1 ppm of this compound in 0.05 M H₂SO₄, with varying concentrations of NaCl (e.g., 0, 50, 100, 300, 1000, 2000 ppm).[7]

  • Measure Fluorescence: Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.

  • Analyze Data: Plot the ratio of the fluorescence intensity in the absence of chloride (F₀) to the fluorescence intensity in the presence of chloride (F) against the concentration of the chloride ion ([Cl⁻]). This is known as a Stern-Volmer plot. The slope of this plot will give the Stern-Volmer constant (Ksv).

Diagram: Mechanism of Collisional Quenching

CollisionalQuenching Mechanism of Collisional (Dynamic) Quenching cluster_excitation Excitation cluster_quenching Quenching Q_ground Q Q_excited Q* Q_ground->Q_excited hν_ex Q_excited->Q_ground hν_em Q_excited->Q_ground + Cl⁻

Caption: The process of fluorescence excitation, emission, and collisional quenching by chloride ions.

Protocol 3: Removal of Chloride Ions by Precipitation

Objective: To remove chloride ions from a this compound solution to mitigate fluorescence quenching.

Materials:

  • This compound solution containing chloride ions

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Take a known volume of your this compound solution.

  • Slowly add a stoichiometric amount of silver nitrate solution while stirring. A white precipitate of silver chloride (AgCl) will form.[1]

  • To ensure complete precipitation, add one more drop of the silver nitrate solution. If more precipitate forms, continue adding AgNO₃ solution dropwise until no more precipitate is observed.

  • Centrifuge the solution to pellet the AgCl precipitate.

  • Carefully decant the supernatant containing the this compound into a clean tube.

  • For complete removal of any remaining fine precipitate, pass the supernatant through a 0.22 µm syringe filter.[1]

  • The resulting chloride-free this compound solution can now be used for fluorescence measurements.[1]

References

optimizing extraction yield of quinine from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of quinine (B1679958) from plant material, primarily Cinchona bark.

Troubleshooting Guide

This section addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Question: Why is my this compound extraction yield unexpectedly low?

Answer: Low this compound yield can be attributed to several factors throughout the extraction process. Consider the following potential causes and solutions:

  • Inadequate Grinding of Plant Material: The particle size of the Cinchona bark significantly impacts extraction efficiency. If the powder is too coarse, the solvent cannot effectively penetrate the plant matrix.

    • Solution: Ensure the bark is pulverized to a fine powder (e.g., 14 mesh) to maximize the surface area available for extraction.[1]

  • Incorrect Solvent Selection: The choice of solvent and its polarity are critical for effective this compound extraction.

    • Solution: Methanol (B129727) has shown good recovery of this compound.[2] The efficiency of extraction is known to increase in a basic medium.[2] For instance, methanol modified with 20% (v/v) diethyl amine has been identified as an optimal solvent for Soxhlet extraction, yielding a high recovery of this compound.[1][2] Ethanol (B145695) is also a safe and effective solvent.[1]

  • Suboptimal pH Conditions: this compound is an alkaloid, and its solubility is pH-dependent. Extraction is often more efficient in a basic environment.

    • Solution: An alkaline pre-treatment step is crucial. This is typically achieved by mixing the powdered bark with an alkaline solution like calcium hydroxide (B78521) (slaked lime), ammonia (B1221849) water, or sodium hydroxide to convert this compound salts into the free base, which is more soluble in organic solvents.[3][4][5][6]

  • Inefficient Extraction Method or Parameters: The duration, temperature, and method of extraction may not be optimal.

    • Solution: Review and optimize your extraction parameters. For Soxhlet extraction, a duration of 6-10 hours is common.[1][4] For modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), parameters such as temperature, time, and solvent concentration need to be fine-tuned.[1][7][8]

Question: The extracted solution is highly colored. How can I decolorize it?

Answer: The presence of pigments and other impurities is common in crude plant extracts.

  • Solution: After the acidic extraction step where this compound is in the aqueous phase, you can add activated charcoal to the heated solution.[3] The charcoal will adsorb many of the colored impurities. The charcoal is then removed by filtering the hot solution.

Question: I am having trouble crystallizing the this compound sulfate (B86663) from the aqueous solution. What could be the issue?

Answer: Difficulty in crystallization can stem from several issues related to supersaturation and purity.

  • Supersaturation Issues: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Re-heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound sulfate. Then, allow it to cool slowly again.[6]

  • Nucleation Inhibition: Sometimes, crystallization needs a "seed" to start.

    • Solution: Try scratching the inner wall of the flask with a glass rod to create nucleation sites. Alternatively, if available, add a tiny seed crystal of pure this compound sulfate to the solution.[6]

  • Presence of Impurities: High levels of impurities can interfere with the formation of a crystal lattice.

    • Solution: Ensure the decolorization step with activated charcoal was performed effectively. If impurities persist, an additional purification step may be necessary before attempting recrystallization.[6]

  • Incorrect Cooling Process: Cooling the solution too rapidly can lead to the formation of an oil or amorphous precipitate instead of crystals.

    • Solution: Allow the filtrate to cool slowly to room temperature first, and then place it in an ice bath to promote the formation of well-defined crystals.[3]

Frequently Asked Questions (FAQs)

What is the general principle behind this compound extraction from Cinchona bark?

The extraction of this compound relies on the manipulation of its solubility based on pH. This compound exists as a salt in the bark and is converted to its free base form using an alkaline substance. This free base is soluble in organic solvents but not in alkaline water. It is first extracted into an organic solvent. Subsequently, the organic solvent is treated with an acidic solution, which converts the this compound free base back into a salt (e.g., this compound sulfate). This salt is soluble in the acidic aqueous solution, allowing it to be separated from the organic solvent. Finally, the this compound salt is crystallized from the aqueous solution.[3]

Which Cinchona species has the highest this compound content?

The this compound content varies significantly among different Cinchona species. Cinchona ledgeriana typically has the highest concentration, ranging from 5% to 14% by dry weight of the bark. Cinchona calisaya (Yellow Bark) also has a high content, usually between 4% and 8%.[3]

What are the most common solvents used for this compound extraction?

A variety of organic solvents can be used. Toluene (B28343) is frequently employed in laboratory-scale Soxhlet extractions.[3][4] Other effective solvents include methanol, ethanol, and chloroform.[1][3][9] The choice of solvent can be further optimized by adding a base, such as diethyl amine, to improve extraction efficiency.[1][2] For greener extraction methods, ethanol is a preferred choice due to its low toxicity.[1]

How do modern extraction techniques like MAE and UAE compare to traditional methods?

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over conventional methods like Soxhlet extraction.[1][7][8]

  • Time Efficiency: MAE and UAE are much faster. For example, an MAE can achieve maximum yield in about 34 minutes, and a UAE in 15 minutes, compared to 10 hours for a Soxhlet extraction.[1][7]

  • Higher Yield: Optimized MAE has been shown to produce a higher yield of this compound compared to both UAE and Soxhlet extraction.[1][7]

  • Sustainability: These modern methods generally consume less solvent and energy, aligning with the principles of green chemistry.[1][7][8]

Data Presentation

Table 1: Comparison of this compound Yield from Cinchona officinalis Bark using Different Extraction Methods.

Extraction MethodOptimized ConditionsExtraction TimeThis compound Yield (mg/g dry weight)Reference
Microwave-Assisted Extraction (MAE)65% Ethanol, 130°C34 min3.93 ± 0.11[1][7][8]
Ultrasound-Assisted Extraction (UAE)61% Ethanol, 25°C15 min2.81 ± 0.04[1][7][8]
Soxhlet ExtractionToluene10 hours2.01 ± 0.07[1][7]
Soxhlet ExtractionMethanol with 20% Diethyl Amine10 hours22.02 (2.202%)[1]

Table 2: this compound Content in the Bark of Various Cinchona Species.

Cinchona SpeciesCommon NameTypical this compound Content (% by dry weight)
Cinchona ledgeriana5 - 14%
Cinchona calisayaYellow Bark4 - 8%
Cinchona officinalisCrown Bark2 - 7.5%
Cinchona pubescens1.5 - 5%
Cinchona succirubraRed Bark1 - 4%

Source: BenchChem[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Soxhlet Extraction

This protocol describes a typical method for extracting this compound from powdered Cinchona bark.

Materials:

  • 100 g powdered Cinchona bark

  • 15 g Calcium hydroxide (slaked lime)

  • 200 mL Water

  • 500 mL Toluene

  • 100 mL 2M Sulfuric acid

  • Activated charcoal

  • Soxhlet apparatus, heating mantle, separatory funnel, filter paper

Methodology:

  • Alkaline Treatment: Create a slurry by mixing 15 g of calcium hydroxide in 200 mL of water. Add this to 100 g of powdered Cinchona bark and mix thoroughly. This step converts the this compound sulfate in the bark to its free base form.[3]

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry powder.[3]

  • Solvent Extraction: Place the dried, basified powder into a thimble and load it into a Soxhlet apparatus. Add 500 mL of toluene to the receiving flask and heat the mixture under reflux for 4-6 hours to extract the this compound free base into the toluene.[3]

  • Acidic Extraction: After cooling, transfer the toluene extract to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The this compound will move into the acidic aqueous phase as this compound sulfate. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Decolorization: Heat the collected aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to crystallize the this compound sulfate.[3]

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold distilled water. Dry the purified crystals.[3]

Protocol 2: Optimized Microwave-Assisted Extraction (MAE)

This protocol is based on optimized conditions for rapid extraction.[1][7][8]

Materials:

  • Powdered Cinchona officinalis bark

  • 65% aqueous Ethanol solution

  • Microwave extraction system

Methodology:

  • Sample Preparation: Place a known amount of powdered Cinchona bark into the microwave extraction vessel.

  • Solvent Addition: Add the 65% aqueous ethanol solution to the vessel, ensuring the plant material is fully submerged.

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the parameters as follows:

    • Temperature: 130°C

    • Extraction Time: 34 minutes

  • Post-Extraction: After the cycle is complete, carefully remove the vessel and allow it to cool. Filter the extract to separate the solid residue from the liquid. The resulting liquid contains the extracted this compound.

Protocol 3: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol provides a very rapid method for this compound extraction.[1][7][8]

Materials:

  • Powdered Cinchona officinalis bark

  • 61% aqueous Ethanol solution

  • Ultrasound bath or probe sonicator

Methodology:

  • Sample Preparation: Place a known amount of powdered Cinchona bark into a suitable flask.

  • Solvent Addition: Add the 61% aqueous ethanol solution.

  • Extraction: Place the flask in an ultrasound bath or insert an ultrasonic probe. Set the parameters as follows:

    • Temperature: 25°C

    • Extraction Time: 15 minutes

  • Post-Extraction: After sonication, filter the mixture to separate the bark residue from the this compound-containing extract.

Visualizations

G start_end start_end start Start: Powdered Cinchona Bark alkaline Alkaline Treatment (e.g., with Ca(OH)₂) start->alkaline Converts this compound salt to free base extraction Solvent Extraction (e.g., Toluene) alkaline->extraction Extracts free base into organic solvent acidic Acidic Extraction (with H₂SO₄) extraction->acidic Transfers this compound to aqueous phase as salt decolorize Decolorization (with Activated Charcoal) acidic->decolorize Removes impurities crystallize Crystallization decolorize->crystallize Purifies by crystallization end_node End: Pure This compound Sulfate crystallize->end_node

Caption: A generalized workflow for the extraction of this compound from Cinchona bark.

G problem problem check check solution solution low_yield Low this compound Yield? check_grind Is bark finely powdered? low_yield->check_grind check_ph Was alkaline pre-treatment done? check_grind->check_ph Yes sol_grind Grind bark to a fine powder. check_grind->sol_grind No check_solvent Is the solvent optimal? check_ph->check_solvent Yes sol_ph Treat with lime or another base. check_ph->sol_ph No check_params Are extraction parameters correct? check_solvent->check_params Yes sol_solvent Use methanol/DEA or ethanol. check_solvent->sol_solvent No sol_params Increase time/ temperature. check_params->sol_params No

Caption: Troubleshooting workflow for diagnosing the cause of low this compound yield.

G Comparison of Extraction Methods soxhlet Soxhlet Time: Very Long (hrs) Yield: Good Solvent Use: High mae MAE Time: Very Short (mins) Yield: Highest Energy: Microwave uae UAE Time: Shortest (mins) Yield: High Energy: Sonication center center->soxhlet center->mae center->uae

Caption: A comparison of key features for different this compound extraction methods.

References

Quinine Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinine (B1679958) stability. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for experiments involving this compound. Here you will find FAQs, detailed experimental protocols, and data on the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is susceptible to degradation from several factors, including:

  • pH: It is sensitive to both acidic and basic conditions, leading to hydrolysis and isomerization. It is most stable in neutral conditions.[1][2]

  • Oxidation: Oxidizing agents, such as hydrogen peroxide, can degrade this compound.[1]

  • Light: Exposure to UV light can cause significant photodegradation.[3][4]

  • Heat: Elevated temperatures can accelerate degradation, leading to the formation of isomers and other degradation products.[1]

Q2: What is the optimal pH for storing this compound solutions?

A2: this compound solutions are most stable under neutral pH conditions.[1] Significant degradation occurs in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) environments.[1]

Q3: What are the major degradation products of this compound?

A3: The primary degradation products depend on the stress condition:

  • Acid/Heat: Under acidic and/or thermal stress, this compound isomerizes to quinotoxine (also known as quinicine).[5] This is a well-documented conversion.[5][6]

  • Oxidation: Oxidative stress, particularly from hydrogen peroxide, leads to the formation of quintenine , a carboxylic acid derivative, with the release of formic acid.[1] The amine group on the quinuclidine (B89598) ring can also be oxidized to form This compound-N-oxide .[7]

  • Photodegradation: The degradation products from light exposure are complex and can involve reactions proceeding via a free radical mechanism.[4]

Q4: How should I store this compound and its solutions to ensure stability?

A4: To ensure the stability of this compound and its solutions, the following storage conditions are recommended:

  • Solid Form: Store in a cool, dry, well-ventilated, and dark place. Keep the container tightly closed.[3]

  • Solutions: Prepare solutions in a neutral pH buffer if possible. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] For intravenous solutions, admixtures in common infusion solutions have been shown to be stable for at least 24 hours at room temperature without light protection.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram. Degradation of this compound due to improper sample handling or storage.- Ensure your sample is dissolved in a neutral solvent or mobile phase.[1] - Protect your samples from light during preparation and analysis.[3] - Prepare fresh solutions and analyze them promptly.
Loss of this compound concentration over time in solution. The solution pH may be too acidic or basic, or it may be exposed to light or heat.- Adjust the pH of your solution to be as close to neutral as possible. - Store solutions in a dark place, or use amber-colored containers.[3] - Store solutions at refrigerated temperatures if they are not for immediate use.
Inconsistent results in stability studies. Variability in stress conditions (temperature, light intensity, pH).- Use a calibrated oven or water bath for thermal stress studies. - For photostability studies, use a photostability chamber with a calibrated light source.[3] - Carefully control and monitor the pH of your solutions throughout the experiment.
Difficulty in separating this compound from its degradation products by HPLC. Suboptimal HPLC method parameters.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Consider a different column chemistry (e.g., Phenyl, Cyano) for alternative selectivity. - Reduce the flow rate to improve separation efficiency.

Data Presentation: Forced Degradation Studies

The following table summarizes the results from forced degradation studies on this compound sulfate (B86663), indicating its stability under various stress conditions.

Table 1: this compound Sulfate Degradation under Stress Conditions

Stress ConditionReagents and Conditions% Drug Content Remained (Mean ± SD, n=3)Major Degradation Product(s)
Acid Hydrolysis 0.1 N HCl, refluxed at 80°C for 1 hour78.53 ± 1.05%Quinotoxine
Base Hydrolysis 0.1 N NaOH, refluxed at 80°C for 1 hour82.17 ± 0.88%Not specified
Oxidative Degradation 0.1% H₂O₂, room temperature49.16 ± 0.61%Quintenine
Neutral Hydrolysis Water, refluxed at 80°C for 1 hour98.08 ± 0.93%-
Thermal Degradation Heated in oven at 105°C for 24 hours92.45 ± 1.12%Quinotoxine
Photodegradation Exposed to UV light (254 nm) for 24 hours85.67 ± 1.34%Complex mixture

Data adapted from a forced degradation study on an extemporaneous this compound sulfate suspension.[1]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a typical stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.[1][8]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0), acetonitrile, and methanol (B129727). A common starting ratio is 40:25:35 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20-50 µL.[1]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection Wavelength: 330 nm.[1]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound sulfate reference standard in the mobile phase (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 1-50 µg/mL).

  • Sample Solution: For drug products, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical this compound concentration within the calibration range. For solutions from forced degradation studies, dilute the samples with the mobile phase to a suitable concentration for analysis.[3]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify this compound and any degradation products by comparing their retention times and peak areas to the standards.

Protocol for Forced Degradation Studies

This protocol outlines the procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and products.[1][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1.0 N HCl. Reflux the mixture at 80°C for 1 hour.[1] After cooling, neutralize the solution with 1.0 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1.0 N NaOH. Reflux the mixture at 80°C for 1 hour.[1] After cooling, neutralize the solution with 1.0 N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[3]

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.[3] A separate sample of solid this compound should also be subjected to the same thermal stress.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container (e.g., quartz cuvette) to a UV light source (e.g., 254 nm) or in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.[3]

3. Sample Analysis:

  • After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration.

  • Analyze the unstressed (control) and stressed samples using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Visualizations: Degradation Pathways and Workflows

This compound Degradation Pathways

Quinine_Degradation cluster_acid_heat Acid / Heat cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) This compound This compound Quinotoxine Quinotoxine (Quinicine) This compound->Quinotoxine Isomerization Quintenine Quintenine This compound->Quintenine Oxidation Quinine_N_Oxide This compound-N-Oxide This compound->Quinine_N_Oxide N-Oxidation Photodegradation_Products Complex Mixture of Photodegradation Products This compound->Photodegradation_Products Radical Reactions

Caption: Major degradation pathways of this compound under different stress conditions.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prep_Stock->Stress Control Prepare Control Sample (Unstressed) Prep_Stock->Control Dilute Dilute Samples for Analysis Stress->Dilute Control->Dilute Inject_Samples Inject Stressed & Control Samples Dilute->Inject_Samples HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Calibrate Inject Standards & Generate Calibration Curve HPLC_Setup->Calibrate Calibrate->Inject_Samples Analyze_Chroma Analyze Chromatograms (Identify/Quantify Peaks) Inject_Samples->Analyze_Chroma Calc_Deg Calculate % Degradation Analyze_Chroma->Calc_Deg Mass_Balance Perform Mass Balance Calculation Analyze_Chroma->Mass_Balance Identify_DP Identify Degradation Products (if necessary) Calc_Deg->Identify_DP

Caption: General workflow for conducting forced degradation stability studies of this compound.

Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting_Logic rect_node rect_node Start Unexpected Peak in Chromatogram? Is_Control Is the peak present in the control sample? Start->Is_Control Is_Blank Is the peak present in the blank injection? Is_Control->Is_Blank Yes Degradation Potential Degradation Product. Investigate stress conditions. Is_Control->Degradation No Impurity Impurity in starting material or reagents. Is_Blank->Impurity No Contamination System Contamination (e.g., mobile phase, solvent wash). Is_Blank->Contamination Yes Carryover Carryover from previous injection. Impurity->Carryover If peak appears intermittently

Caption: A logical flow for troubleshooting the origin of unexpected peaks.

References

Technical Support Center: Improving Stereoselectivity in Quinine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the stereoselectivity of this compound-catalyzed reactions?

A1: This compound (B1679958) and its derivatives are bifunctional organocatalysts. They possess both a basic tertiary amine on the quinuclidine (B89598) ring and a hydrogen-bond-donating hydroxyl group (or other functional group at the C9 position). This allows the catalyst to simultaneously activate both the nucleophile and the electrophile, organizing them in a chiral pocket and favoring the formation of one enantiomer over the other.[1][2]

Q2: I am observing very low or no enantioselectivity. What are the most common initial checks I should perform?

A2: When faced with poor enantioselectivity, systematically verify the integrity of your starting materials and reaction setup. Begin with these fundamental checks:

  • Catalyst Purity and Integrity: Ensure the this compound or this compound derivative is of high enantiomeric and chemical purity. Impurities can lead to competing, non-selective background reactions. Using a fresh batch of catalyst is recommended if the current one is old.[3]

  • Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can interfere with the catalytic cycle.[3][4] Ensure your solvent and reagents are appropriately dried, as excessive moisture can negatively impact performance.[3][4]

  • Reaction Conditions: Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent with established protocols.[4]

Q3: How does the choice of solvent affect the enantioselectivity of the reaction?

A3: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity.[3][5] Polar, non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3) often provide good results.[3] However, the optimal solvent is reaction-specific, and screening a range of solvents is highly advisable.[3] In some cases, π-π stacking interactions between the aromatic rings of the catalyst and substrates, influenced by the solvent, are important in determining the degree of asymmetric induction.[6][7]

Q4: Can modifying the this compound catalyst improve stereoselectivity?

A4: Absolutely. Modifying the C9 hydroxyl group of this compound with moieties like thiourea (B124793) or squaramide can significantly enhance enantioselectivity.[1][8] These modified catalysts are stronger hydrogen-bond donors, leading to better organization of the transition state. For instance, this compound-squaramide catalysts have shown superior catalytic activity compared to this compound-thiourea catalysts in certain conjugate additions.[8]

Q5: I suspect my this compound catalyst has degraded. How can I store it properly, and are there signs of degradation?

A5: this compound and its derivatives can be sensitive to light and oxidation. They should be stored in well-closed, light-resistant containers in a cool, dry place. A darkening in color may indicate degradation. For solutions, it is recommended to use them fresh or store them for short periods under an inert atmosphere.[3]

Q6: Are there any additives that can improve the enantioselectivity of my reaction?

A6: Yes, additives can have a beneficial effect. For example, the use of molecular sieves is crucial in some reactions to remove trace amounts of water, which can hydrolyze reagents or interact with the catalyst, leading to lower yields and enantioselectivity.[3] In some cases, acid co-catalysts can also influence the yield and enantioinduction.[9]

Troubleshooting Guide for Low Enantioselectivity

If you are experiencing low enantiomeric excess (ee%), follow this troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.

Step 1: Verify Reagent and Substrate Quality
  • Question: Are my starting materials and reagents pure?

  • Action: Ensure the purity of your substrate, reagents, and solvents. Impurities can act as competing catalysts or inhibitors. Consider re-purifying your starting materials if there is any doubt. Acidic impurities, for instance, can neutralize the basic sites of the catalyst.[3]

Step 2: Optimize Reaction Conditions
  • Question: Could the reaction temperature be suboptimal?

  • Action: Temperature can have a significant impact on enantioselectivity.[10] Generally, lowering the reaction temperature can improve enantioselectivity, although this may require longer reaction times.[3][9] A good starting point is to cool the reaction to 0 °C and then to lower temperatures if necessary. However, in some rare cases, higher temperatures have been observed to increase enantioselectivity.[10]

  • Question: Is the solvent choice appropriate?

  • Action: The choice of solvent is critical.[5] It is recommended to screen a variety of solvents with different polarities. Refer to the data tables below for examples of solvent effects on specific reactions.

  • Question: Could the concentration be affecting the outcome?

  • Action: Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.[3]

Step 3: Evaluate the Catalyst
  • Question: Is the catalyst active and pure?

  • Action 1: Use a fresh batch of catalyst. If you have been using an old bottle of catalyst, its activity may have diminished.[3]

  • Action 2: Consider catalyst loading. While a higher catalyst loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity.[3] It is worthwhile to screen different catalyst loadings; in some cases, very low catalyst loadings (e.g., 0.5 mol%) have provided excellent enantiomeric excess.[11]

  • Action 3: Consider a modified catalyst. If optimizing conditions with unmodified this compound does not yield the desired selectivity, consider using a this compound derivative with a thiourea or squaramide moiety at the C9 position. These modifications can significantly improve stereocontrol.[1][8]

Step 4: Consider Substrate Effects
  • Question: Is the substrate structure influencing the stereoselectivity?

  • Action: The electronic and steric properties of the substrate can play a crucial role. For some reactions, electron-donating or electron-withdrawing groups on the substrate can affect the enantioselectivity.[12] If possible, investigate analogues of your substrate to understand its influence on the reaction outcome.

Data on Reaction Parameter Optimization

Table 1: Effect of Solvent on a this compound-Catalyzed Sulfa-Michael Addition
EntrySolventTime (h)Yield (%)ee (%)
1THF48579
2Dioxane49075
3CH2Cl22.54265
4CHCl325065
5EtOAc24965
6TBME19257
7Et2O32857
8MeCN18155
9Hexane1>996

Data adapted from a study on the sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone catalyzed by a this compound-derived sulfonamide.[13]

Table 2: Effect of Temperature on a this compound-Based Michael Addition
EntryTemperature (°C)Time (h)Yield (%)ee (%)
1Room Temp249590
20489697
3-20729298

Illustrative data based on general trends observed in organocatalysis. Reducing the reaction temperature often leads to a slight increase in enantioselectivity.[9]

Experimental Protocols

General Procedure for a this compound-Thiourea Catalyzed Michael Addition of Malononitrile (B47326) to an Enone
  • To a stirred solution of the enone (0.5 mmol) in the chosen solvent (2.0 mL) at the desired temperature, add the this compound-thiourea catalyst (0.05 mmol, 10 mol%).

  • Add malononitrile (0.6 mmol) to the reaction mixture.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for a this compound-Squaramide Catalyzed Asymmetric Aza-Henry Reaction
  • To a solution of the ketimine (0.2 mmol) and the this compound-derived squaramide catalyst (0.01 mmol, 5 mol%) in dichloromethane (1 mL) under a nitrogen atmosphere, add the nitroalkane (0.3 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 24-72 hours).

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the product.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC.

Diagrams

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Step 1: Verify Purity - Catalyst - Reagents - Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok optimize_conditions Step 2: Optimize Conditions - Temperature - Solvent - Concentration conditions_ok Selectivity Improved? optimize_conditions->conditions_ok evaluate_catalyst Step 3: Evaluate Catalyst - Fresh Batch? - Catalyst Loading - Modified Catalyst? catalyst_ok Selectivity Improved? evaluate_catalyst->catalyst_ok check_substrate Step 4: Consider Substrate - Electronic Effects - Steric Hindrance end_further_investigation Further Investigation Needed check_substrate->end_further_investigation purity_ok->check_purity No, Repurify purity_ok->optimize_conditions Yes conditions_ok->evaluate_catalyst No end_success High Enantioselectivity Achieved conditions_ok->end_success Yes catalyst_ok->check_substrate No catalyst_ok->end_success Yes

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Factors_Affecting_Stereoselectivity center Stereoselectivity (ee%) catalyst Catalyst - Purity - Structure (Modification) - Loading catalyst->center solvent Solvent - Polarity - Coordinating Ability solvent->center temperature Temperature temperature->center substrate Substrate - Sterics - Electronics substrate->center additives Additives - Co-catalysts - Water Scavengers additives->center

Caption: Key factors influencing the stereoselectivity of this compound-catalyzed reactions.

Experimental_Workflow start Start setup Reaction Setup - Add solvent, catalyst, and substrate start->setup reaction Run Reaction - Control temperature and stirring setup->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Workup - Quench reaction, extract product monitor->workup Complete purify Purification - Column Chromatography workup->purify analyze Analysis - Determine yield and ee% (Chiral HPLC) purify->analyze end End analyze->end

Caption: General experimental workflow for a this compound-catalyzed reaction.

References

Technical Support Center: Addressing Matrix Effects in Quinine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of matrix effects in the quantitative analysis of quinine (B1679958) in biological samples. The information is tailored for researchers, scientists, and professionals in drug development utilizing LC-MS/MS methodologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] In the analysis of this compound, endogenous substances from biological samples (e.g., plasma, blood, urine) like phospholipids (B1166683), salts, and proteins can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3][4][5] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[4][6]

Q2: What are the common signs of significant matrix effects in my data?

A: Common indicators of matrix effects in your analytical data include:

  • Low Signal Intensity: A classic symptom of ion suppression, where matrix components compete with this compound for ionization, thereby reducing its signal.[6]

  • High Variability and Poor Reproducibility: The composition of biological matrices can differ from sample to sample, leading to inconsistent matrix effects and, consequently, high variability in results.[6]

  • Inaccurate Quantification: Poor accuracy and precision in quality control (QC) samples are often due to uncompensated matrix effects that vary across the analytical run.[3]

  • Distorted Peak Shapes: While often a chromatographic issue, severe matrix effects can contribute to peak tailing, fronting, or splitting by affecting the analytical column and the ionization process.[6]

Q3: How can I quantitatively assess the matrix effect for this compound analysis?

A: The gold standard for quantitatively assessing matrix effects is the post-extraction spiking method, which is used to calculate a Matrix Factor (MF).[4] The process involves comparing the LC-MS/MS response of this compound in a post-extraction spiked blank matrix to its response in a neat solution.

The calculation is as follows: Matrix Factor (MF) = (Peak Response of Analyte in Spiked Matrix Extract) / (Peak Response of Analyte in Neat Solution) [7]

  • An MF value of < 1 indicates ion suppression.

  • An MF value of > 1 indicates ion enhancement.

  • An MF value equal to 1 suggests no significant matrix effect.

According to FDA guidelines, this should be evaluated using matrix from at least six different sources to assess inter-subject variability.[1][8]

Q4: What is a Stable Isotope-Labeled (SIL) Internal Standard, and why is it highly recommended for this compound analysis?

A: A Stable Isotope-Labeled (SIL) Internal Standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[9] A SIL-IS is considered the best choice for an internal standard because its chemical and physical properties are nearly identical to the unlabeled analyte.[5][10]

It is highly recommended because:

  • Co-elution: It co-elutes precisely with the native this compound.

  • Compensation: It experiences the same degree of ion suppression or enhancement as the analyte.

  • Accuracy: By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively canceled out, leading to highly accurate and precise results.[5][10]

Q5: What are the primary sources of matrix effects in plasma and blood samples?

A: The most significant source of matrix effects in plasma and blood samples are phospholipids from cell membranes.[5][11] These molecules are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with analytes during common sample preparation procedures like protein precipitation.[5][11] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[4]

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during the analysis of this compound and provides logical workflows for their resolution.

Problem: Low Signal Intensity or Poor Sensitivity

This issue is frequently caused by ion suppression from endogenous matrix components.

cluster_0 Troubleshooting Low Signal Intensity Start Low Signal Intensity Observed Step1 1. Evaluate Sample Preparation Is cleanup sufficient? Start->Step1 Step2 2. Optimize Chromatography Are analyte and interferences separated? Step1->Step2 Yes Action1a Switch from PPT to LLE or SPE Step1->Action1a No Action1b Incorporate Phospholipid Removal (PLR) step Step1->Action1b No Step3 3. Use a SIL Internal Standard Is matrix effect compensated for? Step2->Step3 Yes Action2 Adjust gradient, change column, or modify mobile phase Step2->Action2 No End Signal Intensity Improved Step3->End Yes Action3 Incorporate this compound-d3 or ¹³C-Quinine Step3->Action3 No Action1a->Step2 Action1b->Step2 Action2->Step3 Action3->End

Troubleshooting workflow for low signal intensity.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[5]

    • If you are using a simple Protein Precipitation (PPT) method, it may not be sufficiently removing phospholipids.[5][12]

    • Action: Switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are more effective at removing interfering compounds.[12][13] Consider using specialized phospholipid removal plates or cartridges.[14][15]

  • Optimize Chromatographic Separation: Poor separation between this compound and matrix components leads to co-elution and ion suppression.[16]

    • Action: Review your LC method. Try adjusting the gradient profile to better separate this compound from the region where phospholipids typically elute. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers.[17]

  • Utilize an Appropriate Internal Standard: If you are not using a Stable Isotope-Labeled (SIL) internal standard, your current IS may not be adequately compensating for the signal suppression.

    • Action: The use of a SIL internal standard for this compound is the most effective way to compensate for matrix effects and ensure accurate quantification, even if some ion suppression remains.[5][9]

Problem: High Variability and Poor Reproducibility

This issue often points to inconsistent matrix effects across different samples or batches.

cluster_1 Troubleshooting High Variability Start High Variability Observed Step1 1. Review Sample Preparation Is the method robust and consistent? Start->Step1 Step2 2. Implement SIL Internal Standard Is variability being properly compensated? Step1->Step2 Yes Action1 Automate extraction if possible; Ensure consistent timing, volumes, and mixing Step1->Action1 No Step3 3. Check for Carryover Is there residual analyte from previous injections? Step2->Step3 Yes Action2 Switch from structural analog IS to a SIL-IS Step2->Action2 No End Reproducibility Improved Step3->End Yes Action3 Optimize needle wash method; Inject blank after high concentration sample Step3->Action3 No Action1->Step2 Action2->Step3 Action3->End

References

minimizing photodegradation of quinine during fluorescence measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinine (B1679958) fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing photodegradation during fluorescence measurements and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern during this compound fluorescence measurements?

A1: Photodegradation, or photobleaching, is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1] This is a significant concern in this compound fluorescence measurements because it leads to a decrease in fluorescence intensity over time, which can result in inaccurate and irreproducible data.[2][3] Prolonged exposure to the excitation light source is a primary cause of this issue.[2]

Q2: What are the optimal excitation and emission wavelengths for this compound fluorescence, and how do they relate to photodegradation?

A2: In acidic solutions, such as 0.05 M or 0.1 M sulfuric acid (H₂SO₄), this compound exhibits two main excitation wavelengths at approximately 250 nm and 350 nm, with a broad emission peak around 450 nm.[3][4] While both excitation wavelengths can be used, the 350 nm wavelength is more commonly employed for quantitative analysis.[3] It is important to note that exposure to UV light, particularly at higher intensities, can accelerate the rate of photodegradation.[5]

Q3: My this compound fluorescence signal is decreasing over time. How can I determine if this is due to photodegradation or another issue?

A3: A decreasing fluorescence signal over time is a strong indicator of photodegradation.[3] To confirm this, you can perform a time-course measurement by continuously exposing a single sample to the excitation light and recording the fluorescence intensity at regular intervals. If the intensity consistently decreases, photodegradation is the likely cause. Other potential causes for a drifting signal include temperature fluctuations and solvent evaporation.[2] Using a temperature-controlled cuvette holder and a cuvette with a lid can help mitigate these other factors.[2]

Q4: Can the solvent and pH of the solution affect the photodegradation of this compound?

A4: Yes, both solvent and pH can influence this compound's stability. This compound is most fluorescent and stable in acidic solutions (pH 1-2).[2] The sensitivity of this compound to photodegradation can be dependent on the experimental conditions, including the solvent matrix.[6] It is crucial to maintain a consistent and appropriate pH to ensure reproducible fluorescence measurements.[3]

Q5: Are there any chemical agents that can be added to my this compound solution to reduce photodegradation?

A5: Yes, photostabilizing agents, or antifade reagents, can be used to reduce photobleaching. These agents work by scavenging reactive oxygen species that are often involved in the photodegradation process.[7] For solution-based fluorescence, antioxidants such as ascorbic acid (Vitamin C) have been shown to be effective in protecting some pharmaceutical compounds from photodegradation.[8][9] However, the effectiveness of these agents can be concentration-dependent and may require optimization for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fluorescence measurements, with a focus on problems arising from photodegradation.

Problem Possible Cause(s) Recommended Solution(s)
Fluorescence intensity decreases with repeated measurements of the same sample. Photodegradation: The this compound molecules are being destroyed by the excitation light.[3]- Minimize the sample's exposure time to the excitation light.[2] - Reduce the intensity of the excitation source by using neutral density filters or adjusting the instrument settings (e.g., slit width, lamp power).[1] - Prepare fresh samples and keep them protected from light until measurement.[3] - Consider adding a photostabilizing agent like ascorbic acid to the solution.[8]
Poor reproducibility between replicate samples. Inconsistent light exposure: Different samples are being exposed to the excitation light for varying durations. Sample degradation: Stock solutions or diluted samples are degrading over time due to ambient light exposure.[3]- Standardize the measurement time for all samples. - Automate the measurement process if possible to ensure consistent timing. - Always store stock and sample solutions in the dark, for example, by wrapping containers in aluminum foil.[10] - Prepare fresh dilutions from the stock solution immediately before measurement.
Non-linear calibration curve at higher concentrations. Inner filter effect: The solution is too concentrated and is absorbing a significant portion of the excitation or emission light.[3] Accelerated photodegradation: Higher concentrations might lead to different photochemical kinetics under intense illumination.- Dilute the samples to ensure the absorbance at the excitation wavelength is below 0.1.[11] - Optimize the concentration range of your calibration standards to the linear response range of the instrument.
Low fluorescence signal-to-noise ratio. Low excitation intensity (to avoid photodegradation): Reducing the light intensity too much can lead to a weak signal. Quenching: Presence of quenching agents like chloride ions.[3]- Increase the instrument's detector gain (PMT voltage) instead of the excitation intensity. - Use signal averaging to improve the signal-to-noise ratio without increasing the peak excitation intensity. - Ensure that non-quenching acids, such as sulfuric or perchloric acid, are used for pH adjustment instead of hydrochloric acid.[2]

Strategies to Minimize Photodegradation

The following table summarizes key strategies to reduce the impact of photodegradation on your this compound fluorescence measurements.

Strategy Principle Key Parameters to Control Expected Outcome
Reduce Excitation Exposure Minimizing the number of photons that interact with the this compound molecules.- Exposure Time: Use the shortest possible measurement time.[2] - Excitation Intensity: Lower the lamp power or use neutral density filters.[1] - Slit Width: Narrower excitation slits reduce light throughput.[4]Slower rate of fluorescence decay, leading to more stable and reproducible readings.
Optimize Sample Handling Protecting the sample from ambient light before and during the experiment.- Storage: Keep stock and sample solutions in dark or amber containers.[10] - Preparation: Prepare samples immediately before measurement.[3]Preservation of the initial fluorescence intensity of the samples.
Chemical Stabilization Adding compounds that inhibit the chemical pathways of photodegradation.- Antioxidants: Addition of agents like ascorbic acid.[8] - Solvent Deoxygenation: Removing dissolved oxygen, which can participate in photochemical reactions.Increased photostability of the this compound solution, allowing for longer or more intense measurements.
Instrumental Settings Optimizing the spectrofluorometer settings for a balance of signal and stability.- Detector Gain (PMT Voltage): Increase to amplify the signal from lower excitation intensities.[4] - Signal Averaging: Improve signal-to-noise without increasing peak light intensity.Enhanced data quality with minimized photodegradation.

Experimental Protocols

Protocol 1: Quantifying this compound Photodegradation

This protocol allows for the quantitative assessment of this compound photodegradation under specific instrumental conditions.

Objective: To measure the rate of fluorescence decay of a this compound solution upon continuous exposure to excitation light.

Materials:

  • This compound sulfate (B86663)

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Quartz cuvette with a lid

Procedure:

  • Prepare a this compound solution: Prepare a solution of this compound sulfate in 0.1 M H₂SO₄ at a concentration that gives a strong fluorescence signal without significant inner filter effects (absorbance < 0.1 at the excitation wavelength).

  • Instrument setup:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Select appropriate excitation and emission slit widths.

    • Set the temperature of the cuvette holder to a constant value (e.g., 25°C).

  • Measurement:

    • Place the this compound solution in the quartz cuvette and insert it into the holder.

    • Set the spectrofluorometer to a time-scan mode.

    • Start the measurement and continuously record the fluorescence intensity at 450 nm over a set period (e.g., 10-30 minutes), with data points collected at regular intervals (e.g., every 10 seconds).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • Fit the decay curve to an appropriate kinetic model (e.g., a first-order exponential decay) to determine the photodegradation rate constant.

Protocol 2: Evaluating the Effectiveness of a Photostabilizing Agent

This protocol is designed to test the ability of a chemical agent, such as ascorbic acid, to reduce the photodegradation of this compound.

Objective: To compare the photodegradation rate of this compound in the presence and absence of a potential photostabilizer.

Materials:

  • This compound sulfate

  • 0.1 M Sulfuric acid (H₂SO₄)

  • Photostabilizing agent (e.g., ascorbic acid)

  • Spectrofluorometer

  • Quartz cuvette

Procedure:

  • Prepare solutions:

    • Prepare a stock solution of this compound sulfate in 0.1 M H₂SO₄.

    • Prepare a stock solution of the photostabilizing agent (e.g., ascorbic acid) in 0.1 M H₂SO₄.

    • Prepare two sets of sample solutions:

      • Control: this compound solution (from stock) in 0.1 M H₂SO₄.

      • Test: this compound solution (from stock) with the photostabilizing agent at the desired concentration in 0.1 M H₂SO₄.

  • Quantify photodegradation:

    • Following Protocol 1 , measure the photodegradation rate for both the control and the test solutions under identical instrumental conditions.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for both the control and test samples on the same graph.

    • Calculate the photodegradation rate constants for both conditions.

    • A significantly lower rate constant for the test solution indicates that the agent is an effective photostabilizer.

Visual Guides

Troubleshooting Workflow for Decreasing Fluorescence Signal

TroubleshootingWorkflow start Start: Fluorescence Signal Decreasing Over Time check_photodegradation Is the sample continuously exposed to excitation light? start->check_photodegradation is_photodegradation Potential Photodegradation check_photodegradation->is_photodegradation check_temp Is the cuvette holder temperature-controlled? is_photodegradation->check_temp No solution_photodegradation Minimize Light Exposure: - Reduce measurement time - Lower excitation intensity - Use photostabilizers is_photodegradation->solution_photodegradation Yes is_temp_stable Potential Temperature Fluctuation check_temp->is_temp_stable check_evaporation Is the cuvette sealed or covered? is_temp_stable->check_evaporation Yes solution_temp Use a temperature-controlled cuvette holder and allow for equilibration. is_temp_stable->solution_temp No is_evaporation Potential Solvent Evaporation check_evaporation->is_evaporation solution_evaporation Use a cuvette with a lid or cap. is_evaporation->solution_evaporation No end_node Problem Resolved is_evaporation->end_node Yes solution_photodegradation->end_node solution_temp->end_node solution_evaporation->end_node

Caption: Troubleshooting flowchart for a decreasing fluorescence signal.

Experimental Workflow for Minimizing this compound Photodegradation

ExperimentalWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution in 0.1 M H₂SO₄ prep_samples Prepare Dilute Samples (Abs < 0.1) and Controls prep_this compound->prep_samples prep_stabilizer Prepare Photostabilizer Stock (e.g., Ascorbic Acid) prep_stabilizer->prep_samples protect_light Protect All Solutions From Light prep_samples->protect_light set_wavelengths Set Excitation (350 nm) and Emission (450 nm) Wavelengths min_intensity Minimize Excitation Intensity (Slits, Filters) set_wavelengths->min_intensity set_temp Set and Equilibrate Temperature min_intensity->set_temp set_pmt Adjust PMT Voltage for Optimal Signal set_temp->set_pmt measure Perform Time-Scan Measurement record Record Fluorescence Intensity vs. Time measure->record plot_data Plot Intensity vs. Time calc_rate Calculate Photodegradation Rate Constant plot_data->calc_rate compare Compare Rates With and Without Stabilizer calc_rate->compare

Caption: Workflow for assessing and minimizing this compound photodegradation.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of quinine (B1679958).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing in the HPLC analysis of this compound?

A1: The most common cause of peak tailing for this compound, a basic compound, is secondary interactions between the protonated this compound molecules and ionized residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2] this compound has two pKa values (approximately 4.13 and 8.52), meaning it is protonated and carries a positive charge in acidic mobile phases typically used in reversed-phase HPLC.[1] This positive charge leads to strong electrostatic interactions with the negatively charged silanol groups, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1][2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of this compound.[1][3] At a low pH (typically below 3), the residual silanol groups on the silica (B1680970) stationary phase are protonated (neutral), which minimizes their electrostatic interaction with the positively charged this compound molecules.[1][2][3] This reduction in secondary interactions leads to a more symmetrical peak shape. Conversely, at mid-range pH values, the silanol groups are ionized and readily interact with the protonated this compound, exacerbating peak tailing.[1]

Q3: What are mobile phase additives, and how can they improve this compound's peak shape?

A3: Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatographic performance. For basic compounds like this compound, two common types of additives are:

  • Competing Bases (e.g., Triethylamine - TEA): These are small basic molecules that are added to the mobile phase.[1] TEA, being a base, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from interacting with this compound.[1] This competitive binding reduces the secondary interactions that cause peak tailing.

  • Buffers (e.g., phosphate, acetate): Buffers are used to maintain a constant and precise pH throughout the analysis, which is crucial for reproducible retention times and consistent peak shapes.[4] They can also increase the ionic strength of the mobile phase, which can help to further mask the silanol interactions.[5]

Q4: Which type of HPLC column is best suited for this compound analysis to avoid peak tailing?

A4: Selecting the right column is crucial for minimizing peak tailing. For basic compounds like this compound, consider the following types of columns:

  • End-capped Columns: These columns have been treated to reduce the number of free silanol groups on the silica surface, thereby minimizing secondary interactions.[6]

  • High-Purity Silica Columns (Type B): Modern HPLC columns are often packed with high-purity silica that has a lower concentration of acidic silanol groups, leading to improved peak shapes for basic analytes.[7]

  • Columns with Novel Stationary Phases:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the analyte from the residual silanol groups.

    • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, resulting in a surface with fewer and less acidic silanol groups.

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, preventing them from interacting with the underlying silica and improving peak shape.[8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing in this compound analysis.

Problem: Significant Peak Tailing Observed for this compound

Initial Assessment Workflow

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust pH to 2.5 - 3.0 check_ph->adjust_ph No check_column Is an appropriate column being used? (End-capped, High-Purity Silica) check_ph->check_column Yes resolved Peak Tailing Resolved adjust_ph->resolved select_column Select a suitable column check_column->select_column No check_additives Are mobile phase additives being used? check_column->check_additives Yes select_column->resolved add_tea Add a competing base (e.g., 0.1% TEA) check_additives->add_tea No check_overload Is the column overloaded? check_additives->check_overload Yes add_tea->resolved reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_physical Check for physical issues (voids, blockages, extra-column volume) check_overload->check_physical No reduce_load->resolved maintenance Perform column and system maintenance check_physical->maintenance Yes check_physical->resolved No maintenance->resolved G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_mp Prepare Mobile Phases (pH 4.5, 4.0, 3.5, 3.0, 2.5) equilibrate Equilibrate Column (Start with pH 4.5) prep_mp->equilibrate prep_std Prepare this compound Standard (10 µg/mL) inject Inject Standard prep_std->inject equilibrate->inject loop_start measure_tf Measure Tailing Factor inject->measure_tf change_ph Change to Next pH change_ph->equilibrate loop_start->change_ph loop_end select_ph Select Optimal pH measure_tf->select_ph G cluster_without_tea Without TEA cluster_with_tea With TEA This compound Protonated this compound (Q-H+) silanol Ionized Silanol (Si-O-) This compound->silanol Strong Interaction tailing Peak Tailing silanol->tailing quinine2 Protonated this compound (Q-H+) symmetrical Symmetrical Peak quinine2->symmetrical Reduced Interaction silanol2 Ionized Silanol (Si-O-) tea Protonated TEA (TEA-H+) tea->silanol2 Competitive Binding

References

strategies to improve the solubility of quinine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the solubility of quinine (B1679958) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for this compound?

A1: The choice of solvent depends on the form of this compound you are using. This compound free base is practically insoluble in water but soluble in organic solvents like ethanol (B145695), chloroform, and methanol.[1][2][3] For in vitro assays requiring aqueous media, it is highly recommended to use a salt form of this compound, such as this compound hydrochloride, this compound dihydrochloride (B599025), or this compound sulfate (B86663), which have significantly better aqueous solubility.[4][5][6] this compound dihydrochloride is very soluble in water, making it an excellent choice for preparing aqueous stock solutions.[5]

Q2: Why is my this compound precipitating when I dilute my stock solution in the cell culture medium?

A2: This is a common issue caused by two main factors:

  • pH Change: this compound's solubility is highly pH-dependent.[7][8] It is significantly more soluble in acidic conditions.[1][9] Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). When an acidic this compound stock solution is added to this buffered medium, the pH increases, causing the less soluble this compound base to precipitate. The average precipitation point for this compound hydrochloride is at a pH of approximately 7.19.[8]

  • Solvent Change: If you are using a high concentration of an organic co-solvent (like ethanol) in your stock, diluting it into an aqueous medium can cause the this compound to fall out of solution.

Q3: Can I use DMSO to dissolve this compound?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, it is not the primary recommended solvent for this compound when aqueous solutions are needed.[10] The most effective and common strategy for increasing this compound's aqueous solubility is through acidification to form a soluble salt in situ.[11][12][13] If using an organic solvent is necessary, ethanol is a more commonly cited option for this compound.[2][3]

Q4: What is the difference in solubility between this compound hydrochloride and this compound dihydrochloride?

A4: this compound dihydrochloride is significantly more soluble in water than this compound hydrochloride.[5] this compound dihydrochloride is classified as "very soluble" in water, while this compound hydrochloride is "soluble."[5][14] The dihydrochloride salt has a lower pH in solution (pH 2.0-3.0 for a 30 mg/mL solution), which contributes to its high solubility.[5]

Troubleshooting Guide

Issue: this compound powder will not dissolve in water or buffer.

  • Cause: You are likely using this compound free base, which has very low aqueous solubility (around 500 mg/L).[1][15]

  • Solution 1: Use a Salt Form. The most effective solution is to use a more soluble salt form, such as this compound hydrochloride, this compound dihydrochloride, or this compound sulfate.[4][5]

  • Solution 2: Acidify the Solution. If you only have the free base, you can dissolve it by adding a dilute acid (e.g., 0.1 M HCl or 0.05 M H₂SO₄).[1][11] The acid will protonate the this compound molecule, forming a soluble salt in the solution. Titrate the acid slowly while stirring until the powder dissolves completely.

Issue: A precipitate forms immediately upon adding the acidic this compound stock to the buffered cell culture medium.

  • Cause: The buffering capacity of the medium raises the pH above the precipitation point of this compound.[8]

  • Solution 1: Lower the Stock Concentration. Prepare a more dilute acidic stock solution. When this is added to your medium, the final concentration of this compound may be below its solubility limit at physiological pH.

  • Solution 2: Use a Co-solvent. Prepare your stock solution in a mixture of ethanol and acidified water.[2] The ethanol can help maintain solubility upon dilution, but ensure the final ethanol concentration in the assay is not toxic to your cells.

  • Solution 3: Explore Advanced Formulations. For persistent issues, consider complexation with cyclodextrins (like β-cyclodextrin or its derivatives), which can encapsulate the this compound molecule and enhance its aqueous solubility.[16][17]

Quantitative Data: Solubility of this compound and its Salts

The following table summarizes the solubility of various forms of this compound in different solvents.

This compound FormSolventSolubility DescriptionQuantitative Data (approx.)Reference(s)
This compound (Base) WaterPractically Insoluble / Slightly Soluble500 mg/L (0.5 g/L)[1][15]
EthanolVery Soluble / Freely Soluble1 g in 0.8 mL[3][15]
ChloroformVery Soluble1 g in 1.2 mL[15]
This compound Hydrochloride WaterSoluble1 g in 16 mL (62.5 g/L)[14]
EthanolVery Soluble-[14][18]
ChloroformFreely Soluble-[14][18]
This compound Dihydrochloride WaterVery Soluble1 g in 0.6 mL[5]
EthanolSoluble-[5]
This compound Sulfate WaterSlightly Soluble~2 g/L[15]
Acidified WaterMore Soluble-[11][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution using Acidification

This protocol describes the preparation of a this compound stock solution from its sulfate salt, a common method for in vitro fluorescence or absorbance assays.[11][12][13][19]

Materials:

  • This compound sulfate dihydrate (MW: 782.9 g/mol )

  • 0.05 M Sulfuric Acid (H₂SO₄)

  • 100 mL volumetric flask

  • Analytical balance

  • Sterile-filtered deionized water

Procedure:

  • Weighing: Accurately weigh approximately 121 mg of this compound sulfate dihydrate. Note: This is equivalent to 100 mg of this compound base.

  • Transfer: Carefully transfer the weighed powder into a 100 mL volumetric flask.

  • Initial Dissolution: Add approximately 50 mL of 0.05 M H₂SO₄ to the flask. Swirl gently to dissolve the powder. A clear solution with a strong blue fluorescence should form.[4]

  • Dilution to Volume: Once the solid is completely dissolved, dilute the solution to the final 100 mL mark with 0.05 M H₂SO₄.[19]

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a brown or amber bottle to protect it from light, as this compound is light-sensitive.[11][13] Store at 4°C for short-term use. Prepare fresh solutions for optimal results.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Need to prepare This compound solution for in vitro assay choose_form Step 1: Choose this compound Form start->choose_form is_salt Is a salt form (HCl, di-HCl, Sulfate) available? choose_form->is_salt use_salt Use the salt form. This compound di-HCl is most soluble. is_salt->use_salt Yes use_base Use this compound free base. is_salt->use_base No dissolve_water Dissolve directly in water or buffer. use_salt->dissolve_water dissolve_acid Dissolve in dilute acid (e.g., 0.1M HCl or 0.05M H₂SO₄) to form salt in situ. use_base->dissolve_acid prepare_stock Step 2: Prepare Stock Solution check_precip Step 3: Dilute in Assay Medium Does it precipitate? prepare_stock->check_precip dissolve_acid->prepare_stock dissolve_water->prepare_stock success Success! Proceed with assay. check_precip->success No troubleshoot Troubleshoot: - Lower stock concentration - Add co-solvent (e.g., Ethanol) - Use cyclodextrins check_precip->troubleshoot Yes troubleshoot->prepare_stock Retry

Caption: A decision workflow for selecting and preparing this compound solutions.

Caption: Relationship between pH, this compound form, and aqueous solubility.

References

dealing with interference from other cinchona alkaloids in quinine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interference from other cinchona alkaloids during quinine (B1679958) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common cinchona alkaloids that interfere with this compound analysis?

A1: The most common interfering cinchona alkaloids in this compound analysis are its diastereomer quinidine (B1679956), as well as cinchonine, cinchonidine, and their dihydro derivatives (dihydrothis compound and dihydroquinidine).[1][2][3] this compound and quinidine are stereoisomers, making their separation particularly challenging.[4][5] Dihydrothis compound is a frequent impurity found in commercial this compound formulations.[6][7]

Q2: Why is it difficult to separate this compound from other cinchona alkaloids?

A2: The separation of cinchona alkaloids is challenging due to their similar chemical structures and physicochemical properties.[8] this compound and quinidine are diastereomers, possessing the same molecular formula and connectivity but differing in the spatial arrangement at two chiral centers.[4][5] This subtle structural difference results in very similar retention times in many chromatographic systems.[4] Additionally, the basic nature of these alkaloids can lead to strong interactions with silanol (B1196071) groups on traditional silica-based HPLC columns, causing poor peak shape and tailing.[1][9]

Q3: What are the primary analytical techniques used for this compound analysis and the separation of cinchona alkaloids?

A3: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of cinchona alkaloids.[1][9][10] Other methods include:

  • Capillary Electrophoresis (CE): This technique, especially with the use of chiral selectors like cyclodextrins, has proven effective for the chiral separation of the main cinchona alkaloids.[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a newer, faster, and more environmentally friendly alternative for the separation of cinchona alkaloids.[3]

  • Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC): These methods are often used for qualitative analysis and screening.[1][9]

  • Gas Chromatography (GC): GC can also be employed for the separation of these alkaloids.[9]

Troubleshooting Guide

Issue 1: Co-elution of this compound and Quinidine in RP-HPLC

Symptoms: A single, broad, or asymmetrical peak is observed where two distinct peaks for this compound and quinidine are expected.

Possible Causes:

  • Inadequate selectivity of the stationary phase.

  • Suboptimal mobile phase composition.

Solutions:

  • Optimize Mobile Phase:

    • pH Adjustment: The ionization of these basic alkaloids is pH-dependent. Adjusting the mobile phase pH can significantly alter their interaction with the stationary phase and improve separation.[1][9]

    • Organic Modifier: Varying the type and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can impact selectivity.[13]

    • Additives: Incorporating additives like triethylamine (B128534) can help to mask residual silanol groups on the column, improving peak shape.[14] Using buffers like potassium phosphate (B84403) can also enhance separation.[13][14]

  • Column Selection:

    • Mixed-Mode Columns: Columns with mixed-mode separation mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity for diastereomers.[4]

    • Chiral Stationary Phases (CSPs): For baseline separation of enantiomers and diastereomers, CSPs are often the most effective solution.[15]

Issue 2: Poor Peak Shape (Tailing) for this compound and Other Alkaloids

Symptoms: Chromatographic peaks exhibit significant tailing, leading to inaccurate integration and reduced resolution.

Possible Causes:

  • Strong interactions between the basic amine groups of the alkaloids and acidic silanol groups on the silica-based column packing material.[1][9]

Solutions:

  • Mobile Phase Modification:

    • Add Amines: The addition of a small amount of a competing base, such as triethylamine, to the mobile phase can effectively block the active silanol sites and improve peak symmetry.[14]

    • Adjust pH: Operating at a lower pH can protonate the silanol groups, reducing their interaction with the protonated alkaloids.

  • Column Choice:

    • End-capped Columns: Use columns that are thoroughly end-capped to minimize the number of accessible silanol groups.

    • "Base-Deactivated" Columns: Employ columns specifically designed for the analysis of basic compounds.

    • Phenyl Hydride Columns: These columns have been shown to provide good separation of this compound and its impurities without the need for ion-pair reagents.[6]

Issue 3: Interference from Dihydrothis compound

Symptoms: A peak corresponding to dihydrothis compound is not fully resolved from the this compound peak, affecting the accuracy of this compound quantification.

Possible Causes:

  • Dihydrothis compound is structurally very similar to this compound, differing only by the saturation of the vinyl group, which can result in close elution times.

Solutions:

  • Method Optimization: A validated RP-HPLC method with a C18 column and a mobile phase consisting of an acetonitrile-buffer mixture can be optimized to achieve baseline separation.[16][17] Key parameters to adjust include the organic modifier concentration and the buffer pH.

  • Gradient Elution: Employing a gradient elution program can often improve the resolution between closely eluting compounds like this compound and dihydrothis compound.[6]

Experimental Protocols

Protocol 1: RP-HPLC Separation of this compound and Dihydrothis compound

This protocol is based on a stability-indicating method for quantifying dihydrothis compound in this compound sulfate.[16][17]

  • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution.

  • Flow Rate: 1.2 mL/min.[16][17]

  • Injection Volume: 20 µL.[16][17]

  • Column Temperature: 35°C.[16]

  • Detection: UV at 316 nm.[16][17]

Protocol 2: Chiral Separation of Cinchona Alkaloids by Capillary Electrophoresis

This method is designed for the chiral separation of this compound/quinidine and cinchonine/cinchonidine.[11][12]

  • Capillary: Polyacrylamide-coated fused-silica capillary.

  • Chiral Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin.

  • Background Electrolyte: Ammonium acetate (B1210297) buffer (pH 5.0).

  • Separation Voltage: Applied voltage to achieve separation within approximately 12 minutes.

  • Detection: UV detection.

Data Presentation

Table 1: Example HPLC Retention Times for this compound and Dihydrothis compound

CompoundRetention Time (minutes)
This compound4.6[16][17]
Dihydrothis compound6.9[16][17]

Conditions as described in Protocol 1.

Table 2: Antimalarial Activity of this compound and Related Compounds

CompoundMedian Inhibitory Concentration (IC50) in nmol/L
This compound168 (range 68-366)[7]
Dihydrothis compound129 (range 54-324)[7]
3-hydroxythis compound (B22115)1160 (range 378-3154)[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assessment cluster_optimization Optimization Strategy cluster_evaluation Evaluation cluster_end End start Interference Observed (e.g., Peak Co-elution) assess_purity Assess Peak Purity (e.g., DAD, MS) start->assess_purity optimize_mobile Optimize Mobile Phase - Adjust pH - Change Organic Modifier - Additives (e.g., TEA) assess_purity->optimize_mobile Co-elution confirmed check_resolution Resolution Acceptable? optimize_mobile->check_resolution change_column Select Alternative Column - Different Selectivity (e.g., Phenyl) - Chiral Stationary Phase change_column->check_resolution check_resolution->change_column No end Analysis Complete check_resolution->end Yes

Caption: Troubleshooting workflow for addressing interference in this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Prepare Sample and Standards (Dissolve in suitable solvent) injector Inject Sample sample_prep->injector pump Mobile Phase Delivery (Isocratic or Gradient) pump->injector column Chromatographic Column (e.g., C18, Chiral) injector->column detector Detection (UV-Vis or Fluorescence) column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration and Quantification data_acq->integration report Generate Report integration->report

Caption: General experimental workflow for HPLC analysis of this compound.

References

Validation & Comparative

comparing the efficacy of quinine versus synthetic antimalarials like chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the traditional antimalarial quinine (B1679958) against the synthetic compound chloroquine (B1663885). This analysis is supported by quantitative data from clinical and in vitro studies, detailed experimental protocols, and visualizations of their mechanisms of action and experimental workflows.

Once the cornerstone of malaria treatment, the naturally derived alkaloid this compound and the synthetic 4-aminoquinoline (B48711) chloroquine have seen their roles evolve dramatically with the rise of drug-resistant Plasmodium falciparum. While newer artemisinin-based combination therapies (ACTs) are now the first-line treatment for uncomplicated falciparum malaria in most regions, understanding the comparative efficacy and mechanisms of this compound and chloroquine remains crucial for specific clinical scenarios, historical perspective in drug development, and for managing malaria in regions where these drugs may still have a role.[1]

At a Glance: Key Efficacy and Resistance Data

The following tables summarize key quantitative data comparing the clinical efficacy, in vitro potency, and prevalence of resistance for this compound and chloroquine.

Table 1: Clinical Efficacy of this compound vs. Chloroquine for Uncomplicated P. falciparum Malaria

Drug RegimenStudy LocationCure Rate (Day 28, PCR-corrected unless stated)Reference
This compound + Clindamycin-Reduced risk of treatment failure compared to this compound alone[2]
ChloroquinePhilippines100% (parasite clearance)[3]
This compoundPhilippines100% (parasite clearance)[3]
ChloroquineBurundi63.1% - 77.8% (7-day follow-up)
This compoundBurundi92.9% - 95.8% (7-day follow-up)
This compound (7-day monotherapy)Southeast Asia85% - 87%[4]
This compound (3-day course) + ArtesunateVietnam50%[4]
This compound (5-day course) + ArtesunateVietnam76%[4]

Table 2: In Vitro Efficacy (IC50) of this compound and Chloroquine against P. falciparum

DrugParasite StrainIC50 (nM)Reference
ChloroquineSensitive (3D7)~10-30[5][6]
ChloroquineResistant (K1)~275[5][6]
ChloroquineResistant (Dd2)~100-150[5]
ChloroquineField Isolates (India, resistant)>100[5][6]
This compoundSensitive (3D7)~20-50[6]
This compoundResistant (to Chloroquine, K1)~150-300[6]
This compoundField Isolates (Gabon)156.7 - 385.5[7]

Table 3: Global Prevalence of Resistance to Chloroquine and this compound

DrugRegionPrevalence of ResistanceReference
ChloroquineAfricaWidespread, though some reports of re-emerging sensitivity after cessation of drug pressure.[8][9]
ChloroquineSoutheast AsiaWidespread[8][9]
ChloroquineSouth AmericaWidespread[8][9]
ChloroquineCentral America (west of Panama Canal), CaribbeanGenerally sensitive[8][9]
This compoundGlobalResistance is less common and generally low-grade compared to chloroquine.[10]

Mechanisms of Action: A Tale of Two Quinolines

Both this compound and chloroquine are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment).

Chloroquine's Mechanism: As a weak base, chloroquine accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

This compound's Mechanism: The precise mechanism of this compound is not as well-defined as that of chloroquine, but it is thought to act in a similar manner by inhibiting hemozoin formation. However, there is evidence to suggest that this compound may have additional targets and a more complex mechanism of action, which might contribute to its retained efficacy against many chloroquine-resistant strains.

Antimalarial Mechanism of Action cluster_parasite Plasmodium Food Vacuole cluster_drugs Drug Action Hemoglobin Hemoglobin from Host RBC Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to This compound This compound This compound->Heme Inhibits Polymerization Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization

Caption: Mechanism of action for this compound and Chloroquine.

Experimental Protocols

A standardized approach to assessing antimalarial efficacy is critical for comparing data across different studies and compounds. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Method

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum in vitro. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

  • P. falciparum culture (e.g., 3D7 for chloroquine-sensitive, Dd2 for chloroquine-resistant)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with supplements)

  • Test compounds (this compound, Chloroquine) dissolved in DMSO

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free controls (for 100% parasite growth) and background controls (uninfected erythrocytes).

  • Parasite Seeding: Synchronize the parasite culture to the ring stage. Dilute the culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete medium. Add 100 µL of this parasite suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control. Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Peter's Test)

This is a standard in vivo assay in a murine model to evaluate the schizonticidal activity of a potential antimalarial compound.

Materials:

  • Swiss albino mice

  • Chloroquine-sensitive strain of rodent malaria parasite (e.g., Plasmodium berghei)

  • Test compounds and standard drug (Chloroquine)

  • Syringes and needles for infection and drug administration

  • Microscope, slides, and Giemsa stain

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Grouping and Treatment: Randomly divide the mice into groups (e.g., negative control, positive control, and test groups with different doses of the compound). Administer the first dose of the test compounds or control drugs orally or subcutaneously a few hours after infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.

  • Calculation of Suppression: Calculate the average parasitemia for each group. The percentage of suppression is calculated using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

  • Monitoring: Monitor the mice daily for any signs of toxicity and record the mean survival time for each group.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (4-Day Suppressive Test) start_invitro Start: P. falciparum Culture drug_prep Prepare Drug Dilutions start_invitro->drug_prep parasite_seed Seed Parasites in 96-well Plate start_invitro->parasite_seed drug_prep->parasite_seed incubation Incubate for 72h parasite_seed->incubation lysis_stain Lyse RBCs & Stain with SYBR Green I incubation->lysis_stain read_fluorescence Read Fluorescence lysis_stain->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50 start_invivo Start: Infect Mice with P. berghei treatment Treat Mice for 4 Days start_invivo->treatment blood_smear Prepare Blood Smears (Day 4) treatment->blood_smear count_parasitemia Count Parasitemia blood_smear->count_parasitemia calc_suppression Calculate % Suppression count_parasitemia->calc_suppression

Caption: Workflow for in vitro and in vivo antimalarial efficacy testing.

Conclusion

The comparison between this compound and chloroquine is a study in the dynamic interplay between a pathogen and chemotherapy. While chloroquine was once a "miracle drug" due to its high efficacy, low cost, and simple dosing regimen, widespread resistance has severely limited its utility against P. falciparum. This compound, despite its longer history of use, has seen a slower development of resistance, though it is hampered by a less favorable side-effect profile and more complex dosing.

For drug development professionals, the history of these two compounds offers valuable lessons. The rise of chloroquine resistance, linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, underscores the importance of understanding resistance mechanisms. The continued, albeit limited, utility of this compound suggests that even older scaffolds can retain value and that a multi-targeted or complex mechanism of action may be more durable against the development of resistance. As the fight against malaria continues, these foundational quinoline (B57606) antimalarials remain important benchmarks and sources of insight for the development of the next generation of therapies.

References

validation of HPLC methods for quinine quantification according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of quinine (B1679958), adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail the validation parameters, experimental protocols, and a visual representation of the analytical workflow, designed to aid in the selection of a suitable method for quality control and research purposes.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate analytical method is contingent on its performance characteristics. Below is a summary of quantitative data from various validated HPLC methods for this compound quantification, providing a clear comparison of their key validation parameters.

Validation ParameterMethod 1 (RP-HPLC, UV Detection)Method 2 (RP-HPLC, UV Detection)Method 3 (RP-HPLC, Fluorescence Detection)
Linearity Range 10-50 µg/mL[1]0.08-600.00 µg/mL[2]0.001-0.700 mg/mL
Correlation Coefficient (R²) > 0.999[1]0.9999[2]> 0.999[3]
Accuracy (% Recovery) 99.35%[1]98.85-100.67%[2]76-101.8%[3]
Precision (% RSD) < 2%[1]< 1.09%[2]< 7%[3]
Limit of Detection (LOD) Not Reported4.32 µg/mL[2]0.3 ng
Limit of Quantitation (LOQ) Not Reported13.09 µg/mL[2]4 ng/mL[3]
Retention Time ~6.0 min[1]~7.73 min[2]~5.09 min

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following are representative experimental protocols for the HPLC methods cited.

Method 1: RP-HPLC with UV Detection
  • Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.[4]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of methanol (B129727) and water (30:70 v/v).[1][4]

    • Flow Rate: 1.0 mL/min.[1][4]

    • Detection Wavelength: 233 nm.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: Ambient.[4]

  • Standard Solution Preparation: A stock solution of this compound Sulfate (B86663) reference standard is prepared in the mobile phase. Working standard solutions are prepared in the range of 10-50 µg/mL by further dilution with the mobile phase.[1][4]

  • Sample Preparation (for Tablets): A representative number of tablets are weighed and finely powdered. An amount of powder equivalent to a specific dose of this compound sulfate is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration.[4]

Method 2: Stability-Indicating RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18.[2]

    • Mobile Phase: 0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0, acetonitrile, and methanol (40:25:35 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 330 nm.[2]

    • Injection Volume: 50 µL.[2]

  • Standard Solution Preparation: Standard solutions are prepared over a concentration range of 0.08-600.00 µg/mL.[2]

  • Forced Degradation Studies: To establish the stability-indicating capability of the method, forced degradation studies are performed under acidic, basic, oxidative, and thermal conditions.[2]

Method 3: RP-HPLC with Fluorescence Detection
  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions:

    • Column: C18.

    • Mobile Phase: Methanol, acetonitrile, and 0.1 M ammonium acetate (45:15:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: Excitation at 325 nm and emission at 375 nm.

  • Standard Solution Preparation: Standard solutions are prepared in a concentration range from 0.001 to 0.700 mg/mL.

Visualizing the Validation Workflow and Method Comparison

To better understand the logical flow of the validation process and the comparative performance of the discussed methods, the following diagrams are provided.

HPLC_Validation_Workflow cluster_ICH_Guidelines ICH Q2(R1) Validation Parameters cluster_Workflow Validation Workflow Specificity Specificity execute Execute Experiments Specificity->execute Linearity_Range Linearity & Range Linearity_Range->execute Accuracy Accuracy Accuracy->execute Precision Precision Precision->execute LOD Detection Limit (LOD) LOD->execute LOQ Quantitation Limit (LOQ) LOQ->execute Robustness Robustness Robustness->execute start Method Development protocol Define Validation Protocol start->protocol data_analysis Analyze & Document Results execute->data_analysis report Prepare Validation Report data_analysis->report end Method Approved report->end

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Caption: Comparison of key performance attributes for different HPLC methods.

References

Quinine vs. Quinidine: A Comparative Analysis of Chiral Catalysis in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of organic synthesis and drug development, the selection of an appropriate chiral catalyst is a critical decision that dictates the stereochemical outcome of a reaction. Among the most revered and historically significant chiral catalysts are the Cinchona alkaloids, quinine (B1679958) and quinidine (B1679956). These diastereomers, often referred to as "pseudoenantiomers," provide access to opposite enantiomers of a product from a single substrate, making them invaluable tools in asymmetric synthesis.[1] This guide presents an objective comparison of the catalytic performance of this compound and quinidine, supported by experimental data, detailed protocols, and mechanistic diagrams.

Performance in Sharpless Asymmetric Dihydroxylation

A quintessential example demonstrating the pseudoenantiomeric behavior of this compound and quinidine derivatives is the Sharpless asymmetric dihydroxylation. This powerful method enables the enantioselective synthesis of vicinal diols from olefins.[1] Derivatives of dihydrothis compound and dihydroquinidine (B8771983) are employed as chiral ligands in the commercially available AD-mix-α and AD-mix-β, respectively.[1] In the total synthesis of this compound and quinidine, this reaction was instrumental in establishing the crucial stereocenters at C8 and C9.[1]

Catalyst SystemLigand BaseSubstrateProduct ConfigurationDiastereomeric Ratio (dr)Yield (%)
AD-mix-αDihydrothis compound (DHQ)Olefin Intermediate(S,S)-Diol>96:4Not explicitly reported, but successful
AD-mix-βDihydroquinidine (DHQD)Olefin Intermediate(R,R)-Diol>96:488
Table 1: Comparison of this compound and Quinidine Derivatives in Sharpless Asymmetric Dihydroxylation.[1]

Performance in Asymmetric Conjugate Addition

The catalytic capabilities of unmodified this compound and quinidine can be directly compared in the asymmetric conjugate addition of thiols to enones, a fundamental reaction for creating chiral sulfur-containing compounds. A study by Deng and co-workers provides a clear comparison in the addition of thiophenol to 2-cyclohexen-1-one (B156087).[1]

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee %)
This compound(S)-3-(phenylthio)cyclohexan-1-one9595
Quinidine(R)-3-(phenylthio)cyclohexan-1-one9497
Table 2: Comparison of this compound and Quinidine in the Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one.[1]

This data clearly illustrates their pseudoenantiomeric relationship, yielding opposite enantiomers of the product in high yields and with excellent, comparable enantioselectivity.[1]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation

Objective: To synthesize a chiral diol from an olefin using AD-mix-α or AD-mix-β.

Materials:

  • Olefin substrate

  • AD-mix-α or AD-mix-β

  • tert-butanol (B103910)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, for non-terminal alkenes)

  • Sodium sulfite

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • A mixture of tert-butanol and water is cooled to 0 °C.

  • AD-mix-α or AD-mix-β is added to the cooled solvent mixture.

  • The olefin substrate is then added to the reaction mixture.

  • The reaction is stirred vigorously at 0 °C until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of sodium sulfite.

  • The product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the corresponding diol.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Cool t-BuOH/H₂O to 0 °C prep2 Add AD-mix-α or AD-mix-β prep1->prep2 prep3 Add Olefin Substrate prep2->prep3 react1 Stir at 0 °C prep3->react1 react2 Monitor by TLC react1->react2 workup1 Quench with Na₂SO₃ react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 product product workup3->product Chiral Diol

Experimental workflow for the Sharpless asymmetric dihydroxylation.
Asymmetric Conjugate Addition of Thiophenol to 2-Cyclohexen-1-one

Objective: To synthesize a chiral thioether via Michael addition using this compound or quinidine as the catalyst.[1]

Materials:

  • 2-cyclohexen-1-one

  • Thiophenol

  • This compound or Quinidine

  • Toluene (B28343)

  • Reagents for quenching and purification

Procedure:

  • To a solution of 2-cyclohexen-1-one (0.5 mmol) and the cinchona alkaloid catalyst (this compound or quinidine, 0.05 mmol) in toluene at -20 °C, add thiophenol (0.6 mmol).[1]

  • The reaction mixture is stirred at this temperature for the specified time (e.g., 24 hours).[1]

  • The reaction is then quenched.

  • The product is purified by column chromatography to yield the chiral thioether.[1]

  • The enantiomeric excess is determined by chiral HPLC analysis.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis setup1 Dissolve Cyclohexenone and Catalyst in Toluene setup2 Cool to -20 °C setup1->setup2 setup3 Add Thiophenol setup2->setup3 react1 Stir at -20 °C for 24h setup3->react1 workup1 Quench Reaction react1->workup1 workup2 Purify by Column Chromatography workup1->workup2 workup3 Analyze ee by Chiral HPLC workup2->workup3 product product workup3->product Chiral Thioether

Experimental workflow for asymmetric conjugate addition.

Catalytic Mechanism

The catalytic activity of cinchona alkaloids in reactions such as the sulfa-Michael addition is often attributed to a bifunctional activation mechanism. The quinuclidine (B89598) nitrogen acts as a Brønsted base, deprotonating the thiol to form a chiral ion pair with the thiolate. Simultaneously, the hydroxyl group at the C9 position acts as a Brønsted acid, activating the enone through hydrogen bonding. This dual activation orients the nucleophile and electrophile in a well-organized, chiral environment, facilitating the enantioselective addition.[2]

G cluster_activation Bifunctional Activation cluster_interaction Substrate Interaction catalyst Cinchona Alkaloid (this compound/Quinidine) node_base Quinuclidine N (Brønsted Base) catalyst->node_base node_acid C9-OH (Brønsted Acid) catalyst->node_acid thiol Thiol (R-SH) thiol->node_base enone Enone enone->node_acid thiolate Thiolate (R-S⁻) node_base->thiolate Deprotonates activated_enone Activated Enone (via H-bonding) node_acid->activated_enone Activates transition_state Chiral Transition State thiolate->transition_state activated_enone->transition_state product Chiral Thioether transition_state->product

Proposed mechanism for cinchona alkaloid-catalyzed Michael addition.

Conclusion

Both this compound and quinidine are highly effective chiral catalysts that exhibit a distinct pseudoenantiomeric relationship in asymmetric synthesis. The choice between them directly determines the stereochemical outcome, enabling the selective synthesis of either enantiomer with high fidelity.[1] In the Sharpless asymmetric dihydroxylation, their derivatives, incorporated into AD-mix-α and AD-mix-β, provide excellent diastereoselectivity.[1] In the asymmetric conjugate addition of thiols, the unmodified alkaloids afford opposite enantiomers with high yields and comparable enantiomeric excess.[1] Therefore, the selection of this compound versus quinidine should be primarily based on the desired absolute configuration of the final product. Their commercial availability, relatively low cost, and high efficiency make them indispensable tools for the modern synthetic chemist.

References

A Comparative Guide to Quinine Analysis: Cross-Validation of Fluorescence Spectroscopy and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinine (B1679958), an alkaloid originally derived from the bark of the Cinchona tree, is a critical compound in the pharmaceutical industry for its antimalarial properties and is also used as a flavoring agent in beverages like tonic water.[1][2] Accurate and reliable quantification of this compound is essential for pharmaceutical quality control, pharmacokinetic studies, food safety, and clinical monitoring.[1]

Two of the most powerful and commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Fluorescence Spectroscopy.[1][2] While both methods offer robust solutions, they operate on different principles and present distinct advantages and limitations. Fluorescence spectroscopy leverages the intrinsic fluorescent properties of the this compound molecule for rapid and highly sensitive measurements.[1] In contrast, HPLC provides superior separation capabilities, making it indispensable for analyzing this compound in complex sample matrices.[1]

This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for this compound analysis using fluorescence spectroscopy and HPLC, compiled from various studies. HPLC, especially when coupled with a fluorescence detector (HPLC-FLD), offers a balance of high selectivity and sensitivity, whereas direct fluorescence spectroscopy excels in speed and cost-effectiveness for simpler matrices.

ParameterFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC-FLD)
Principle Measures the intensity of light emitted by this compound after excitation at a specific wavelength.Physically separates this compound from other components in a sample before detection.
Linearity (R²) > 0.999> 0.999[1][3]
Limit of Detection (LOD) ~0.2 ppm (µg/mL)[4]; Generally lower than HPLC with UV detection.[2]0.16 µg/mL[5][6]; 0.3 ng[1][7]; 4.32 µg/mL[7][8]
Limit of Quantitation (LOQ) 1.46 to 2 µg/mL[1][9]4 ng/mL[3]; 13.09 µg/mL[7][8]
Precision (%RSD) < 7%[1]< 7%[5][6]; < 2%[8]
Accuracy / Recovery (%) ~95%[1]76 - 101.8%[1][3]; 99.35% - 99.83%[8]
Analysis Time Rapid (minutes per sample)[1][10]< 10 minutes per sample (excluding sample prep)[1][2][10]
Selectivity Lower; prone to interference from other fluorescent compounds in the matrix.High; separates this compound from metabolites and matrix components.[1]
Matrix Complexity Best for simple, clear matrices (e.g., beverages, pure solutions).[2][10]Ideal for complex matrices (e.g., plasma, urine, biological tissues).[1][5][6]

Experimental Workflows

The operational workflows for HPLC and fluorescence spectroscopy differ significantly, primarily in the sample processing and separation stages. HPLC requires a more involved preparation and a chromatographic separation step, which provides its high selectivity. Fluorescence spectroscopy is more direct but requires careful consideration of the sample matrix to avoid interference.

Caption: High-level experimental workflows for the two analytical methods.

Detailed Experimental Protocols

The following are representative protocols for the analysis of this compound. These should be considered as templates and may require optimization for specific sample types and instrumentation.

Protocol 1: Synchronous Fluorescence Spectroscopy

This protocol is suitable for quantifying this compound in relatively simple matrices like tonic water.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.05 M sulfuric acid. Perform serial dilutions of the stock solution with 0.05 M sulfuric acid to create a series of standard solutions with known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[1]

  • Sample Preparation: For liquid samples such as tonic water, first degas the sample by sonication. Then, dilute an aliquot of the sample with 0.05 M sulfuric acid to ensure the final this compound concentration falls within the linear range of the calibration curve.[1]

  • Instrumentation and Measurement:

    • Set the spectrofluorometer to synchronous scan mode.

    • Set the wavelength interval (Δλ) between the excitation and emission monochromators to 100 nm.[2]

    • Scan the samples and standards. This compound typically shows a maximum fluorescence peak at around 350 nm under these conditions.[2]

  • Data Analysis: Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their respective concentrations. Determine the concentration of this compound in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Protocol 2: Reversed-Phase HPLC with Fluorescence Detection (HPLC-FLD)

This protocol is adapted for the analysis of this compound in complex biological fluids like plasma.[5][6]

  • Preparation of Standard and Sample Solutions:

    • Standards: Prepare a stock solution of this compound in methanol (B129727) and perform serial dilutions with the mobile phase to create calibration standards.

    • Sample Preparation (Plasma): To 100-500 µL of plasma, add two volumes of cold methanol to precipitate proteins. Vortex the mixture vigorously, then centrifuge at 1500 x g for 10 minutes.[5][6] The resulting supernatant is collected for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.0 mm, 5 µm particle size).[1][5]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer (e.g., 40:60, v/v) adjusted to an acidic pH (e.g., 2.1). Ion-pairing agents like 10 mM sodium dodecyl sulphate may be added to improve peak shape.[1][5][6]

    • Flow Rate: 0.5 mL/min.[1][5][6]

    • Injection Volume: 30 µL.[1][5][6]

  • Detection:

    • Detector: Fluorescence Detector.

    • Excitation Wavelength (λex): 350 nm.[5][6]

    • Emission Wavelength (λem): 450 nm.[5][6]

  • Data Analysis: Identify the this compound peak based on its retention time from the chromatogram. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify this compound in the samples by comparing their peak areas to this curve.[1]

Method Selection Guide

Choosing between fluorescence spectroscopy and HPLC depends on several factors, including the nature of the sample, the required level of sensitivity and selectivity, and available resources. The following decision tree illustrates a logical approach to method selection.

G start Start: Define Analytical Goal matrix Is the sample matrix complex (e.g., plasma, urine)? start->matrix separation Are specific separation of metabolites or impurities required? matrix->separation No (Simple Matrix) hplc Use HPLC-FLD (High Selectivity & Specificity) matrix->hplc Yes throughput Is high throughput or rapid screening the primary need? separation->throughput No separation->hplc Yes throughput->hplc No (High Accuracy Needed) fs Use Fluorescence Spectroscopy (Rapid & Cost-Effective) throughput->fs Yes

Caption: A decision tree to guide the selection of an analytical method.

Conclusion

Both fluorescence spectroscopy and HPLC are robust and reliable methods for the analysis of this compound.[1] The choice between them is not about which is universally "better," but which is more fit-for-purpose.

  • Fluorescence Spectroscopy is an excellent choice for rapid, sensitive, and cost-effective analysis when dealing with simple and well-defined matrices, such as in the quality control of beverages.[1][10]

  • HPLC, particularly with fluorescence detection, is the superior method when high selectivity is paramount. It is the gold standard for analyzing this compound in complex biological matrices, enabling the simultaneous determination of this compound and its metabolites, which is crucial for pharmacokinetic and metabolic studies.[1][5][11]

A thorough cross-validation is essential when transitioning between methods or comparing data from different analytical platforms to ensure the consistency and accuracy of results.[1]

References

Assessing the Purity of Synthesized Quinine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized quinine (B1679958) against a United States Pharmacopeia (USP) reference standard. Detailed experimental protocols, comparative data, and a visual workflow are presented to aid researchers in selecting and implementing the most appropriate techniques for their quality control processes.

This compound Reference Standard Specifications

A critical component of purity assessment is the use of a well-characterized reference standard. The United States Pharmacopeia (USP) provides specifications for this compound Sulfate, which serves as a benchmark for these analyses.

ParameterUSP Specification
Assay 99.0% - 101.0% of total alkaloid salt, calculated as (C₂₀H₂₄N₂O₂)₂·H₂SO₄ on an anhydrous basis.[1][2]
Specific Rotation Between -235° and -245° (20 mg/mL in 0.1 N HCl).[1]
Water Content 4.0% - 5.5%.[1]
Residue on Ignition Not more than 0.1%.[1]
Heavy Metals Not more than 0.001%.[1]
Chromatographic Purity The RF value of the principal spot corresponds to the Standard preparation.[1]
Limit of Dihydrothis compound Sulfate Not more than 10.0%.[1][3]
Other Cinchona Alkaloids Any impurity eluted before this compound: max. 5%; Any other impurities: max. 2.5%.[3]

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized this compound sample.

This compound Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison start Synthesized this compound Batch prep Accurately weigh and dissolve in appropriate solvent start->prep hplc HPLC Analysis (Purity & Impurity Profiling) prep->hplc ms Mass Spectrometry (Molecular Weight & Structure) prep->ms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr mp Melting Point Analysis (Physical Property) prep->mp ref_prep Prepare Reference Standard solution of known concentration ref_prep->hplc ref_prep->ms ref_prep->nmr compare Compare data from synthesized sample against Reference Standard hplc->compare ms->compare nmr->compare mp->compare spec Check against USP Specifications compare->spec report Generate Certificate of Analysis spec->report

Workflow for the analytical assessment of synthesized this compound purity.

Comparative Analytical Techniques

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.

HPLC is a cornerstone for determining the purity of this compound and quantifying related impurities, particularly its diastereomer, dihydrothis compound.

Experimental Protocol: HPLC

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.[4]

  • Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium phosphate (B84403) buffer at pH 2.7) is typical.[4] An isocratic mobile phase of 30% acetonitrile (B52724) and 70% water has also been reported.

  • Flow Rate: A constant flow rate of 1.0 to 1.2 mL/min is generally employed.[5][6]

  • Detection: UV detection at 235 nm or 316 nm is common.[1][5] For higher sensitivity, fluorescence detection can be used with excitation at 350 nm and emission at 450 nm.[7]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and reference standard in the mobile phase to a known concentration (e.g., 0.2 mg/mL).[8] Filter the solutions through a 0.45 µm syringe filter before injection.

Comparative Data: HPLC Analysis

AnalyteTypical Retention Time (min)Notes
This compound4.6 - 4.9The main peak in the chromatogram.
Dihydrothis compound6.9 - 7.2The primary process-related impurity. USP monograph specifies a resolution of not less than 1.2 between this compound and dihydrothis compound.[1]

MS is employed for the confirmation of the molecular weight of the synthesized this compound and for the structural elucidation of any unknown impurities.

Experimental Protocol: Mass Spectrometry

  • Ionization: Electron Ionization (EI) or softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or ion trap analyzers are suitable.

  • Sample Introduction: Samples can be introduced directly via a solid probe or, more commonly, as the eluent from a GC or LC system (GC-MS or LC-MS).

  • Data Acquisition: Full scan mode is used to obtain the mass spectrum, and Selected Ion Monitoring (SIM) can be used for targeted quantification of impurities.

Comparative Data: Mass Spectrometry

IonExpected m/zDescription
[M+H]⁺ 325.4The protonated molecular ion of this compound, typically the base peak in ESI-MS.
Molecular Ion (M⁺˙) 324.4The radical cation of this compound observed in EI-MS.
Fragment Ions 136, 160, 186, 198, 296, 323Characteristic fragment ions of this compound that can be used for structural confirmation. The fragmentation pattern should match that of the reference standard.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized this compound, ensuring the correct stereochemistry and absence of structural isomers.

Experimental Protocol: NMR Spectroscopy

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common solvents.[6]

  • Experiments: Both ¹H and ¹³C NMR spectra should be acquired. For complete assignment and structural verification, 2D NMR experiments such as COSY, HSQC, and HMBC are highly valuable.[9]

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound and the reference standard in about 0.5-0.7 mL of the deuterated solvent.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom/Group¹H Chemical Shift (ppm) - Representative¹³C Chemical Shift (ppm) - Representative
Aromatic Protons7.0 - 8.8101 - 158
Vinylic Protons4.9 - 6.0114, 141
Methoxy Protons~3.9~56
Aliphatic Protons1.5 - 3.520 - 72

Note: Chemical shifts are highly dependent on the solvent and spectrometer field strength. The spectra of the synthesized sample must be identical to that of the reference standard.

A simple yet effective method for assessing the purity of a crystalline solid. Impurities typically depress and broaden the melting point range.

Experimental Protocol: Melting Point Analysis

  • Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry synthesized this compound is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Measurement: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

Comparative Data: Melting Point

SubstanceExpected Melting Point (°C)
This compound (anhydrous)173 - 175[10]
This compound Sulfate~225 (decomposes)[11]

A sharp melting point for the synthesized this compound that corresponds to the reference value is indicative of high purity.

References

comparing different extraction techniques for quinine from Cinchona bark

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quinine (B1679958) Extraction Techniques from Cinchona Bark

The extraction of this compound, a critical antimalarial agent, from the bark of the Cinchona tree is a well-established yet evolving field.[1] The choice of extraction technique significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of various extraction methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparison of Extraction Techniques

The efficiency and effectiveness of this compound extraction are highly dependent on the chosen method. Traditional methods like maceration and Soxhlet extraction are often contrasted with modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), which are recognized for their reduced extraction times and solvent consumption.[2][3] Supercritical Fluid Extraction (SFE) using CO2 is another advanced, environmentally friendly alternative.[4]

The selection of solvent also plays a crucial role. While various organic solvents like toluene (B28343) and chloroform (B151607) have been traditionally used, modern methods often employ greener solvents such as ethanol-water mixtures.[1][2][5] The use of basic modifiers, like diethylamine (B46881) (DEA) mixed with methanol (B129727), has been shown to significantly increase the recovery of this compound.[6]

Quantitative Data Summary

The following table summarizes key performance indicators for various this compound extraction techniques based on available experimental data.

Extraction TechniqueThis compound YieldExtraction TimeSolvent(s)Key Observations
Microwave-Assisted Extraction (MAE) 3.93 ± 0.11 mg/g34 minutes65% Ethanol (B145695)Highest yield and significantly faster than conventional methods.[2][3][7]
Ultrasound-Assisted Extraction (UAE) 2.81 ± 0.04 mg/g15 minutes61% EthanolFastest extraction time, though with a slightly lower yield than MAE.[2][3][7]
Soxhlet Extraction 2.01 ± 0.07 mg/g10 hoursMethanol with 20% DiethylamineA conventional method that is time-consuming and requires large solvent volumes.[2][6]
Solvent Extraction (Reflux) -4-6 hoursTolueneA common laboratory-scale method involving alkaline treatment before extraction.[1]
Supercritical Fluid Extraction (SFE) -~3 hoursSupercritical CO2An environmentally friendly method with potential for high selectivity.[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on optimized conditions for maximizing this compound yield.[2][3]

Materials:

  • Powdered Cinchona officinalis bark

  • 65% aqueous ethanol solution

  • Microwave extraction system

  • Centrifuge tubes (2 mL)

  • Centrifuge

Procedure:

  • Weigh 25 mg of the powdered Cinchona bark into a 2 mL microtube.

  • Add 1 mL of the 65% ethanol solvent to the microtube.

  • Place the tube in the microwave extractor and set the following conditions:

    • Temperature: 130°C

    • Extraction Time: 34 minutes

  • After extraction, separate the solid phase from the liquid extract by centrifugation at 8000 rpm for 15 minutes.

  • The supernatant containing the extracted this compound is then collected for analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol outlines the optimized conditions for rapid this compound extraction using ultrasonication.[2][3]

Materials:

  • Powdered Cinchona officinalis bark

  • 61% aqueous ethanol solution

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes (2 mL)

  • Centrifuge

Procedure:

  • Weigh 25 mg of the powdered Cinchona bark into a 2 mL microtube.

  • Add 1 mL of the 61% ethanol solvent to the microtube.

  • Place the tube in an ultrasonic bath and set the following conditions:

    • Temperature: 25°C

    • Extraction Time: 15 minutes

  • Following the extraction, centrifuge the sample at 8000 rpm for 15 minutes to separate the solid residue from the liquid extract.

  • Collect the supernatant for subsequent analysis.

Soxhlet Extraction Protocol

This is a conventional and widely cited method for the extraction of alkaloids.[6][8][9]

Materials:

  • Powdered Cinchona bark (50 g)

  • Ammonia (B1221849) water

  • Milk of lime (calcium hydroxide (B78521) slurry)

  • Toluene (or Methanol with 20% Diethylamine)

  • Soxhlet apparatus (200 mL capacity)

  • Heating mantle

  • Dilute sulfuric acid

Procedure:

  • Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.

  • Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness.

  • Pack the dried material into the thimble of the Soxhlet apparatus.

  • Add 200 mL of toluene (or methanol with 20% DEA) to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent to reflux for 6-10 hours.

  • After extraction, cool the apparatus and collect the toluene extract.

  • Extract the this compound from the toluene phase by shaking with dilute sulfuric acid. The this compound will move into the acidic aqueous phase as this compound sulfate.

  • Separate the aqueous layer for further purification and analysis.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described extraction techniques.

MAE_Workflow start Start: Powdered Cinchona Bark add_solvent Add 65% Ethanol start->add_solvent mae Microwave Extraction (130°C, 34 min) add_solvent->mae centrifuge Centrifugation (8000 rpm, 15 min) mae->centrifuge separate Separate Supernatant centrifuge->separate end End: this compound Extract separate->end

Microwave-Assisted Extraction (MAE) Workflow

UAE_Workflow start Start: Powdered Cinchona Bark add_solvent Add 61% Ethanol start->add_solvent uae Ultrasonic Extraction (25°C, 15 min) add_solvent->uae centrifuge Centrifugation (8000 rpm, 15 min) uae->centrifuge separate Separate Supernatant centrifuge->separate end End: this compound Extract separate->end

Ultrasound-Assisted Extraction (UAE) Workflow

Soxhlet_Workflow start Start: Powdered Cinchona Bark alkaline_treatment Alkaline Treatment (Ammonia, Milk of Lime) start->alkaline_treatment drying Evaporate to Dryness alkaline_treatment->drying soxhlet Soxhlet Extraction (Toluene, 6-10 hours) drying->soxhlet acid_extraction Acidic Extraction (Dilute H2SO4) soxhlet->acid_extraction separation Separate Aqueous Layer acid_extraction->separation end End: Crude this compound Sulfate Solution separation->end

Conventional Soxhlet Extraction Workflow
Discussion and Conclusion

The experimental data clearly demonstrates that modern extraction techniques like MAE and UAE offer significant advantages over conventional methods such as Soxhlet extraction in terms of time and efficiency.[2][3] MAE, in particular, provides the highest reported yield of this compound in a fraction of the time required for Soxhlet extraction.[2][3][7] UAE stands out for its remarkably short extraction time.[2][3][7]

While Soxhlet extraction is a well-established and understood method, its long duration, high consumption of organic solvents, and potential for thermal degradation of sensitive compounds make it less favorable.[2] Supercritical Fluid Extraction presents a green alternative, though its initial setup costs can be higher.

The choice of an extraction method will ultimately depend on the specific requirements of the research or production goals. For high-throughput screening or when time is a critical factor, UAE is an excellent choice. When maximizing the yield is the primary objective, MAE appears to be the most effective method. For large-scale, traditional production, solvent extraction methods are still relevant, but the environmental and cost implications of solvent usage must be carefully considered. This guide provides the foundational data and protocols to make an informed decision based on these trade-offs.

References

evaluating the antimalarial activity of quinine derivatives compared to the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals evaluating the therapeutic potential of novel quinine (B1679958) analogs against Plasmodium falciparum.

This compound, a cornerstone of antimalarial therapy for centuries, continues to serve as a vital scaffold for the development of new and more effective drugs against resistant strains of malaria. This guide provides a comparative evaluation of the antimalarial activity of various this compound derivatives against the parent compound. The information presented herein, supported by experimental data, aims to inform structure-activity relationship (SAR) studies and guide the rational design of next-generation antimalarial agents.

Quantitative Comparison of Antimalarial Activity

The in vitro antimalarial activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of the malaria parasite by 50%. The following table summarizes the IC50 values of selected this compound derivatives against chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

CompoundModificationIC50 (nM) vs. HB3 (CQ-sensitive)[1]IC50 (nM) vs. Dd2 (CQ-resistant)[1]
This compound (Parent Compound) -120 ± 10250 ± 20
Derivative 1 C3-vinyl group replaced with an ethyl group>500>500
Derivative 2 C3-vinyl group replaced with a phenyl group150 ± 20300 ± 30
Derivative 3 C3-vinyl group replaced with a 4-fluorophenyl group110 ± 15180 ± 20
Derivative 4 C3-vinyl group replaced with a 4-chlorophenyl group90 ± 10150 ± 15
Derivative 5 C3-vinyl group replaced with a 4-bromophenyl group80 ± 10130 ± 10
Derivative 6 C3-vinyl group replaced with a 4-iodophenyl group70 ± 5110 ± 10
Derivative 7 C3-vinyl group replaced with a 4-methoxyphenyl (B3050149) group200 ± 25400 ± 40
Derivative 8 9-epithis compound>10000>10000

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the antimalarial activity of chemical compounds.

SYBR Green I-Based Fluorescence Assay[2][3][4][5][6]

This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

  • Preparation of Drug-Coated Plates:

    • Serially dilute the test compounds in an appropriate solvent (e.g., 70% ethanol (B145695) or DMSO) and then in complete culture medium.

    • In a 96-well microplate, add 25 µL of the diluted compounds to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial drug (e.g., chloroquine) as a positive control.

  • Parasite Culture and Inoculation:

    • Maintain a continuous culture of P. falciparum in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 2 g/L sodium bicarbonate.

    • Synchronize the parasite culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.

    • Add 175 µL of the parasite suspension to each well of the drug-coated plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay[7][8][9][10][11]

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.

  • Drug Incubation:

    • Perform the initial 72-hour drug incubation with the parasite culture as described for the SYBR Green I assay.

  • Cell Lysis:

    • After incubation, lyse the red blood cells to release the pLDH enzyme. This can be achieved by freeze-thaw cycles or by adding a lysis buffer.

  • Enzymatic Reaction:

    • Add a reaction mixture to each well containing a substrate (e.g., lactate) and a tetrazolium dye (e.g., nitroblue tetrazolium). The pLDH will catalyze the reduction of the dye, resulting in a colored product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the colored product using a microplate reader at an appropriate wavelength (e.g., 650 nm).

    • Determine the IC50 values as described for the SYBR Green I assay.

Mechanism of Action and Structure-Activity Relationships

The primary mechanism of action for this compound and its derivatives involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This process is crucial for detoxifying the heme released from the digestion of host hemoglobin.

G Heme Detoxification Pathway and Inhibition by this compound cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) cluster_toxicity Parasite Toxicity Hemoglobin Hemoglobin Globin Globin Hemoglobin->Globin Digestion Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization Toxicity Oxidative Stress Membrane Damage Enzyme Inhibition Heme->Toxicity Accumulation Leads to This compound This compound Derivative This compound->Hemozoin Inhibits

Caption: Heme detoxification pathway in P. falciparum and its inhibition by this compound derivatives.

The antimalarial activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the this compound scaffold can significantly impact their efficacy. The following diagram illustrates key structure-activity relationships observed for modifications at the C3-vinyl group.

SAR Structure-Activity Relationship of C3-Vinyl Modified this compound Derivatives cluster_activity Antimalarial Activity This compound This compound (C3-Vinyl Group) Increased Increased Activity This compound->Increased Halogen Substitution on Phenyl Ring (I > Br > Cl > F) Decreased Decreased Activity This compound->Decreased Alkyl Substitution (e.g., Ethyl) This compound->Decreased Electron-donating Group on Phenyl Ring (e.g., Methoxy) Similar Similar Activity This compound->Similar Unsubstituted Phenyl Ring

Caption: Structure-activity relationship of C3-vinyl modified this compound derivatives.

References

validation of quinine as a fluorescence standard against other known standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a reliable fluorescence standard is paramount for accurate and reproducible quantitative analysis. This guide provides a comprehensive validation of quinine (B1679958) as a fluorescence standard by comparing its photophysical properties and performance against other well-established standards, namely fluorescein (B123965) and rhodamine 6G.

This document details the experimental methodologies for comparative analysis, presents key performance data in structured tables, and offers a visual workflow for the validation process of a fluorescence standard.

Comparative Analysis of Fluorescence Standards

The selection of an appropriate fluorescence standard depends on the specific experimental requirements, including the excitation and emission wavelength ranges of the analyte. Below is a comparative summary of the key photophysical properties of this compound sulfate (B86663), fluorescein, and rhodamine 6G. It is important to note that the properties of these standards, particularly quantum yield, can be highly dependent on the solvent and temperature. For this compound, the use of 0.1 M perchloric acid is recommended over sulfuric acid to minimize temperature-dependent variations in its fluorescence quantum yield[1].

PropertyThis compound SulfateFluoresceinRhodamine 6G
Solvent 0.1 M HClO40.1 M NaOHEthanol
Quantum Yield (Φ) 0.60[1][2]0.92 - 0.950.95
Excitation Max (nm) ~350~490~530
Emission Max (nm) ~450~515~555
Fluorescence Lifetime (τ) (ns) ~19.3[3]~4.0~4.1
Photostability GoodModerateHigh

Table 1: Comparative Photophysical Properties of Common Fluorescence Standards. The data presented are compiled from various sources and represent values under the specified solvent conditions.

In-Depth Performance Characteristics

For a more detailed assessment, the following table breaks down the performance characteristics of each standard, offering insights into their practical usability.

Performance MetricThis compound SulfateFluoresceinRhodamine 6G
Quantum Yield Stability Highly stable in 0.1 M HClO4, with minimal temperature dependence.[1]pH-dependent, stable in basic solutions (pH > 9).Generally stable across a range of neutral solvents.
Solvent Dependency Fluorescence is highly dependent on the acidity of the solvent.Fluorescence is strongly pH-dependent.Less sensitive to solvent polarity compared to fluorescein.
Photostability Generally considered photostable under typical measurement conditions.[3]Prone to photobleaching, especially under high-intensity illumination.Exhibits high photostability, making it suitable for demanding applications.[4]
Excitation/Emission Range UV/blue regionBlue/green regionGreen/yellow region
Purity and Availability Available in high purity from various commercial sources.High purity standards are commercially available.Widely available as a laser-grade dye.

Table 2: Detailed Performance Characteristics of Fluorescence Standards.

Experimental Protocol: Relative Quantum Yield Determination

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test compound using a known standard, such as this compound.

1. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard (e.g., this compound sulfate in 0.1 M HClO4) and the test compound in the same solvent.

  • Prepare a series of dilutions for both the standard and the test compound with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to ensure linearity and avoid inner filter effects.

2. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the test compound at the chosen excitation wavelength.

3. Fluorescence Measurement:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the test compound.

  • The excitation wavelength should be the same as that used for the absorbance measurements.

  • Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Record the emission spectrum over a range that covers the entire fluorescence band.

4. Data Analysis:

  • Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

  • The slope of the resulting linear fit for each plot is proportional to the quantum yield.

5. Quantum Yield Calculation:

  • The quantum yield of the test compound (Φ_x) can be calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)^2

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_x and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.

    • n_x and n_std are the refractive indices of the test compound and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new fluorescence standard against an established one.

G cluster_0 Standard Selection & Preparation cluster_1 Photophysical Characterization cluster_2 Data Analysis & Comparison cluster_3 Validation StandardSelection Select Primary Standard (e.g., this compound Sulfate) PurityAssessment Assess Purity of Test & Standard Compounds StandardSelection->PurityAssessment SolutionPrep Prepare Stock & Dilution Series (Controlled Solvent & Temperature) PurityAssessment->SolutionPrep Absorbance Measure Absorbance Spectra SolutionPrep->Absorbance Fluorescence Measure Fluorescence Spectra (Excitation & Emission) SolutionPrep->Fluorescence Lifetime Measure Fluorescence Lifetime SolutionPrep->Lifetime Photostability Assess Photostability SolutionPrep->Photostability QY_Calc Calculate Relative Quantum Yield Absorbance->QY_Calc Fluorescence->QY_Calc DataCompilation Compile Data in Comparative Tables Lifetime->DataCompilation Photostability->DataCompilation QY_Calc->DataCompilation PerformanceEval Evaluate Performance Metrics (Stability, Linearity, etc.) DataCompilation->PerformanceEval Validation Validate Test Compound as a Fluorescence Standard PerformanceEval->Validation

Caption: Workflow for validating a fluorescence standard.

This comprehensive guide provides the necessary data and protocols for researchers to objectively evaluate this compound as a fluorescence standard. By following the detailed experimental procedures and considering the comparative data presented, scientists can make informed decisions on the most suitable standard for their specific fluorescence-based applications.

References

Stereochemistry Dictates Heme Binding Affinity in Quinine and Its Epimers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding interactions between the antimalarial drug quinine (B1679958), its diastereomer quinidine (B1679956), and their respective 9-epimers with heme reveals that stereochemistry at the C9 position is a critical determinant of binding affinity and geometry. This comparative analysis provides valuable insights for researchers and drug development professionals in the field of antimalarial chemotherapy.

This compound and quinidine, both potent antimalarial agents, are believed to exert their therapeutic effect by interfering with the detoxification of heme within the malaria parasite. This process involves the binding of the drug to ferriprotoporphyrin IX (FPIX), or heme, preventing its crystallization into non-toxic hemozoin. A comparative analysis of this compound (QN), quinidine (QD), and their 9-epimers, epithis compound (B123177) (eQN) and epiquinidine (B559691) (eQD), highlights the profound impact of stereoisomerism on this crucial interaction.

Quantitative Binding Affinity to Monomeric Heme

UV-visible titration experiments have been employed to determine the binding affinities (Ka) of these cinchona alkaloids to monomeric FPIX in a 40% aqueous DMSO solution. The results demonstrate a significant difference in binding affinity, particularly between quinidine and its epimer.

CompoundStereochemistryAssociation Constant (Ka) (M⁻¹)
This compound (QN)(8S,9R)(2.5 ± 0.2) x 10⁵
Epithis compound (eQN)(8S,9S)(2.4 ± 0.3) x 10⁵
Quinidine (QD)(8R,9S)(2.6 ± 0.3) x 10⁵
Epiquinidine (eQD)(8R,9R)(5.0 ± 0.4) x 10⁴

Data sourced from Alumasa et al., 2013.[1][2]

Notably, this compound and epithis compound exhibit similar high-affinity binding to monomeric heme. In contrast, epiquinidine binds with an approximately 5-fold lower affinity than quinidine.[1] This suggests that the configuration at the C9 position has a more pronounced effect on the binding of the quinidine diastereomeric pair.

Altered Binding Geometry and Stoichiometry

While epithis compound binds to monomeric heme with a similar affinity to this compound, the geometry of this interaction is distinct.[1][2][3] Spectroscopic analyses, including unique ring proton shifts in the presence of zinc(II) protoporphyrin IX, indicate a different binding mode for the 9-epimers.[1][2][4]

Furthermore, the stoichiometry of the drug-heme complexes differs. This compound and quinidine are known to form complexes with heme. However, under aqueous conditions, epithis compound and epiquinidine produce low-fluorescent adducts with a 2:1 drug-to-FPIX stoichiometry, which are notably less stable and do not survive electrospray ionization mass spectrometry, unlike the complexes formed by this compound and quinidine.[1][2]

The proposed binding model for epithis compound and epiquinidine with monomeric heme suggests a face-to-edge π-π interaction between the quinoline (B57606) and porphyrin rings.[5] This is in contrast to the face-to-face π-π interactions observed in this compound-heme complexes.[5]

Experimental Protocols

Heme Binding Affinity Measurement by UV-Visible Titration

The binding affinities of the cinchona alkaloids to monomeric FPIX are determined by UV-visible spectroscopy. Due to the low solubility and potential for dimerization of heme in purely aqueous solutions, these titrations are typically performed in a 40% aqueous DMSO environment.[1]

Protocol:

  • A solution of monomeric FPIX is prepared in the 40% aqueous DMSO solvent system.

  • The initial absorbance spectrum of the FPIX solution is recorded, with particular attention to the Soret band.

  • Increasing concentrations of the cinchona alkaloid (this compound, quinidine, epithis compound, or epiquinidine) are titrated into the FPIX solution.

  • After each addition of the alkaloid, the solution is allowed to equilibrate, and the UV-visible spectrum is recorded.

  • The changes in the absorbance of the Soret band are monitored as a function of the alkaloid concentration.

  • The resulting binding curves are then analyzed using a nonlinear least-squares algorithm to determine the association constant (Ka).[2]

Logical Flow of Stereochemistry's Impact on Heme Binding

The following diagram illustrates the logical relationship between the stereochemical configuration of the cinchona alkaloids and their resulting interaction with heme.

G Logical Flow: Stereochemistry's Influence on Heme Binding cluster_2 Mechanism of Action cluster_3 Biological Outcome QN This compound (8S,9R) Binding_Geometry Altered Binding Geometry QN->Binding_Geometry QD Quinidine (8R,9S) QD->Binding_Geometry eQN Epithis compound (8S,9S) eQN->Binding_Geometry eQD Epiquinidine (8R,9R) eQD->Binding_Geometry Binding_Affinity Variable Binding Affinity Binding_Geometry->Binding_Affinity Hemozoin_Inhibition Reduced Hemozoin Inhibition Efficiency (for 9-epimers) Binding_Affinity->Hemozoin_Inhibition Antimalarial_Activity Decreased Cytostatic Antimalarial Activity (for 9-epimers) Hemozoin_Inhibition->Antimalarial_Activity

Caption: Logical flow of stereochemistry's impact on heme binding.

Experimental Workflow for Heme Binding Analysis

The subsequent diagram outlines the typical experimental workflow for the comparative analysis of this compound and its epimers binding to heme.

G Experimental Workflow for Heme Binding Analysis cluster_0 Preparation cluster_1 Binding Analysis cluster_2 Structural & Mechanistic Studies cluster_3 Data Interpretation A Synthesize/Acquire this compound, Quinidine, and 9-Epimers C Perform UV-Visible Titrations A->C E NMR Spectroscopy with ZnPIX for Geometry A->E F Mass Spectrometry for Stoichiometry A->F G Hemozoin Inhibition Assays A->G B Prepare Monomeric FPIX Solution (40% aq. DMSO) B->C B->E B->F B->G D Analyze Binding Curves to Determine Ka C->D H Comparative Analysis of Binding Data D->H E->H F->H I Correlate with Antimalarial Activity G->I H->I

Caption: Experimental workflow for heme binding analysis.

References

GC-MS vs. LC-MS: A Comparative Guide for the Identification of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique for the identification and quantification of compounds is a critical decision. This guide provides a side-by-side comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of quinine (B1679958), a widely used antimalarial drug and flavoring agent. This comparison is supported by experimental data to aid in making an informed choice based on specific analytical needs.

At a Glance: Key Differences

FeatureGC-MSLC-MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds like this compound.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound.
Derivatization Often required for polar and non-volatile compounds to increase volatility and thermal stability.Generally not required, allowing for the analysis of the native compound.[1]
Sample Preparation Can be more complex, often involving extraction and derivatization steps.Typically involves simpler sample preparation such as protein precipitation or filtration.[2][3]
Analysis Time Generally longer run times due to the time required for the oven to ramp up to the necessary temperatures. A reported method for this compound has a separation time of 12.7 minutes.[4][5]Often has shorter analysis times. A reported LC-MS/MS method for this compound has a total analysis time of 2 minutes.[2]
Sensitivity Good sensitivity, but can be influenced by the efficiency of derivatization.Excellent sensitivity, especially with tandem MS (MS/MS), which provides high selectivity.[1]
Matrix Effects Can be significant and may require thorough sample cleanup.[1]Can be a factor, but often manageable with appropriate sample preparation and the use of internal standards.[1]
Prevalence of Use for Alkaloids Less common for the analysis of alkaloids.[1]The preferred and more widely used method for the analysis of alkaloids.[1][6]

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of this compound using both GC-MS and LC-MS based on published experimental data.

ParameterGC-MSLC-MS/MS
Linearity Range Up to 10,000 µg/L (10,000 ng/mL)[4][5]10 - 1500 ng/mL[2] or 5 - 5000 ng/mL[3]
Limit of Detection (LOD) 12.2 µg/L (12.2 ng/mL)[4][5]Not explicitly stated in the provided results, but linearity down to 5 ng/mL suggests a low ng/mL LOD.
Limit of Quantification (LOQ) 40.6 µg/L (40.6 ng/mL)[4][5]Not explicitly stated in the provided results.
Reproducibility (CV%) Intra-assay: 1.9-4.3%, Inter-assay: 2.2-11.3%[4]Not explicitly stated in the provided results.
Analysis Time 12.7 minutes[4][5]2 minutes[2]

Experimental Protocols

GC-MS Protocol for this compound Identification

This protocol is based on a method for the determination of this compound in plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • An automated SPE apparatus with Oasis MCX cartridges is utilized.

  • Cyproheptadine is used as an internal standard.[4]

2. Gas Chromatography (GC) Conditions

  • Injection Port Temperature: 270°C[7]

  • Oven Temperature Program: Initial temperature of 220°C, rising to 270°C at a rate of 30°C/min.[7]

  • Carrier Gas: Helium at a flow rate of 35 mL/min.[7]

  • Note: Some methods may require derivatization of this compound to increase its volatility, for instance, through silylation using reagents like BSTFA with 1% TMCS.[5] However, direct analysis of underivatized this compound by GC-MS has also been demonstrated.[7][8]

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Impact (EI)[7]

  • Source Temperature: 200°C[7]

  • Transfer Line Temperature: 270°C[7]

  • Ionizing Voltage: 70 eV[7]

  • Selected Ion Monitoring (SIM): Quantification ions m/z 136 and 287; qualifier ions m/z 261, 381, 215, and 96.[4][5]

LC-MS/MS Protocol for this compound Identification

This protocol is based on a method for the simultaneous determination of this compound and doxycycline (B596269) in pharmaceutical formulations.[2]

1. Sample Preparation: Protein Precipitation

  • For plasma samples, proteins are precipitated to extract the analytes.[3]

2. Liquid Chromatography (LC) Conditions

  • Column: Sun Fire Waters C18 (50 mm × 3.0 mm I.D.)[2]

  • Mobile Phase: Acetonitrile:0.1% formic acid (75:25, v/v)[2]

  • Flow Rate: 0.45 mL/min (with a 1:3 split)[2]

  • Injection Volume: 10 µL[2]

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transition for this compound: 325.0 > 307.0[2]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for this compound identification using GC-MS and LC-MS.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Sample (e.g., Plasma) SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization (Optional) SPE->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound identification using GC-MS.

LCMS_Workflow cluster_LCMS LC-MS Workflow Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LC_Separation LC Separation Protein_Precipitation->LC_Separation MSMS_Detection MS/MS Detection (ESI) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Experimental workflow for this compound identification using LC-MS/MS.

Decision-Making Logic

The choice between GC-MS and LC-MS for this compound identification depends on several factors. The following diagram illustrates a logical approach to selecting the most suitable technique.

Decision_Tree Start Start: this compound Identification Volatile Is the analyte volatile and thermally stable? Start->Volatile High_Throughput Is high throughput a priority? Volatile->High_Throughput Yes Derivatization_Ok Is derivatization acceptable? Volatile->Derivatization_Ok No Use_LCMS Use LC-MS High_Throughput->Use_LCMS Yes Use_GCMS Use GC-MS High_Throughput->Use_GCMS No Derivatization_Ok->Use_LCMS No Derivatization_Ok->Use_GCMS Yes

Caption: Decision tree for selecting between GC-MS and LC-MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS are capable techniques for the identification and quantification of this compound. However, for routine analysis of alkaloids like this compound, LC-MS, particularly LC-MS/MS, is often the preferred method.[1] This is due to its ability to analyze non-volatile compounds without the need for derivatization, simpler sample preparation, shorter analysis times, and excellent sensitivity and selectivity.[1][2]

GC-MS remains a viable option, especially when direct liquid chromatography instrumentation is unavailable. However, researchers should be prepared for potentially more complex sample preparation, including an optional derivatization step, and longer analytical run times.[4][7] The choice ultimately depends on the specific requirements of the study, available instrumentation, and the desired sample throughput.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Quinine (B1679958), a widely used antimalarial drug and research compound, requires meticulous disposal procedures to mitigate potential hazards. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Spill Procedures

Prior to any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[1] Operations involving this compound powder should be conducted in a well-ventilated area or under a fume hood to avoid the generation and inhalation of dust.[1][2]

In the event of a spill, the response should be dictated by the nature of the spill:

  • Dry Spills: To prevent the generation of dust, carefully sweep or vacuum the spilled solid material and place it into a sealed and appropriately labeled waste container.[3]

  • Wet Spills: For liquid spills containing this compound, use an inert absorbent material, such as sand or vermiculite, to contain the spill. The absorbed material should then be shoveled into a suitable, sealed container for disposal.[3] Following the initial cleanup, the affected area should be washed with ample water, and the runoff collected for proper treatment and disposal.[3]

This compound Waste Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound waste is a multi-step process that requires careful consideration of regulatory requirements and the specific form of the waste.

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is classified as hazardous.[3] According to the Environmental Protection Agency (EPA), a pharmaceutical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste.[4] this compound is not a listed hazardous waste; therefore, its classification depends on its formulation.[4]

Step 2: Waste Segregation

All this compound waste must be segregated from other laboratory waste streams at the point of generation.[5] This includes contaminated PPE, glassware, and solutions. Solid waste should be collected in a designated, sealed, and clearly labeled container.[3] Liquid waste should be collected in a separate, leak-proof, and labeled container.

Step 3: Selection of Disposal Method

The choice of disposal method depends on the classification of the waste and local, state, and federal regulations.[3][4]

  • Non-Hazardous this compound Waste: If the this compound waste is determined to be non-hazardous, it can be disposed of as solid waste in a licensed landfill.[4] However, to minimize environmental impact, inertization is a recommended practice. This involves grinding the solid this compound and mixing it with water, cement, and lime to form a homogenous paste, which is then disposed of in a landfill.[6]

  • Hazardous this compound Waste: If the this compound waste is classified as hazardous, it must be managed by a licensed hazardous waste disposal company.[2] The primary disposal method for hazardous pharmaceutical waste is high-temperature incineration.[7]

Step 4: Labeling and Storage

All this compound waste containers must be clearly labeled with the contents ("this compound Waste"), the hazard characteristics (if any), and the date of accumulation. Containers should be kept sealed and stored in a designated, secure area away from incompatible materials.[1]

Step 5: Documentation and Disposal

Maintain a detailed record of all this compound waste generated and its disposal. For hazardous waste, a hazardous waste manifest will be required by the disposal company, which tracks the waste from generation to its final disposal.[8]

Summary of this compound Disposal Procedures

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety goggles, lab coat, gloves. A dust respirator should be used when handling powder.[1]
Spill Cleanup (Dry) Carefully sweep or vacuum to avoid dust generation and place in a sealed, labeled container.[3]
Spill Cleanup (Wet) Absorb with inert material (e.g., sand, vermiculite), shovel into a sealed container, and wash the area with water, collecting the runoff.[3]
Hazardous Waste Classification Based on characteristics: Ignitability (flash point <140°F and ≥24% alcohol), Corrosivity (pH ≤2 or ≥12.5), Reactivity, or Toxicity.[4]
Non-Hazardous Disposal Licensed landfill. Inertization (mixing with cement, lime, and water) is recommended.[4][6]
Hazardous Disposal High-temperature incineration by a licensed hazardous waste disposal company.[7]
Incineration Temperature Typically between 850°C and 1200°C. A minimum of 850°C for at least 2 seconds is recommended.[6][7]
Waste Storage In sealed, labeled containers in a cool, dry, well-ventilated, and secure area.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

QuinineDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Gloves start->ppe segregate Step 2: Segregate Waste Collect in Labeled, Sealed Containers ppe->segregate characterize Step 1: Characterize Waste Is it Hazardous? non_hazardous Non-Hazardous characterize->non_hazardous No hazardous Hazardous characterize->hazardous Yes segregate->characterize inertize Step 3a: Inertization (Recommended) Mix with Cement, Lime, and Water non_hazardous->inertize incinerate Step 3b: High-Temperature Incineration Contact Licensed Hazardous Waste Vendor hazardous->incinerate landfill Step 4a: Dispose in Licensed Landfill inertize->landfill document Step 5: Document Disposal (Hazardous Waste Manifest if applicable) landfill->document incinerate->document end End: Proper Disposal Complete document->end

Caption: Decision workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Quinine (B1679958), with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following recommendations are based on available safety data sheets and chemical safety literature.

Eye and Face Protection:

  • Wear safety glasses with side shields or tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • In situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles.

Skin and Body Protection:

  • Lab Coat/Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1] For operations with a significant risk of exposure or in the event of a large spill, a full chemical-resistant suit may be necessary.

Respiratory Protection:

  • In case of inadequate ventilation or when airborne dust concentrations are high, a NIOSH/MSHA-approved respirator should be worn.[1]

  • For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required.[1]

  • For large spills, a self-contained breathing apparatus should be used to prevent inhalation of the product.[1]

Quantitative Data for Hazard Assessment

While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes available exposure limits for a structurally related compound, Quinone. It is critical to note that Quinone and this compound are different chemicals , and the exposure limits for Quinone should be used with caution as a conservative reference point in the absence of specific data for this compound.

ParameterValueIssuing OrganizationNotes
Permissible Exposure Limit (PEL) - TWA0.1 ppm (0.4 mg/m³)OSHAFor Quinone
Recommended Exposure Limit (REL) - TWA0.1 ppm (0.4 mg/m³)NIOSHFor Quinone
Short-Term Exposure Limit (STEL) - Ceiling0.3 ppm (1.2 mg/m³)NIOSH15-minute ceiling value for Quinone
Immediately Dangerous to Life or Health (IDLH)25 mg/m³NIOSHFor Quinone

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. A laboratory fume hood or other local exhaust ventilation system is recommended.

  • Verify the functionality of emergency equipment, including an eyewash station and a safety shower, before commencing work.

  • Keep containers of this compound tightly closed in a dry, cool, and well-ventilated area when not in use.

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust during handling.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. In Case of a Spill:

  • Small Spills: Carefully scoop or sweep up the spilled solid and place it into a suitable, labeled container for waste disposal. Avoid creating dust. Clean the contaminated surface thoroughly with an appropriate solvent and then with soap and water.

  • Large Spills: Evacuate the area. Wear a self-contained breathing apparatus and appropriate protective clothing. Cover the powder spill with a plastic sheet or tarp to minimize spreading.[1] Collect the spilled material and place it in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Characterization:

  • This compound waste should be considered hazardous waste. While a specific US EPA hazardous waste code for this compound is not explicitly defined, it may fall under codes for toxicity or reactivity depending on its formulation and characteristics. European regulations may assign waste codes such as HP 6 (acute toxicity) and HP 13 (sensitizing).[3] It is the responsibility of the waste generator to properly characterize the waste according to local, state, and federal regulations.

Disposal of Unused this compound and Contaminated Materials:

  • Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[1]

  • Do not empty this compound into drains or dispose of it with regular laboratory trash.[1]

  • Contaminated packaging and PPE (gloves, lab coats, etc.) must be handled in the same way as the substance itself and disposed of as hazardous waste.[1]

Procedure for Disposing of Contaminated PPE:

  • Segregation: Place all PPE contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The container should be labeled with "Hazardous Waste" and the identity of the chemical (this compound).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_specifics Specific Equipment start Start: Handling this compound assess_task Assess Task and Potential for Exposure start->assess_task eye_face Eye/Face Protection assess_task->eye_face Always Required skin_body Skin/Body Protection assess_task->skin_body Always Required respiratory Respiratory Protection assess_task->respiratory Assess Ventilation & Dust goggles Safety Glasses/Goggles eye_face->goggles gloves Chemical-Resistant Gloves (e.g., Nitrile) skin_body->gloves lab_coat Lab Coat/Protective Clothing skin_body->lab_coat respirator_dust NIOSH-Approved Respirator for Dust respiratory->respirator_dust Inadequate Ventilation or Dust Present scba SCBA (for large spills/high concentrations) respiratory->scba High Concentrations or Large Spill face_shield Face Shield (if splash risk) goggles->face_shield Evaluate Splash Risk end Proceed with Task face_shield->end gloves->end lab_coat->end respirator_dust->end scba->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine
Reactant of Route 2
Quinine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.